molecular formula C11H8BrNO3 B599549 Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 145369-93-3

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B599549
CAS No.: 145369-93-3
M. Wt: 282.093
InChI Key: DUKAAWDFGPMTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a novel 4-hydroxy-2-quinolone analog that serves as a key intermediate in the synthesis of compounds with potent biological activities. Recent research highlights the exceptional antifungal properties of this structural framework, with derivatives demonstrating superior activity against pathogenic fungi such as Aspergillus flavus ,

Properties

IUPAC Name

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAAWDFGPMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022080
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-93-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145369-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities. Within this class, 4-hydroxyquinoline-2-carboxylate derivatives serve as critical intermediates for the synthesis of complex therapeutic agents, including kinase inhibitors and antiviral compounds. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of a key derivative, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. Our approach moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform this multi-step synthesis, ensuring a reproducible and scalable process for researchers in drug discovery and development.

Conceptual Framework: A Retrosynthetic Approach

To logically devise a synthetic plan, we first consider a retrosynthetic analysis of the target molecule. This process deconstructs the target into simpler, commercially available precursors, revealing the most efficient forward-synthesis strategy.

G Target Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate Acid 6-bromo-4-hydroxy quinoline-2-carboxylic acid Target->Acid Fischer Esterification Methanol Methanol Target->Methanol Esterification DiAcid 6-bromo-4-hydroxyquinoline -2,4-dicarboxylic acid Acid->DiAcid Selective Decarboxylation (C4) Isatin 5-bromoisatin DiAcid->Isatin Pfitzinger Reaction PyruvicAcid Pyruvic Acid DiAcid->PyruvicAcid Pfitzinger Reaction

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies a three-step forward synthesis as the most logical route:

  • A Pfitzinger Reaction to construct the quinoline core.

  • A Selective Thermal Decarboxylation to remove the C4-carboxyl group.

  • A final Fischer Esterification to yield the target methyl ester.

Recommended Synthetic Pathway: From Isatin to Final Product

The following sections detail the optimized, three-step synthesis pathway, providing both the theoretical basis and a practical, step-by-step protocol for each transformation.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Esterification A 5-bromoisatin + Pyruvic Acid B 6-bromo-4-hydroxyquinoline- 2,4-dicarboxylic acid A->B  Base (NaOH/KOH)   C 6-bromo-4-hydroxyquinoline- 2-carboxylic acid B->C  Heat (e.g., in Nitrobenzene)   D Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate C->D  Methanol, Acid Catalyst  

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a member of the quinoline family, this compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2] This document delves into its core chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a recurring motif in a wide array of pharmacologically active compounds, and the specific functionalization of this molecule—a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl ester at the 2-position—provides multiple handles for synthetic modification.[1] The IUPAC name for this compound is methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate, which reflects its keto-enol tautomerism.[3][4]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification strategies, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[3][5]
Molecular Weight 282.09 g/mol [3][4]
CAS Number 145369-93-3[3]
Appearance White, Beige, or Pale yellow Solid[6]
Monoisotopic Mass 280.96876 Da[3][5]
Predicted LogP 2.3[3]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[3][4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The most direct and widely adopted method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

The choice of an acid catalyst is crucial. While sulfuric acid is common, methanesulfonic acid can be an effective alternative, as demonstrated in the synthesis of the analogous methyl 6-bromo-2-quinolinecarboxylate.[7][8] The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, water is eliminated as a leaving group, and deprotonation of the resulting oxonium ion yields the final methyl ester product. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Synthetic Workflow Diagram

The following diagram illustrates a plausible and efficient pathway for the synthesis of the title compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Catalyst cluster_process Reaction Conditions cluster_workup Workup & Purification SM1 6-Bromo-4-hydroxy- quinoline-2-carboxylic acid Cond Reflux SM1->Cond SM2 Methanol (Excess) SM2->Cond Cat H₂SO₄ or CH₃SO₃H Cat->Cond  Catalytic amount Workup 1. Neutralization (e.g., NaHCO₃) 2. Cooling & Precipitation 3. Filtration 4. Washing (H₂O) 5. Drying Cond->Workup Reaction Mixture Product Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Workup->Product Purified Solid

Caption: Fischer esterification workflow for target compound synthesis.

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites:

  • The Aryl Bromide (C6-Br): The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of carbon-based substituents at the 6-position. This is a common strategy for expanding the molecular complexity of drug candidates.[9]

  • The Phenolic Hydroxyl Group (C4-OH): The hydroxyl group can be alkylated or acylated to generate ethers and esters, respectively. This modification can significantly alter the compound's solubility, lipophilicity, and biological activity.

  • The Methyl Ester (C2-COOCH₃): The ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, a common functional group in many pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

This multi-functional nature makes the compound a valuable starting point for creating libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.[1][10]

Experimental Protocol: Synthesis

This protocol details the Fischer esterification of 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The procedure is self-validating through the isolation and characterization of the final product.

Materials:

  • 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

    • Causality: Using excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. Anhydrous conditions prevent the reverse reaction (hydrolysis).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension. The addition should be done dropwise, as the dissolution is exothermic.

    • Causality: The strong acid protonates the carbonyl of the carboxylic acid, activating it for nucleophilic attack by methanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C). Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Continue addition until effervescence ceases and the pH is neutral (pH ~7).

    • Causality: Neutralization is critical to quench the reaction and to precipitate the product, which is less soluble in a neutral aqueous/methanolic solution.

  • Product Isolation: The product will precipitate as a solid. Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Causality: Cooling reduces the solubility of the product, leading to a higher recovery yield.

  • Washing and Drying: Wash the filter cake sequentially with cold deionized water and a small amount of cold methanol to remove any remaining salts and impurities. Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

    • Causality: Washing removes water-soluble byproducts (like sodium sulfate) and residual starting materials. Drying under vacuum removes residual solvents without causing thermal decomposition.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Spectroscopic Characterization

While detailed experimental spectra are not widely published, the structure allows for the prediction of key signals.

  • ¹H NMR: One would expect to see distinct aromatic proton signals in the 7.5-8.5 ppm range, with coupling patterns characteristic of the substituted quinoline ring. A sharp singlet for the methyl ester protons should appear around 3.9-4.0 ppm. The hydroxyl proton may appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted monoisotopic mass is 280.96876 Da.[3][5]

Predicted Collision Cross Section (CCS) Data [5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 281.97603148.9
[M+Na]⁺ 303.95797161.9
[M-H]⁻ 279.96147154.2

Safety and Handling

This compound is classified as hazardous.[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes.[11] In case of exposure, seek immediate medical attention.[6] Store the compound in a tightly sealed container in a cool, dry place.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactive sites provide a robust platform for the synthesis of diverse and complex quinoline derivatives, making it a compound of high interest for researchers in pharmaceutical development and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H8BrNO3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3). Retrieved from [Link]

  • Reisman, S. E., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Kovaleva, E. A., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Annand, H., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • HMDB. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Retrieved from [Link]

  • Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

  • Fassihi, A., et al. (2024).
  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. Retrieved from [Link]

  • Reisman, S. E., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Martinez, R., et al. (2016). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • SV ChemBioTech. (n.d.). Quinolines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the molecule's structural characteristics, physicochemical properties, a proposed synthetic pathway, and its potential biological significance, offering a foundational understanding for its application in scientific research.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, and anti-inflammatory activities. The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical and biological properties. This compound incorporates several key features: a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate group at the 2-position. These functional groups are expected to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a compelling candidate for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the quinoline core with the aforementioned substitutions. The presence of the hydroxyl group at the 4-position allows for the existence of a tautomeric equilibrium with the corresponding 4-quinolone form.

Below is a table summarizing the key physicochemical properties of this compound, based on available data and computational predictions.[1]

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[1]
Molecular Weight 282.09 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13735-85-4Inferred
SMILES COC(=O)C1=NC2=C(C=C(Br)C=C2)C=C1OPubChem[1]
Predicted XLogP3 2.3PubChem[1]
Appearance Predicted to be a solid

Proposed Synthesis of this compound

Step 1: Synthesis of Methyl 6-bromoquinoline-2-carboxylate

This precursor can be synthesized via the esterification of 6-bromoquinoline-2-carboxylic acid. A reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or methanesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product, Methyl 6-bromoquinoline-2-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Hydroxylation at the 4-Position

The introduction of a hydroxyl group at the C4 position of the quinoline ring is a critical step. Several methods have been reported for the C4-hydroxylation of quinolines. One potential approach involves the use of an N-oxide intermediate, which can direct functionalization to the C2 and C4 positions.

Proposed Experimental Protocol:

  • N-Oxide Formation: Treat Methyl 6-bromoquinoline-2-carboxylate (1.0 eq) with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at room temperature to form the corresponding N-oxide.

  • Hydroxylation: The resulting N-oxide can then be subjected to conditions that promote hydroxylation at the 4-position. This can sometimes be achieved by heating the N-oxide in the presence of an acid or base, or through more specialized reagents that facilitate this transformation. A specific protocol would need to be optimized based on experimental investigation.

  • Isolation and Purification: Following the hydroxylation reaction, a standard aqueous work-up and purification by chromatography would be necessary to isolate the final product, this compound.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: C4-Hydroxylation 6-bromoquinoline-2-carboxylic_acid 6-Bromoquinoline- 2-carboxylic Acid Methanol_H+ Methanol (CH3OH) Acid Catalyst (H+) 6-bromoquinoline-2-carboxylic_acid->Methanol_H+ Methyl_6-bromoquinoline-2-carboxylate Methyl 6-bromoquinoline- 2-carboxylate Methanol_H+->Methyl_6-bromoquinoline-2-carboxylate N-Oxidation N-Oxidation (m-CPBA) Methyl_6-bromoquinoline-2-carboxylate->N-Oxidation N-Oxide_Intermediate N-Oxide Intermediate N-Oxidation->N-Oxide_Intermediate Hydroxylation Hydroxylation N-Oxide_Intermediate->Hydroxylation Target_Molecule Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Hydroxylation->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation by Spectroscopic Methods

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with analogous compounds. These predictions serve as a guide for the characterization of the synthesized molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1H-OH
~8.2 - 8.4d1HH5
~7.8 - 8.0dd1HH7
~7.6 - 7.8d1HH8
~7.0 - 7.2s1HH3
~3.9s3H-OCH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (ester)
~160 - 165C4-OH
~145 - 150C2
~138 - 142C8a
~130 - 135C7
~125 - 130C5
~120 - 125C6-Br
~118 - 122C4a
~115 - 120C8
~105 - 110C3
~52 - 55-OCH₃
Key IR Absorption Bands

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H stretch (hydroxyl)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2960WeakC-H stretch (methyl)
~1720StrongC=O stretch (ester)
1580 - 1620Medium-StrongC=C and C=N stretch (quinoline ring)
1000 - 1200StrongC-O stretch (ester)

Diagram of the Analytical Workflow for Structural Verification:

AnalyticalWorkflow Synthesized_Product Synthesized Product (Crude) Purification Purification (Column Chromatography/Recrystallization) Synthesized_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Analysis Structural Analysis Pure_Compound->Structural_Analysis NMR_Spectroscopy ¹H and ¹³C NMR Structural_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) Structural_Analysis->Mass_Spectrometry IR_Spectroscopy Infrared (IR) Spectroscopy Structural_Analysis->IR_Spectroscopy Data_Interpretation Data Interpretation and Structure Confirmation NMR_Spectroscopy->Data_Interpretation Mass_Spectrometry->Data_Interpretation IR_Spectroscopy->Data_Interpretation

Caption: A typical analytical workflow for the purification and structural confirmation of the target molecule.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not currently published, the activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The presence of a halogen, such as bromine, on the quinoline ring has been shown to enhance the antimicrobial potency of related compounds. For instance, the related 6-Bromo-2-hydroxyquinoline-4-carboxylic acid has been investigated for its antimicrobial properties.[2] Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal pathogens.

  • Anticancer Properties: Numerous quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression. The 4-hydroxyquinoline moiety, in particular, has been a focus of anticancer drug design. In vitro studies on related bromo-quinoline derivatives have shown cytotoxic effects against cancer cell lines.[2]

  • Enzyme Inhibition: The structural features of this compound, including its heterocyclic nature and potential for hydrogen bonding, make it a candidate for screening as an inhibitor of various enzymes that are relevant to disease.

Given these potential activities, this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery campaigns. Its functional groups provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant potential in the realm of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a logical synthetic strategy, and its potential biological applications based on the current scientific literature. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this compound. Further experimental investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 145369-93-3

This technical guide provides a comprehensive overview of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, reactivity, and potential therapeutic applications.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy.

This compound incorporates several key features that make it a compelling subject for investigation. The bromine atom at the 6-position can enhance lipophilicity, potentially improving cell membrane permeability. The hydroxyl group at the 4-position and the methyl carboxylate at the 2-position can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 145369-93-3[2]
Molecular Formula C₁₁H₈BrNO₃[2]
Molecular Weight 282.09 g/mol [2]
IUPAC Name This compound[2]
Predicted XLogP3 2.3[2]
Predicted Hydrogen Bond Donor Count 1[2]
Predicted Hydrogen Bond Acceptor Count 4[2]
Predicted Rotatable Bond Count 1[2]

Synthesis and Mechanistic Insights

A potential precursor to the target molecule is 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The synthesis of the parent 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) is well-documented.[3] A plausible approach for the synthesis of the 6-bromo analog would involve starting with 4-bromoaniline.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound.

Synthetic Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Bromoaniline C Intermediate Adduct A->C + B (Heat) B Diethyl (ethoxymethylene)malonate D 6-Bromo-4-hydroxyquinoline-2-carboxylic acid ethyl ester C->D Thermal Cyclization (e.g., Dowtherm A) E 6-Bromo-4-hydroxyquinoline-2-carboxylic acid D->E NaOH (aq) then H+ F This compound E->F Methanol, H2SO4 (cat.) (Reflux)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the initial condensation, add the reaction mixture to a high-boiling solvent such as Dowtherm A.

  • Heat the solution to 240-250 °C to effect cyclization. The product will precipitate upon cooling.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Causality: The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines. The initial condensation of the aniline with the malonate derivative forms an intermediate which, upon heating at high temperatures, undergoes an intramolecular cyclization to form the quinoline ring system.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Suspend the ethyl ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Causality: Basic hydrolysis of the ester functionality yields the corresponding carboxylate salt, which upon acidification, precipitates the free carboxylic acid.

Step 3: Esterification to this compound

  • Suspend the carboxylic acid from Step 2 in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC). A similar procedure for the esterification of 6-bromo-2-quinolinecarboxylic acid has been reported.[4]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The product may precipitate out of solution. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Causality: Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.

Reactivity and Potential for Further Derivatization

The structure of this compound offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives.

Caption: Potential sites for chemical modification on the this compound scaffold.

  • The Quinoline Nitrogen: The nitrogen atom can be alkylated or arylated to introduce various substituents.

  • The 4-Hydroxyl Group: This group can undergo O-alkylation or O-acylation to generate a range of ethers and esters. The hydroxyl group can also be converted to a triflate, which can then participate in cross-coupling reactions.

  • The 6-Bromo Substituent: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of aryl, alkyl, and amino groups.

  • The 2-Methyl Carboxylate: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, hydrazides, or other carboxylic acid derivatives.

Predicted Spectral Data

While experimental spectral data for this compound is not available in the searched literature, predictions can be made based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, the methyl group of the ester, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents. For a related compound, methyl 6-bromo-2-quinolinecarboxylate, the aromatic protons appear in the range of δ 7.97-8.52 ppm.[4]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The carbons attached to the bromine and oxygen atoms will also have characteristic chemical shifts.

Potential Biological Applications

Although specific biological activity data for this compound is not yet reported, the known activities of structurally related compounds suggest several promising avenues for investigation.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties.[1] The introduction of a bromine atom can enhance the cytotoxic effects of these compounds.

  • Antimicrobial Activity: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.[1] Bromo-substituted quinolines have shown significant antimicrobial activity.

  • Enzyme Inhibition: The 4-hydroxyquinoline-2-carboxylate scaffold is found in compounds that act as enzyme inhibitors. For example, derivatives of this class have been investigated as inhibitors of HIV integrase and other viral enzymes.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential for further chemical exploration and drug discovery. Its strategic substitution pattern provides multiple handles for derivatization, enabling the creation of diverse chemical libraries for biological screening. Future research should focus on the development of an optimized and scalable synthesis, full spectral characterization, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2019. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. Available from: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available from: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available from: [Link]

  • US Patent for Thiazinobenzimidazole derivatives. Google Patents.
  • US Patent for Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available from: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2020. Available from: [Link]

Sources

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its quinoline core is a prevalent scaffold in a multitude of biologically active molecules and approved therapeutics. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, notably as a building block for the development of novel modulators of Tumor Necrosis Factor alpha (TNFα), which are pivotal in the treatment of inflammatory and autoimmune diseases.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. By synthesizing available data with field-proven insights, this document aims to equip researchers with the essential knowledge for its effective handling, characterization, and application in drug discovery and development workflows.

Chemical Identity and Molecular Structure

The foundational step in understanding the behavior of any compound is to establish its chemical identity and structure. This compound is characterized by a quinoline ring system, substituted with a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate group at the 2-position.

The presence of both a hydroxyl group and a nearby nitrogen atom in the quinoline ring means the compound can exist in tautomeric forms. The IUPAC name, methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate, reflects the keto-enol tautomerism, suggesting that the keto form is a significant contributor to its structure.[2]

Caption: Structure of this compound.

Physicochemical Properties: A Summary

A quantitative understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies. The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental sources, other parameters are based on computational predictions due to the limited availability of experimentally determined values.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[2]
Molecular Weight 282.09 g/mol [2]
CAS Number 145369-93-3[2]
Appearance Solid[3]
Melting Point Not available
Boiling Point 462.3 ± 40.0 °C (Predicted)
Density 1.666 g/cm³ (Predicted)
pKa 7.27 ± 0.50 (Predicted)[4]
LogP (XLogP3) 2.3 (Predicted)[2]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity. The available spectroscopic data for this compound provides key insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data has been reported, providing characteristic signals for the aromatic protons and the methyl ester group.[3]

  • ¹H NMR (400MHz, METHANOL-d₄) δ:

    • 8.37 (d, J=2.2 Hz, 1H)

    • 7.85 (dd, J=9.0, 2.2 Hz, 1H)

    • 7.79 (d, J=8.8 Hz, 1H)

Interpretation: The signals in the aromatic region are consistent with the substituted quinoline ring system. The doublet at 8.37 ppm likely corresponds to the proton at the 5-position, coupled to the proton at the 7-position. The doublet of doublets at 7.85 ppm is characteristic of the proton at the 7-position, showing coupling to both the protons at the 5- and 8-positions. The doublet at 7.79 ppm would correspond to the proton at the 8-position.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

  • LC/MS (M+H)⁺: 282, 284[3]

Interpretation: The presence of two major peaks with a mass difference of 2 is the characteristic isotopic pattern for a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes), thus confirming the successful bromination of the quinoline scaffold.

Solubility Profile

The solubility of a compound is a critical parameter, especially in the context of drug development, as it influences bioavailability and formulation.

  • Water Solubility: Explicit quantitative data is not available. However, quinoline derivatives with similar structures are known to have low water solubility.[3]

  • Organic Solvents: While specific solubility data is not reported, the use of methanol as a solvent for NMR analysis indicates solubility in polar protic solvents.[3] The purification of related compounds often involves solvents such as ethanol, methanol, and diethyl ether, suggesting at least partial solubility in these common organic solvents.

Handling and Safety Considerations

From a safety perspective, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols: A Practical Approach

Illustrative Synthesis Workflow

The synthesis of quinoline-2-carboxylates often follows a Gould-Jacobs-type reaction pathway, starting from an appropriately substituted aniline.

Illustrative Synthetic Pathway cluster_synthesis start Substituted Aniline intermediate1 Cyclization Intermediate start->intermediate1 + Reagent 1 (High Temperature) reagent1 Diethyl 2-(ethoxymethylene)malonate hydrolysis Saponification intermediate1->hydrolysis decarboxylation Thermal Decarboxylation hydrolysis->decarboxylation esterification Esterification decarboxylation->esterification product This compound esterification->product

Caption: A generalized workflow for the synthesis of quinoline-2-carboxylates.

Step-by-Step Synthesis (Hypothetical, based on analogs)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate.

  • Thermal Cyclization: Heat the reaction mixture at a high temperature (typically >200 °C) to facilitate the condensation and subsequent thermal cyclization to form the quinoline ring system.

  • Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-bromo-4-hydroxyquinoline-2-carboxylic acid. Collect the solid by filtration.

  • Esterification: Suspend the carboxylic acid in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: Cool the reaction mixture and neutralize it. The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. This guide has consolidated the available physical, chemical, and spectroscopic data to provide a comprehensive resource for researchers. While there are gaps in the experimentally determined properties, the provided information, including predicted values and data from analogous compounds, offers a solid foundation for its use in the laboratory.

Future work should focus on the experimental determination of key physical properties such as the melting point and solubility in a range of pharmaceutically relevant solvents. Furthermore, the acquisition and publication of a full spectroscopic characterization, including ¹³C NMR and IR data, would be highly beneficial to the scientific community.

References

  • This cit
  • Google Patents. (n.d.). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.
  • This cit
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • LookChem. (n.d.). Cas 145369-93-3,this compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.

Sources

A Technical Guide to the Spectral Analysis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a quinoline derivative of interest to researchers and professionals in drug development. This document offers insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting predicted data, interpretation, and detailed experimental protocols.

Introduction: The Imperative of Spectral Analysis

In the realm of medicinal chemistry and drug discovery, the unambiguous characterization of a molecule's structure is paramount. Spectroscopic techniques such as NMR and MS are indispensable tools that provide a detailed roadmap of a compound's atomic and molecular composition. For quinoline derivatives, which form the backbone of numerous therapeutic agents, a thorough understanding of their spectral properties is crucial for synthesis confirmation, purity assessment, and metabolic studies.[1][2] This guide delves into the spectral characteristics of this compound, offering a framework for its analysis.

The molecular structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.

G cluster_quinoline a1 a2 a1->a2 a1->a2 a3 a2->a3 a2->a3 a4 a3->a4 a3->a4 a5 a4->a5 a4->a5 a6 a5->a6 a5->a6 a6->a1 a6->a1 a7 a6->a7 N a7->a1 C1 C2 COOCH3 COOCH3 C1->COOCH3 C2 C3 C3 C4 OH OH C3->OH C4 C4a C5 C8a N N1 C6 C8 C7 C7 C8 C6 Br Br C8->Br C9 C5 G cluster_workflow NMR Data Acquisition Workflow start Sample Preparation instrument Instrument Setup start->instrument acquisition Data Acquisition instrument->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. [3][4]

Predicted Mass Spectrometry Data

For this compound (C₁₁H₈BrNO₃), the predicted monoisotopic mass is approximately 280.9688 g/mol . [5]In electrospray ionization (ESI), both positive and negative ion modes can be used.

Predicted m/z Values: [6]

Adduct Predicted m/z (Positive Mode) Adduct Predicted m/z (Negative Mode)
[M+H]⁺ 281.9766 [M-H]⁻ 279.9610
[M+Na]⁺ 303.9586

| [M+K]⁺ | 319.9325 | | |

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation.

G M [M+H]⁺ m/z 282/284 F1 Loss of CH₃OH [M+H - 32]⁺ m/z 250/252 M->F1 F2 Loss of CO [M+H - 32 - 28]⁺ m/z 222/224 F1->F2 F3 Loss of Br [M+H - 32 - 28 - 79/81]⁺ m/z 143 F2->F3

Caption: A proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Explanation of Fragmentation:

  • Initial Ion: The molecule is protonated to form the [M+H]⁺ ion, which will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Loss of Methanol: A common fragmentation for methyl esters is the loss of methanol (CH₃OH, 32 Da).

  • Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO, 28 Da) from the quinolone ring is a plausible fragmentation step. [7]4. Loss of Bromine: The final major fragment would likely result from the loss of the bromine radical (79 or 81 Da).

Experimental Protocol for MS Data Acquisition

The following protocol outlines the steps for acquiring mass spectrometry data using an LC-MS system with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

LC-MS Parameters:

Parameter Setting
Ionization Mode ESI Positive and Negative
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Mass Range 50-500 m/z
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By combining predicted data with established principles of spectroscopic analysis for quinoline derivatives, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectral data, ensuring the integrity and reproducibility of scientific findings in the pursuit of novel therapeutics.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 175, 549-556. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1172. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • PubChemLite. This compound (C11H8BrNO3). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. As direct research on this specific molecule is limited, this document synthesizes information from structurally related quinoline derivatives to propose scientifically grounded hypotheses and outlines a rigorous experimental framework for their validation. This approach is designed to empower researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline core allows for extensive functionalization, leading to compounds with diverse biological targets and mechanisms of action. This compound belongs to the class of 4-hydroxyquinoline-2-carboxylate derivatives, which have shown particular promise in various therapeutic areas.[3][4][5] This guide will delve into the plausible molecular mechanisms through which this specific compound may exert its biological effects.

Synthesis and Physicochemical Properties

The synthesis of this compound can be approached through multi-step synthetic routes, likely starting from precursors such as 6-bromoquinoline-2-carboxylic acid or by constructing the quinoline ring system through methods like the Pfitzinger reaction.[6][7][8] A plausible synthetic approach involves the esterification of 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H8BrNO3[9][10]
Molecular Weight282.09 g/mol [9]
IUPAC Namemethyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[9]
XLogP32.3[9]

Hypothesized Mechanisms of Action and Key Biological Targets

Based on the known activities of structurally similar quinoline derivatives, several potential mechanisms of action for this compound can be postulated.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Numerous quinoline derivatives have demonstrated potent anticancer properties.[2] Specifically, quinoline-2-carboxylic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] It is hypothesized that this compound may share this mechanism.

  • Potential Molecular Pathway: The compound could potentially modulate the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death. Furthermore, it might interfere with cyclin-dependent kinases (CDKs) or other cell cycle checkpoint proteins, resulting in cell cycle arrest, likely at the S or G2/M phase.

G Compound This compound Bcl2 Bcl-2 Family Modulation Compound->Bcl2 CDKs CDK Inhibition Compound->CDKs Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest

Caption: Hypothesized Anticancer Signaling Pathway.

Enzyme Inhibition

The quinoline scaffold is a common feature in various enzyme inhibitors. Depending on its specific stereochemistry and electronic properties, this compound could target several classes of enzymes.

  • DNA Gyrase Inhibition: The 4-hydroxyquinoline-3-carboxylic acid scaffold is famously the basis for quinolone antibiotics, which inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[5][11] While the subject compound has a 2-carboxylate, the structural similarity suggests that it could potentially exhibit antibacterial activity by targeting DNA gyrase.[12]

  • Carbonic Anhydrase Inhibition: Certain 6-bromo-2-hydroxyquinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII.[7] This suggests a potential application in cancer therapy by targeting the tumor microenvironment.

  • Dehydrogenase Inhibition: 4-hydroxyquinoline-3-carboxylic acids have been identified as inhibitors of mitochondrial malate dehydrogenase, an enzyme involved in cellular respiration.[13] Inhibition of this pathway could lead to cytotoxicity in cancer cells.

  • Cholinesterase Inhibition: Some quinoline derivatives exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's.[7]

G Compound This compound DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition CarbonicAnhydrase Carbonic Anhydrase Compound->CarbonicAnhydrase Inhibition Dehydrogenase Dehydrogenase Compound->Dehydrogenase Inhibition Cholinesterase Cholinesterase Compound->Cholinesterase Inhibition

Caption: Potential Enzyme Inhibition Targets.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

General Workflow for MoA Studies

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism Validation A Cytotoxicity Assays (e.g., MTT, SRB) C Enzyme Inhibition Assays (e.g., Gyrase, CA, Dehydrogenase) A->C E Apoptosis Assays (e.g., Annexin V, Caspase activity) A->E F Cell Cycle Analysis (Flow Cytometry) A->F B Antimicrobial Assays (e.g., MIC determination) B->C D Affinity Chromatography / Pulldown Assays C->D G Western Blot for Pathway Proteins E->G F->G

Caption: Experimental Workflow for MoA Elucidation.

Protocol 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: DNA Gyrase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase activity.

Methodology:

  • Assay Components: Use a commercially available DNA gyrase supercoiling assay kit, which typically includes supercoiled plasmid DNA, relaxed plasmid DNA (as a substrate), DNA gyrase enzyme, and assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.

  • Enzyme Addition: Add DNA gyrase to all wells except the no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and/or EDTA).

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Determine the concentration of the compound that inhibits the supercoiling activity of DNA gyrase.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest in cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related quinoline derivatives, it is hypothesized that this compound may exert its biological effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like DNA gyrase and carbonic anhydrase. The experimental protocols outlined in this guide provide a clear and logical path for elucidating the precise mechanism of action. Further research, including in vivo efficacy studies and structure-activity relationship (SAR) analysis, will be crucial in determining the full therapeutic potential of this and related compounds.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: )
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (URL: )
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: )
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: )
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH. (URL: )
  • Different biological activities of quinoline. (URL: )
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: )
  • METHYL 6-BROMOQUINOLINE-2-CARBOXYL
  • Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | 5463-29-6 - Smolecule. (URL: )
  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. (URL: )
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (URL: )
  • 2-HYDROXY-4-METHYLQUINOLINE synthesis - ChemicalBook. (URL: )
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public
  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxyl
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: )
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: )
  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxyl
  • Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxyl
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (URL: )
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: )
  • 623583-88-0(METHYL 6-BROMOQUINOLINE-2-CARBOXYL

Sources

Whitepaper on the Biological Activity of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: A Framework for Investigating a Novel Hypoxia-Inducible Factor (HIF-1) Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 4-hydroxyquinoline-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on a specific derivative, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a small molecule with significant, yet underexplored, therapeutic potential. Based on extensive structure-activity relationship (SAR) analysis of related quinoline and quinolone carboxamides, we hypothesize that its primary biological activity is the modulation of the Hypoxia-Inducible Factor (HIF-1) signaling pathway.[3][4] HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and is a critical target in oncology, as its activation promotes tumor angiogenesis, metabolic adaptation, and metastasis.[5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale for this hypothesis, proposes a detailed mechanism of action, and provides a rigorous, self-validating experimental framework to systematically investigate the compound's biological effects.

Introduction to the Quinoline Scaffold

The Privileged 4-Hydroxyquinoline-2-carboxylate Core

The quinoline ring system is a foundational scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7] The incorporation of a 4-hydroxy (or its 4-quinolone tautomer) and a C2-carboxylate group creates a pharmacophore with distinct characteristics. Structure-activity relationship studies on related quinoline carboxylic acids have identified critical regions for biological interaction: the C2 position, which often accommodates hydrophobic substituents; the C4 position, which frequently requires an acidic moiety like a carboxylic acid or its ester; and the benzo portion of the ring, where substitutions can fine-tune activity and specificity.[8]

Focus Compound: this compound

The subject of this guide, this compound, is a specific derivative of this core structure.

  • Molecular Formula: C₁₁H₈BrNO₃[9]

  • Molecular Weight: 282.09 g/mol [9]

  • Structure:

    
    
    

The presence of the C6-bromo substituent is significant, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The methyl ester at the C2 position serves as a bioisostere for the carboxylic acid, potentially improving cell permeability.

Primary Hypothesis: Inhibition of the Hypoxia-Inducible Factor (HIF-1) Pathway

The HIF-1 Pathway: A Critical Target in Oncology

Hypoxia, or low oxygen tension, is a hallmark of the microenvironment in solid tumors.[10] Cells adapt to these conditions by activating the HIF-1 transcription factor.[6] HIF-1 is a heterodimer composed of an oxygen-labile HIF-1α subunit and a constitutively expressed HIF-1β subunit.[5] Under normal oxygen conditions (normoxia), HIF-1α is kept at low levels through a highly regulated degradation process. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize and target it for rapid proteasomal degradation.[6][11]

During hypoxia, the lack of oxygen inhibits PHD activity.[11] This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and initiates the transcription of dozens of genes involved in angiogenesis (e.g., VEGF), metabolic reprogramming, and cell survival.[5][12] Therefore, inhibiting the HIF-1 pathway is a highly attractive strategy for cancer therapy.[5][13]

HIF-1a Regulation Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) HIF-1a_N HIF-1α PHD PHD Enzymes HIF-1a_N->PHD Substrate OH-HIF-1a Hydroxylated HIF-1α PHD->OH-HIF-1a Hydroxylation O2 O₂ O2->PHD VHL VHL E3 Ligase OH-HIF-1a->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1a_H HIF-1α PHD_Inhibited PHD (Inhibited) HIF-1a_H->PHD_Inhibited Stabilized_HIF-1a Stabilized HIF-1α (Accumulates) Nucleus Nucleus Stabilized_HIF-1a->Nucleus Translocation HRE HRE Gene Transcription (e.g., VEGF) Nucleus->HRE Dimerization & Binding HIF-1b HIF-1β HIF-1b->Nucleus

Caption: Oxygen-dependent regulation of the HIF-1α subunit.
Rationale for a Quinoline-Based HIF-1 Inhibitor

Many small molecule HIF pathway inhibitors function as competitive inhibitors of PHD enzymes.[11] They often act as 2-oxoglutarate analogs, competing with the enzyme's co-substrate to prevent the hydroxylation of HIF-1α. The 4-hydroxyquinoline-2-carboxylate scaffold shares structural similarities with known PHD inhibitors. We postulate that this compound functions in this manner, effectively mimicking a hypoxic state by preventing HIF-1α degradation even under normoxic conditions.[14]

Proposed Mechanism of Action

We propose that this compound acts as a prolyl hydroxylase inhibitor.

  • PHD Inhibition: The compound binds to the active site of PHD enzymes, likely PHD2, competing with the natural co-substrate 2-oxoglutarate.

  • HIF-1α Stabilization: This competitive inhibition prevents the hydroxylation of proline residues on the HIF-1α subunit.

  • VHL Evasion: Without hydroxylation, HIF-1α is no longer recognized by the VHL E3 ubiquitin ligase complex.

  • Accumulation and Nuclear Translocation: The stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus.

  • Transcriptional Activation: In the nucleus, it dimerizes with HIF-1β and activates the transcription of hypoxia-responsive genes.

Proposed Mechanism of Action Compound Methyl 6-bromo-4- hydroxyquinoline-2-carboxylate PHD PHD Enzyme Compound->PHD Inhibition OH_HIF1a Hydroxylated HIF-1α HIF1a HIF-1α HIF1a->PHD Hydroxylation Stabilized_HIF1a Stabilized HIF-1α HIF1a->Stabilized_HIF1a Accumulation VHL VHL-mediated Degradation OH_HIF1a->VHL Transcription Activation of Hypoxia-Responsive Genes (e.g., VEGF) Stabilized_HIF1a->Transcription

Caption: Hypothesized inhibition of the PHD/VHL pathway.

Experimental Framework for Validation

To rigorously test this hypothesis, a multi-phase experimental approach is required. This framework ensures that results are cross-validated at the protein, transcriptional, and functional levels.

Experimental Workflow Start Hypothesis: Compound modulates HIF-1 pathway Phase1 Phase 1: Protein Level Confirmation Start->Phase1 WB Protocol 4.1.1: Western Blot for HIF-1α Phase1->WB HRE Protocol 4.1.2: HRE Luciferase Reporter Assay Phase1->HRE Phase2 Phase 2: Downstream Functional Effect WB->Phase2 HRE->Phase2 ELISA Protocol 4.2.1: VEGF ELISA Phase2->ELISA Phase3 Phase 3: Cellular Consequence ELISA->Phase3 Viability Protocol 4.3.1: Cell Viability Assay Phase3->Viability Conclusion Validate/Refute Hypothesis Proceed to SAR studies Viability->Conclusion

Caption: A sequential workflow for validating the compound's activity.
Phase 1: In Vitro Confirmation of HIF-1α Stabilization

The initial step is to determine if the compound directly causes the accumulation of HIF-1α protein and activates HIF-1 transcriptional activity.

  • Objective: To visually and semi-quantitatively measure the increase in HIF-1α protein levels in cells treated with the compound under normoxic conditions.

  • Rationale: This is the most direct method to confirm the inhibition of HIF-1α degradation. HIF-1α has a very short half-life, so rapid and careful sample preparation is critical.[11]

  • Methodology:

    • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116, U2OS, HEK293) at 70-80% confluency in 6-well plates and allow to adhere overnight.[13]

    • Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a dose-response curve of the compound (e.g., 0.1, 1, 10, 50 µM).

    • Controls: Include a vehicle-only (DMSO) control, a positive control for hypoxia induction (e.g., 1% O₂ chamber or 100 µM CoCl₂), and a known PHD inhibitor (e.g., Roxadustat).[11][15]

    • Incubation: Incubate cells for 4-8 hours under standard normoxic conditions (21% O₂).

    • Cell Lysis: Wash cells with ice-cold PBS. Immediately lyse cells in RIPA buffer supplemented with protease and proteasome inhibitors to prevent post-lysis degradation of HIF-1α.[14]

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8% polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate.

      • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Analysis: Quantify band intensities using image analysis software and normalize the HIF-1α signal to the loading control.

  • Objective: To quantify the transcriptional activity of the HIF-1 complex.

  • Rationale: This functional assay confirms that the stabilized HIF-1α is active and capable of inducing gene expression. It provides quantitative data that is highly amenable to high-throughput screening.[16]

  • Methodology:

    • Transfection: Co-transfect cells (e.g., HEK293) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

    • Treatment: Treat cells with the compound dose-response curve and controls as described in Protocol 4.1.1.

    • Incubation: Incubate for 16-24 hours under normoxic conditions.

    • Cell Lysis: Lyse the cells using a passive lysis buffer.

    • Luciferase Assay: Measure the firefly (HRE-driven) and Renilla (control) luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of transcriptional activity relative to the vehicle-treated control.

Phase 2: Quantifying Downstream Effects

If HIF-1 is active, it will increase the expression of its target genes. Measuring a key downstream product like VEGF provides functional validation.

  • Objective: To measure the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic protein regulated by HIF-1.

  • Rationale: This assay connects the upstream event of HIF-1α stabilization to a critical downstream biological outcome, providing evidence of functional pathway modulation.

  • Methodology:

    • Cell Culture and Treatment: Seed cells in a multi-well plate. Treat with the compound dose-response curve and controls as previously described.

    • Incubation: Incubate for 24-48 hours to allow for VEGF protein synthesis and secretion into the medium.

    • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

    • ELISA: Measure the concentration of VEGF in the supernatant using a commercially available human VEGF ELISA kit, following the manufacturer’s protocol precisely.

    • Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample and compare the treated groups to the vehicle control.

Phase 3: Cellular Viability and Cytotoxicity

Finally, it is essential to understand the compound's effect on cancer cell proliferation and viability.

  • Objective: To determine the compound's effect on cell proliferation and assess its cytotoxic or cytostatic potential.

  • Rationale: An effective anticancer agent should inhibit tumor cell growth. This assay determines the concentration at which the compound exerts a biological effect on cell viability (e.g., the IC50 value).

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

    • Treatment: Treat with a broad dose-response curve of the compound.

    • Incubation: Incubate for 72 hours to allow for multiple cell divisions.

    • Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability versus log[concentration] and fit a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the experimental framework will provide a foundation for understanding the SAR of this chemical series.

  • The C6-Bromo Group: The bromine atom at position 6 is expected to influence the compound's lipophilicity and electronic properties. Synthesizing analogs with different halogens (Cl, F) or with hydrogen at this position will clarify its role in potency and specificity.

  • The C2-Methyl Ester: The ester may be important for cell permeability and could be hydrolyzed intracellularly to the active carboxylic acid form. Comparing the activity of the methyl ester with the corresponding free carboxylic acid will test this hypothesis.

  • The C4-Hydroxy Group: This group is critical for the activity of many quinolone-based inhibitors and is likely essential for binding to the target enzyme.[8]

Future work should focus on synthesizing a focused library of analogs to probe these key positions, aiming to optimize potency, selectivity, and drug-like properties.

Conclusion

This compound belongs to a chemical class with well-documented and diverse biological activities. The strong mechanistic rationale for its potential role as a modulator of the HIF-1 pathway makes it a compelling candidate for further investigation, particularly in the context of oncology drug discovery. The comprehensive experimental framework detailed in this guide provides a clear, logical, and robust pathway for researchers to validate this hypothesis, quantify the compound's biological effects, and lay the groundwork for future optimization efforts. Successful validation would position this compound as a novel lead for the development of next-generation anticancer therapeutics targeting tumor hypoxia.

References

  • Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC - NIH. (n.d.).
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology.
  • Refining experimental protocols for studying long-term effects of HIF stabilization. (n.d.). Benchchem.
  • Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. (n.d.). AACR Journals.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). Molecules.
  • Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. (n.d.). Benchchem.
  • Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. (n.d.). NIH.
  • This compound | C11H8BrNO3. (n.d.). PubChem.
  • Application Notes and Protocols for HIF-1 Inhibitor-4. (n.d.). Benchchem.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (n.d.). Medicinal Chemistry Research.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Molecules.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv.
  • An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. (n.d.). NIH.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Action Sites and Clinical Application of HIF-1α Inhibitors. (n.d.). PMC - NIH.
  • Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery. (n.d.). PubMed Central.
  • The Transcriptional Factors HIF-1 and HIF-2 and Their Novel Inhibitors in Cancer Therapy. (n.d.).

Sources

Unlocking the Therapeutic Potential of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic scaffold is not only found in numerous natural products, particularly alkaloids, but also forms the core of a wide array of synthetic drugs with diverse pharmacological activities.[1] Quinoline and its derivatives have demonstrated a remarkable therapeutic breadth, exhibiting properties that include antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][2]

This technical guide focuses on a specific, promising derivative: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate . The strategic placement of a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position creates a molecule with significant potential for targeted therapeutic development. The presence of the bromine atom, a halogen, can enhance the lipophilicity and binding interactions of the molecule with its biological targets, often leading to increased potency.[3]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the synthesis, known biological context, and, most importantly, the potential research applications of this compound. We will delve into detailed experimental protocols and the underlying scientific rationale for investigating its utility as an anti-inflammatory, anticancer, and antimicrobial agent, as well as a targeted enzyme inhibitor.

Chemical Profile and Synthesis

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
CAS Number 145369-93-3

Synthetic Pathway: The Conrad-Limpach Reaction

The synthesis of the 4-hydroxyquinoline core of this compound is classically achieved through the Conrad-Limpach synthesis.[1][4] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][4]

Conrad_Limpach_Synthesis Aniline 4-Bromoaniline Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate Condensation Ketoester Dimethyl acetylenedicarboxylate Ketoester->Intermediate Product This compound Intermediate->Product Thermal Intramolecular Cyclization (High Temp.)

General schematic of the Conrad-Limpach synthesis.

Detailed Synthetic Protocol:

The synthesis of this compound can be achieved through a two-step process involving the initial formation of a β-anilinoacrylate intermediate followed by thermal intramolecular cyclization.

Step 1: Synthesis of the β-Anilinoacrylate Intermediate

  • In a round-bottom flask, dissolve 4-bromoaniline in a suitable solvent such as methanol or ethanol.

  • Add an equimolar amount of dimethyl acetylenedicarboxylate to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude β-anilinoacrylate intermediate. This intermediate can be purified by recrystallization.

Step 2: Thermal Intramolecular Cyclization

  • The purified β-anilinoacrylate intermediate is added to a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.[5] The use of an inert, high-boiling solvent is crucial for achieving high yields in the cyclization step.[4]

  • The mixture is heated to a high temperature, typically around 250-260°C, for a short period (e.g., 10-15 minutes).[1][6]

  • The reaction is then allowed to cool, and the product, this compound, will precipitate.

  • The solid product is collected by filtration, washed with a suitable solvent like petroleum ether to remove the high-boiling solvent, and can be further purified by recrystallization.[7]

Potential Research Application 1: Anti-inflammatory Agent via TNF-α Modulation

A key finding from patent literature suggests that this compound can act as a modulator of Tumor Necrosis Factor-alpha (TNF-α).[8] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade in numerous autoimmune diseases, such as rheumatoid arthritis, Crohn's disease, and psoriasis.[6][9] By inhibiting TNF-α signaling, this compound could represent a valuable tool for studying and potentially treating these inflammatory conditions.

The TNF-α Signaling Pathway:

TNF-α exerts its effects by binding to its receptors, primarily TNFR1, which is ubiquitously expressed.[10] This binding triggers a conformational change in the receptor, leading to the recruitment of a series of adaptor proteins to its intracellular "death domain." This initiates two major downstream signaling cascades: one leading to the activation of the transcription factor NF-κB, which upregulates the expression of inflammatory genes, and another that can lead to apoptosis (programmed cell death).[10][11]

TNF_alpha_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD Recruitment IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation Caspase8 Caspase-8 FADD->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis Initiation Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B_nucleus->Inflammatory_Genes Upregulation compound This compound compound->TNFR1 Potential Inhibition

Simplified TNF-α signaling pathway showing pro-inflammatory and apoptotic branches.

Experimental Workflow: Assessing TNF-α Inhibition

A robust method to evaluate the inhibitory effect of this compound on TNF-α production is to use a cell-based ELISA (Enzyme-Linked Immunosorbent Assay).

Protocol: Cell-Based ELISA for TNF-α Inhibition

  • Cell Culture: Culture a suitable monocytic cell line, such as THP-1 or RAW 264.7 macrophages, in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a pre-determined incubation period (e.g., 1 hour). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Stimulation: Induce TNF-α production by stimulating the cells with lipopolysaccharide (LPS).

  • Supernatant Collection: After an appropriate incubation time (e.g., 4-6 hours), centrifuge the plate and collect the cell culture supernatant, which will contain the secreted TNF-α.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial human or murine TNF-α ELISA kit, following the manufacturer's instructions. This typically involves capturing the TNF-α with a plate-bound antibody, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, the addition of a chromogenic substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in each sample. Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of TNF-α production.

Potential Research Application 2: Anticancer Agent

The quinoline scaffold is a well-established pharmacophore in oncology, with several quinoline-based drugs approved for cancer therapy.[12] Bromo-substituted quinoline and quinazoline derivatives have shown significant antiproliferative activity against a variety of cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), C6 (rat glioblastoma), MCF-7 (breast cancer), and SW480 (colon cancer).[12][13][14] The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest.[15][16]

Experimental Workflow: In Vitro Anticancer Screening

The initial assessment of the anticancer potential of this compound can be performed using the MTT assay, a colorimetric method that measures cell viability.

Anticancer_Screening_Workflow start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with varying concentrations of This compound seed_cells->treat_compound incubate Incubate (e.g., 48-72h) treat_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Workflow for in vitro anticancer screening using the MTT assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Potential Research Application 3: Antimicrobial Agent

Quinolones are a major class of synthetic broad-spectrum antibiotics.[17][18] Their mechanism of action primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17][18] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to bacterial cell death.[17] The presence of a bromine atom on the quinoline scaffold can contribute to the antimicrobial potency.[16]

Mechanism of Quinolone Action:

Quinolone_Mechanism compound This compound target_enzymes Bacterial DNA Gyrase & Topoisomerase IV compound->target_enzymes Inhibition dna_complex Enzyme-DNA Complex target_enzymes->dna_complex Binds to dna_break Double-Strand DNA Break dna_complex->dna_break Stabilizes replication_block Inhibition of DNA Replication & Repair dna_break->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Mechanism of action of quinolone antibiotics.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution of the Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Data Interpretation: Compare the MIC values to established breakpoints to classify the bacteria as susceptible, intermediate, or resistant to the compound.

Potential Research Application 4: Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The quinoline and quinazoline scaffolds are prevalent in a number of FDA-approved kinase inhibitors, often targeting receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as non-receptor tyrosine kinases like BTK (Bruton's tyrosine kinase).[19][20][21] The 4-hydroxyquinoline-2-carboxylate moiety presents a promising starting point for the development of novel kinase inhibitors.

Experimental Workflow: Kinase Inhibition Assay

A variety of in vitro kinase assays can be employed to screen for the inhibitory activity of this compound against a panel of purified kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the purified kinase of interest, and its specific substrate in a kinase assay buffer.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, producing ADP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and uses this new ATP to drive a luciferase reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a molecule of significant interest, built upon a privileged quinoline scaffold. Its chemical structure suggests a high potential for biological activity, and preliminary evidence points towards its role as a TNF-α modulator. This guide has provided a comprehensive framework for initiating research into its therapeutic applications, offering detailed protocols for investigating its anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory properties.

The proposed experimental workflows provide a clear path for generating robust and reproducible data. The logical diagrams and signaling pathways offer a visual representation of the underlying biological rationale. It is the author's belief that a systematic investigation of this compound, following the methodologies outlined herein, will unlock its full therapeutic potential and contribute to the development of novel drug candidates for a range of diseases. Further research should also focus on structure-activity relationship (SAR) studies by synthesizing and evaluating analogues to optimize potency and selectivity for specific biological targets.

References

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40–61. [Link]

  • Hooper, D. C. (2014). Mechanism of Quinolone Action and Resistance. R Discovery. [Link]

  • Bryan, L. E., Bedard, J., Wong, S., & Chamberland, S. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. Clinical and Investigative Medicine, 12(1), 14–19. [Link]

  • Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.
  • Boster Biological Technology. (n.d.). TNF Signaling Pathway. Retrieved from [Link]

  • Agbo, E. N., et al. (2015). IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

  • Jones, C. P., & Anderson, K. W. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Process Research & Development, 12(4), 677–680. [Link]

  • Wikipedia. (n.d.). Tumor necrosis factor. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). A graphical representation of the TNF-alpha signaling pathway. Retrieved from [Link]

  • Mészáros, N., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(12), 3123. [Link]

  • Ahadi, M., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Georgiadou, M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(14), 5437. [Link]

  • Google Patents. (n.d.). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.
  • Fornal, E., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(16), 4987. [Link]

  • ResearchGate. (n.d.). Antiproliferative IC50 values of the new compounds on the human cell... Retrieved from [Link]

  • Uher, M., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Experimental Oncology, 30(2), 128–132. [Link]

  • Uher, M., et al. (2008). ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. Experimental Oncology. [Link]

  • ResearchGate. (n.d.). Percentage of apoptosis and necrosis for compounds 6e and doxorubicin on RPMI‐8226 cells. Retrieved from [Link]

  • ChemSino. (n.d.). cas 262586-62-9|| where to buy Methyl 6-bromo-4-hydroxyquinoline.... Retrieved from [Link]

  • Autechem. (n.d.). Cas 145369-93-3,METHYL 6-BROMO-4-HYDROXYQUINOLINE-2.... Retrieved from [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Saleem, F., et al. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Chemotherapy, 1–16. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123–145. [Link]

  • Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(9), 241. [Link]

  • ResearchGate. (n.d.). Antibiotic susceptibilities of various strains a Strain MIC (g/ml). Retrieved from [Link]

  • Unemo, M., et al. (2019). Phenotypic screening for quinolone resistance in Escherichia coli. BMC Microbiology, 19(1), 133. [Link]

  • ResearchGate. (n.d.). Visible-Light-Induced Intramolecular Radical Cyclization for the Synthesis of Benzimidazo-isoquinolineones and Pyrrolidones. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5530. [Link]

  • Fujikawa, K., et al. (2023). The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis. Infection and Drug Resistance, 16, 5849–5859. [Link]

  • Zhang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863695. [Link]

  • He, J., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561–6574. [Link]

Sources

Discovery and history of quinoline-2-carboxylate compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinoline-2-Carboxylate Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the quinoline-2-carboxylate core, tracing its origins from a serendipitous discovery in metabolic studies to its current status as a privileged scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies that enabled the construction of this heterocyclic system and examine the evolution of its biological understanding, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis: Kynurenic Acid, a Metabolic Curiosity Turned Neuromodulator

The story of quinoline-2-carboxylate compounds begins not in a synthetic chemistry lab, but in the realm of physiological chemistry. The first known member of this family, Kynurenic Acid (KYNA), was discovered in 1853 by the renowned German chemist Justus von Liebig, who isolated it from dog urine.[1][2] For over a century, KYNA was considered little more than an inert metabolic byproduct of L-tryptophan metabolism.[1][3]

The paradigm shifted dramatically in the 1980s when researchers uncovered its significant neuroactive properties.[1] This pivotal discovery repositioned KYNA from a metabolic footnote to a key endogenous neuromodulator.[4] It was identified as a broad-spectrum antagonist of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][5] This antagonistic activity confers upon it antiexcitotoxic and anticonvulsant properties, making it a molecule of immense interest for neuroprotection.[2]

KYNA is synthesized in astrocytes via the kynurenine pathway, a major route of tryptophan degradation.[6][7] This pathway also produces the neurotoxic NMDA receptor agonist, quinolinic acid (QUIN). The balance between the neuroprotective KYNA and the neurotoxic QUIN is now a critical area of research in neuropathological conditions, with an elevated KYNA concentration being linked to disorders like schizophrenia.[1][6]

The Kynurenine Pathway: A Tale of Two Metabolites

The enzymatic conversion of L-kynurenine to kynurenic acid is catalyzed by kynurenine aminotransferases (KATs).[7][8] Understanding this pathway is crucial, as it illustrates the endogenous origin of the quinoline-2-carboxylate scaffold and highlights the delicate balance of neuroactive metabolites.

Kynurenine_Pathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN

Caption: The Kynurenine Pathway leading to Kynurenic and Quinolinic Acid.

The Synthetic Era: Forging the Quinoline Core

The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the quinoline ring system.[9][10] While not all were designed to produce 2-carboxylate derivatives directly, these "name reactions" provided the essential chemical toolkit for accessing the core scaffold, paving the way for future functionalization. The choice of a specific method was often dictated by the desired substitution pattern and the availability of starting materials.

Key Historical Syntheses of the Quinoline Scaffold
Method Year Starting Materials Key Features Advantages Disadvantages
Doebner-von Miller 1881Anilines, α,β-unsaturated carbonylsAcid-catalyzed condensation and cyclization.[11][12]Versatile for a range of substituted quinolines.[11]Often requires harsh acidic conditions; can lead to side products.[13]
Friedländer 18822-Aminoaryl aldehydes/ketones, active methylene compoundsAcid or base-catalyzed condensation.[14][15]A straightforward and often high-yielding route to polysubstituted quinolines.[13][16]Availability of substituted 2-aminoaryl carbonyls can be a limitation.[13]
Pfitzinger 1886Isatin, carbonyl compounds with an α-methylene groupBase-catalyzed condensation yielding quinoline-4-carboxylic acids.[17][18]Direct route to quinoline-4-carboxylic acids, important pharmacophores.[17][19]Limited to 4-carboxy substitution; requires basic conditions.[20]
Combes 1888Anilines, β-diketonesAcid-catalyzed condensation via an enamine intermediate.[21][22]Good for the synthesis of 2,4-disubstituted quinolines.[13][22]Requires specific β-diketone starting materials.[13]

These classical reactions were pivotal. They demonstrated that the quinoline heterocycle could be constructed reliably from simple, acyclic precursors, opening the door for systematic investigation into its chemical and biological properties.

Methodologies Targeting Quinoline-2-Carboxylates

While the classical methods were masters of the core, creating quinoline-2-carboxylates, also known as quinaldic acids, required more tailored approaches.[23] The primary strategies have historically revolved around either building the ring with the carboxylate precursor already in place or functionalizing a pre-formed quinoline.

The Friedländer Annulation: A Direct Approach

The Friedländer synthesis is particularly adaptable for generating quinoline-2-carboxylates. The causality behind this choice lies in its core mechanism: the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[14][24] By strategically choosing an active methylene compound that already contains an ester or a precursor, the 2-carboxylate functionality can be installed directly during the ring-forming cyclization.

For instance, reacting 2-aminobenzaldehyde with ethyl pyruvate under catalytic conditions directly yields ethyl quinoline-2-carboxylate. This approach is efficient because it forms the desired carbon skeleton and installs the key functional group in a single, convergent operation.

Friedlander_Synthesis Reactants 2-Aminoaryl Aldehyde + Active Methylene Compound (e.g., Ethyl Pyruvate) Condensation Aldol Condensation & Schiff Base Formation Reactants->Condensation Acid or Base Catalyst Cyclization Intramolecular Cyclodehydration Condensation->Cyclization Product Substituted Quinoline-2-Carboxylate Cyclization->Product

Caption: General workflow of the Friedländer Annulation for quinoline synthesis.

Protocol 1: Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate via Friedländer Annulation

This protocol provides a representative example of the Friedländer synthesis, a robust and high-yielding method for creating polysubstituted quinolines.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Ethanol (solvent)

  • Potassium hydroxide (catalytic amount)

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone in ethanol, add ethyl benzoylacetate and a catalytic amount of potassium hydroxide.[13]

  • Reflux the mixture for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Upon completion, remove the ethanol under reduced pressure.[13]

  • Partition the resulting residue between water and ethyl acetate.[13]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[13]

  • Filter the solution and concentrate the solvent to yield the crude product.[13]

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-phenylquinoline-3-carboxylate.[13]

Self-Validation: The integrity of this protocol is validated by the clear state changes (dissolution, precipitation) and the ability to monitor reaction completion via TLC. The final product's purity can be confirmed through standard analytical techniques like NMR spectroscopy and mass spectrometry, ensuring the desired quinoline-2-carboxylate has been synthesized.

Modern Synthetic Developments

More recently, synthetic chemists have developed novel one-pot protocols to streamline the synthesis of quinoline-2-carboxylates. One such method involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes under heterogeneous basic conditions, demonstrating the continued evolution toward more efficient and environmentally benign processes.[25]

From Scaffold to Drug: The Biological Ascendance

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to bind to a wide range of biological targets.[17] This has led to the development of quinoline-based drugs with a vast spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[26][27]

Derivatives of quinoline-2-carboxylic acid, in particular, have been explored for their own unique biological profiles.[28][[“]] Following the discovery of kynurenic acid's role at excitatory amino acid receptors, synthetic quinoline-2-carboxylate derivatives were investigated as potent and selective antagonists at the NMDA receptor complex, representing a targeted drug design strategy stemming directly from the initial biological discovery.[30] More recent research has also identified 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors, highlighting their potential as anticancer agents.[31] The journey from a simple metabolite to a versatile pharmacophore underscores the power of integrating natural product discovery with synthetic chemical exploration.

Conclusion

The history of quinoline-2-carboxylate compounds is a compelling narrative of scientific progression. It begins with the isolation of kynurenic acid, a molecule that journeyed from metabolic obscurity to become a key player in neuroscience. This biological impetus, combined with the powerful synthetic tools developed in the 19th century, created a fertile ground for the exploration of the quinoline scaffold. Today, armed with a deep understanding of both its endogenous roles and its synthetic accessibility, researchers continue to exploit the quinoline-2-carboxylate core to design next-generation therapeutics, affirming its enduring legacy in the landscape of drug discovery.

References

  • Title: Friedländer synthesis - Wikipedia Source: Wikipedia URL
  • Title: Combes Quinoline Synthesis Source: Wiley Online Library URL
  • Title: synthesis of quinoline derivatives and its applications | PPTX Source: Slideshare URL
  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL
  • Title: Combes quinoline synthesis - Wikipedia Source: Wikipedia URL
  • Title: Friedländer Quinoline Synthesis Source: Alfa Chemistry URL
  • Title: Friedländer Quinoline Synthesis Source: ResearchGate URL
  • Title: Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction Source: Benchchem URL
  • Title: The Friedländer Synthesis of Quinolines Source: Organic Reactions URL
  • Title: Friedländer Synthesis Source: J&K Scientific LLC URL
  • Title: Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction Source: Benchchem URL
  • Title: Doebner–Miller reaction - Wikipedia Source: Wikipedia URL
  • Title: Pfitzinger Quinoline Synthesis Source: SlideShare URL
  • Title: Pfitzinger reaction - Wikipedia Source: Wikipedia URL
  • Title: Doebner-Miller Reaction Source: SynArchive URL
  • Title: Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function Source: biocrates life sciences gmbh URL
  • Title: (PDF)
  • Title: Combes Quinoline Synthesis PDF Source: Scribd URL
  • Title: Doebner-Miller reaction and applications | PPTX Source: Slideshare URL
  • Title: Kynurenic acid - Wikipedia Source: Wikipedia URL
  • Title: The tryptophan metabolite kynurenic acid is a neuromodulator mediating learning, brain aging, and neurodegeneration Source: eScholarship URL
  • Title: Application of pfitzinger reaction in Source: JOCPR URL
  • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: ResearchGate URL
  • Title: A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates Source: Benchchem URL
  • Title: On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis Source: PubMed URL
  • Title: Kynurenic acid: translational perspectives of a therapeutically targetable gliotransmitter Source: Nature URL
  • Title: Kynurenine and kynurenic acid: Two human neuromodulators found in Cannabis sativa L Source: PubMed URL
  • Title: Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions Source: Frontiers URL
  • Title: The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy Source: PubMed Central URL
  • Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL
  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL
  • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: SpringerLink URL
  • Title: The synthesis of kynurenic acid in mammals: An updated kynurenine aminotransferase structural KATalogue Source: University of Eastern Piedmont URL
  • Title: The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue Source: Frontiers URL
  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL
  • Title: A Technical Guide to the Historical Synthesis of Quinoline Derivatives Source: Benchchem URL
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: PMC URL
  • Title: EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist Source: Google Patents URL
  • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: PMC - NIH URL
  • Title: discovery and history of quinoline-4-carboxylic acid derivatives Source: Benchchem URL
  • Title: A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions Source: PubMed URL
  • Title: Showing metabocard for Quinaldic acid (HMDB0000842)
  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the journey from a chemical entity to a potential therapeutic is paved with both promise and precaution. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a key heterocyclic intermediate, is one such compound that demands a deep understanding of its properties to ensure its safe and effective use in the laboratory. This guide provides an in-depth, experience-driven perspective on the critical safety and handling protocols for this valuable research chemical, moving beyond a simple recitation of rules to explain the scientific rationale behind each recommendation.

Compound Profile and Hazard Identification: Understanding the Intrinsic Risks

This compound (C₁₁H₈BrNO₃) is a solid organic compound with a molecular weight of approximately 282.09 g/mol .[1] Its structure, featuring a brominated quinoline core, is fundamental to its utility in medicinal chemistry but also dictates its inherent hazards. A thorough risk assessment is the foundational step for safe handling.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

Hazard ClassCategorySignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureCategory 3WarningH335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of laboratory safety is a multi-layered approach, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[2] The fume hood provides critical protection against inhalation of irritating dust particles.

Personal Protective Equipment (PPE) Selection

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin Protection: A flame-resistant lab coat is required. For direct handling of the compound, chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for protection against aromatic and halogenated hydrocarbons.[5][6] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.[7]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or higher particulate filter is recommended.[8][9][10]

Safe Handling and Storage Protocols: From Receipt to Disposal

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

General Handling Practices
  • Avoid the creation of dust.[11]

  • Use dedicated, clearly labeled glassware and equipment.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Do not eat, drink, or smoke in the laboratory.[7]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12][13] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14][15][16]

Stability and Reactivity

Quinoline derivatives are generally stable; however, this compound contains an ester group that could be susceptible to hydrolysis under strongly acidic or basic conditions.[5][7][17] Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2][18][19]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, the potential for accidental exposure exists. A well-rehearsed emergency plan is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

  • In case of Inhalation: Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

  • In case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[20] If skin irritation persists, seek medical attention.[20]

  • In case of Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[20][21][22] Remove contact lenses if present and easy to do.[22] Seek immediate medical attention.[1][22]

  • In case of Ingestion: Do NOT induce vomiting.[23] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[24] Seek immediate medical attention.[1][9]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[25]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[11][26]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. All cleanup materials should be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Risk Assessment and Mitigation Workflow

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy Identify_Hazards Identify Hazards (Oral Toxicity, Skin/Eye/Respiratory Irritant) Assess_Exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure Evaluate_Procedures Evaluate Lab Procedures (Weighing, Transfer, Reaction) Assess_Exposure->Evaluate_Procedures Engineering_Controls Engineering Controls (Fume Hood) Evaluate_Procedures->Engineering_Controls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) Engineering_Controls->PPE Safe_Handling Safe Handling Protocols (Avoid Dust, Hygiene) PPE->Safe_Handling Emergency_Plan Emergency Preparedness (First Aid, Spill Kit) Safe_Handling->Emergency_Plan

Caption: A workflow for assessing and mitigating risks.

Waste Disposal: Responsible Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12][13]

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix with non-halogenated waste streams.[27]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][28][29][30][31]

Emergency Response Logic

EmergencyResponse Exposure_Event Exposure Event Occurs Assess_Situation Assess the Situation (Is the area safe?) Exposure_Event->Assess_Situation Spill_Cleanup Initiate Spill Cleanup (if trained and safe) Exposure_Event->Spill_Cleanup Evacuate Evacuate if Unsafe Assess_Situation->Evacuate No First_Aid Administer First Aid Assess_Situation->First_Aid Yes Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention Report_Incident Report Incident to EHS Seek_Medical_Attention->Report_Incident Spill_Cleanup->Report_Incident

Caption: Decision-making process for emergency response.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into every aspect of the workflow, researchers can confidently and safely unlock the potential of this important chemical intermediate. A proactive culture of safety is not a barrier to innovation; it is the very foundation upon which successful and sustainable scientific advancement is built.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • UMass Memorial Health. First Aid: Chemical Exposure. [Link]

  • Missouri Poison Center. Skin Exposure First Aid. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • Mayo Clinic. Chemical splash in the eye: First aid. [Link]

  • van der Wouden, E. J., et al. (2018). First aid interventions by laypeople for acute oral poisoning. Cochrane Database of Systematic Reviews, (3). [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the chemist. [Link]

  • MedlinePlus. Poisoning first aid. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Mayo Clinic. Poisoning: First aid. [Link]

  • Occupational Hygiene. A Practical Guide to Chemical Risk Assessment. [Link]

  • University of South Alabama. Glove Selection Guide. [Link]

  • National Institutes of Health. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Droppe. Choosing the Right Glove Material: Guide to Chemical Protection. [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Jakab, E., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 25(16), 3641. [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Molecules, 26(11), 3183. [Link]

  • United States Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • PubChem. GHS Classification Summary (Rev.9, 2021). [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336. [Link]

  • Scribd. Chemical Incompatibility. [Link]

  • Hazchem Safety. How To Choose The Right PPE For Chemical Handling. [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • CUTM Courseware. INCOMPATIBILITIES. [Link]

  • Waldner. Safety in the laboratory: How to ensure safe working. [Link]

  • Slideshare. Chemical incompatibility of the drug. [Link]

Sources

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. It delves into its chemical identity, safety protocols, handling procedures, and its pivotal role in synthetic chemistry, particularly in the creation of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and natural products. The strategic placement of the bromine atom, hydroxyl group, and methyl carboxylate ester functionality makes this compound a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[1]
Molecular Weight 282.09 g/mol PubChem[1]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylatePubChem[1]
CAS Number 145369-93-3PubChem[1]
Appearance Solid (predicted)
XLogP3 2.3PubChem[1]
Monoisotopic Mass 280.96876 DaPubChem[1]

Note: Some physical properties like appearance and melting point are not consistently reported and should be determined empirically for each batch.

Hazard Identification and Safety Profile

Based on GHS classifications, this compound is considered a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Pictograms:

Signal Word: Warning

Logical Flow for Hazard Mitigation

Caption: Logical workflow for mitigating hazards associated with this compound.

First-Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following steps are designed to be a self-validating system, ensuring a logical and safe response.

  • General Advice: In all cases of exposure, consult a physician and provide them with this safety data sheet.[2]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] The causality here is to remove the individual from the source of exposure and provide respiratory support to prevent hypoxia.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, consult a physician.[2] The rationale is to dilute and remove the chemical from the skin to minimize irritation and potential absorption.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids apart to ensure thorough flushing. Seek immediate medical attention.[3] The objective is to irrigate the eye and remove the irritant to prevent serious damage.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications.

Handling, Storage, and Experimental Protocols

Safe Handling Procedures

Proper handling is paramount to ensuring laboratory safety and maintaining the integrity of the compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[3][4]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4]

Storage Recommendations
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

Experimental Protocol: Synthesis of this compound

The following is a plausible, detailed protocol for the synthesis of this compound, constructed from established methodologies for analogous quinoline systems. This protocol is designed to be self-validating by including in-process checks and rationale for each step.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of starting material).

    • Causality: Anhydrous methanol serves as both the reactant and the solvent. An excess is used to drive the equilibrium towards the product side of this esterification reaction.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 5-10 mol%) to the suspension.

    • Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours.

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1] This ensures the reaction goes to completion and avoids unnecessary heating that could lead to side products.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Causality: Removing the excess methanol simplifies the subsequent product isolation.

  • Precipitation: Slowly add the concentrated reaction mixture to a beaker of cold deionized water. A precipitate should form.

    • Causality: The organic product is insoluble in water, leading to its precipitation upon addition to an aqueous medium.

  • Neutralization and Isolation: Slowly add a saturated solution of sodium bicarbonate to the aqueous suspension until the pH is neutral.

    • Causality: This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, aiding in the purification of the desired ester.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold diethyl ether or petroleum ether.

    • Causality: Washing with water removes any inorganic salts, and washing with a non-polar solvent like ether removes non-polar impurities.

  • Drying and Characterization: Dry the product under vacuum. Characterize the final product by ¹H NMR, LC-MS, and melting point determination to confirm its identity and purity.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility is highlighted by its use in the development of Tumor Necrosis Factor-alpha (TNF-α) modulators.[5] TNF-α is a pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory diseases.

The chemical handles on this molecule (the bromine atom, the hydroxyl group, and the ester) provide multiple points for further chemical modification, allowing for the construction of diverse chemical libraries for screening against various biological targets. For instance, the bromine atom can participate in cross-coupling reactions to introduce new aryl or alkyl groups, while the hydroxyl and ester groups can be modified through etherification, acylation, or amidation reactions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2017). WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.

Sources

An In-Depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate . We will provide a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and its significant potential as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic and therapeutic programs.

Core Compound Identity and Properties

This compound is a heterocyclic compound featuring a 4-hydroxyquinoline core, a bromine atom at the C6 position, and a methyl ester at the C2 position. This specific arrangement of functional groups provides a unique combination of chemical reactivity and biological potential. The 4-hydroxy (or 4-oxo) moiety is crucial for the biological activity of many quinolone-based drugs, the bromine atom serves as a key handle for advanced synthetic modifications, and the methyl ester provides a versatile point for derivatization.[3][4]

Property Value Source
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[5]
CAS Number 145369-93-3[5]
Molecular Formula C₁₁H₈BrNO₃[5]
Molecular Weight 282.09 g/mol [5]
Monoisotopic Mass 280.96876 Da[5]
SMILES COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br[5]
XLogP3 2.3[5]

Safety Profile: This compound should be handled with appropriate personal protective equipment. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Recommended Synthesis Pathway: A Modified Gould-Jacobs Approach

While multiple routes to the quinoline core exist, the Gould-Jacobs reaction provides a reliable and adaptable method for constructing the 4-hydroxyquinoline scaffold from aniline precursors.[6][7][8] We propose a robust, multi-step synthesis culminating in the target compound, this compound.

Causality of Approach: The Gould-Jacobs reaction is chosen for its effectiveness in forming the 4-hydroxyquinoline ring system.[2][6] Starting with 4-bromoaniline directly incorporates the essential C6-bromo substituent. Subsequent hydrolysis and re-esterification are standard, high-yielding transformations that allow for purification of the intermediate carboxylic acid before forming the final methyl ester.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Methyl Esterification A 4-Bromoaniline C Intermediate Adduct A->C + B (Heat) B Diethyl 2-(ethoxymethylene)malonate D Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate C->D High Temp. (e.g., Dowtherm A) E 6-Bromo-4-hydroxy- quinoline-2-carboxylic Acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) F Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate E->F Methanol, H₂SO₄ (cat.) Reflux

A proposed synthetic workflow for the target compound.
Protocol 2.1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic Acid (Precursor)

This protocol adapts the Gould-Jacobs reaction for the synthesis of the key carboxylic acid intermediate.

Step A: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours with stirring. The reaction can be monitored by TLC for the consumption of the aniline.

  • Allow the mixture to cool slightly, which should result in the crude anilidomethylenemalonate intermediate, often as a solid.

Step B: Thermal Cyclization

  • Add the crude intermediate from Step A to a high-boiling point solvent like Dowtherm A in a separate flask.

  • Heat the mixture to 240-250°C for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization.[9]

  • Cool the reaction mixture and dilute with hexane to precipitate the crude ethyl ester product.

  • Filter the solid and wash thoroughly with hexane to remove the solvent.

Step C: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl ester in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours until the solid dissolves and hydrolysis is complete (monitor by TLC).

  • Cool the solution in an ice bath and acidify to a pH of ~2-3 with concentrated HCl.

  • A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Protocol 2.2: Methyl Esterification (Final Step)
  • Suspend the 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture for 6-12 hours, monitoring for completion by TLC. A similar esterification is reported to be effective.[10]

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Purification & Characterization: The final product can be purified by recrystallization from a suitable solvent like ethanol or methanol. Purity should be confirmed by HPLC, and the structure validated by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include a singlet for the methyl ester protons (~3.9 ppm) and characteristic aromatic signals for the quinoline core.[10][11]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diversification. Its three key functional groups can be addressed with high selectivity, making it an ideal starting point for library synthesis.

Derivatization_Pathways cluster_Br C6-Bromo Position cluster_Ester C2-Ester Position cluster_OH C4-Hydroxy Position Core Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Br_Node Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Br_Node Site for C-C bond formation Ester_Node1 Hydrolysis (NaOH) Core->Ester_Node1 Activation for Amidation OH_Node O-Alkylation (R-X, Base) Core->OH_Node Modulation of H-bonding Br_Product 6-Aryl Derivatives Br_Node->Br_Product Ester_Node2 Amide Coupling (R-NH₂, HATU/EDC) Ester_Node1->Ester_Node2 Ester_Product 2-Carboxamide Derivatives Ester_Node2->Ester_Product OH_Product 4-Alkoxy Derivatives OH_Node->OH_Product

Key reactive sites and potential derivatization pathways.
  • C6-Bromo Position (Suzuki Coupling): The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is highly efficient for creating C-C bonds with a wide range of aryl and heteroaryl boronic acids.[12][13] This reaction is selective for the C-Br bond over C-Cl or C-F bonds, making it a reliable tool for functionalizing this position.[14][15] This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR) in the hydrophobic pocket of biological targets.

  • C2-Ester Position (Amide Formation): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid is a versatile precursor for forming amide bonds with a vast library of amines using standard coupling reagents like HATU or EDC/HOBt.[16][17][18] The amide linkage is a bioisostere for the ester and is a critical functional group in many approved drugs, often improving metabolic stability and providing additional hydrogen bonding interactions.[19]

  • C4-Hydroxy Position (O-Alkylation): The 4-hydroxy group exhibits keto-enol tautomerism and can be selectively alkylated under basic conditions to form 4-alkoxy derivatives. This modification can significantly impact the molecule's electronic properties, solubility, and its ability to act as a hydrogen bond donor, which is often crucial for target engagement.

Applications in Research and Drug Discovery

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated a remarkable breadth of biological activities, positioning this compound as a high-potential starting material for various therapeutic areas.[1][20][21]

Therapeutic Area Target/Mechanism Significance of Scaffold Relevant Citations
Oncology Kinase Inhibition (e.g., PI3K, EGFR, HER-2), Topoisomerase I InhibitionThe quinoline core can effectively mimic the hinge-binding motifs of ATP-competitive kinase inhibitors. Bromination at C6 allows for extension into specific pockets.[15][22]
Infectious Diseases DNA Gyrase Inhibition, Antimalarial ActivityThe 4-quinolone core is foundational to fluoroquinolone antibiotics. Quinoline carboxamides have shown potent, multistage antimalarial activity.[19][20]
Antimicrobial/Antifungal Broad-spectrum activityThe parent acid, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[20]
Inflammation/Pain Analgesic propertiesCertain 4-hydroxy-2-quinolone-3-carboxamides have been identified as having potent analgesic activity.
Exemplar Experimental Protocols for Derivatization

To illustrate the utility of the title compound, we provide validated protocols for two key transformations.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol describes the coupling of the 6-bromoquinoline core with a generic arylboronic acid.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like 2M aqueous sodium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction to 90°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-hydroxyquinoline-2-carboxylate derivative.[14]

Protocol 5.2: Synthesis of a 2-Carboxamide Derivative

This two-step protocol details the hydrolysis of the methyl ester followed by amide coupling.

Step A: Saponification

  • Dissolve this compound (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.

  • Acidify the mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid and dry thoroughly. This is 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq), a desired primary or secondary amine (1.1 eq), and a coupling reagent like HATU (1.2 eq) in anhydrous DMF.

  • Add an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by TLC.

  • Once complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.[16][17]

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its defined points of reactivity allow for the systematic and efficient generation of diverse molecular libraries. The proven biological relevance of the quinoline scaffold ensures that derivatives synthesized from this intermediate have a high probability of interacting with valuable therapeutic targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to unlock the full potential of this versatile research chemical.

References
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved January 10, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved January 10, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved January 10, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. Retrieved January 10, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 10, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 10, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

Sources

Methodological & Application

Application Notes & Experimental Protocols for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antibacterial and anticancer properties. This document provides detailed, field-proven protocols for the synthesis, purification, and characterization of this compound, designed for researchers in synthetic chemistry and drug development. The methodologies are built upon established chemical principles, ensuring reliability and reproducibility.

This guide explains the causality behind experimental choices, providing a self-validating framework for researchers to successfully synthesize and verify the target compound.

Physicochemical Properties

A summary of the key computed properties for this compound is provided below. These values are essential for experimental planning and data interpretation.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[1]
Molecular Weight 282.09 g/mol PubChem[1]
Monoisotopic Mass 280.96876 DaPubChem[1][2]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylatePubChem[1]
CAS Number 145369-93-3PubChem[1]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process. The first step involves the synthesis of the carboxylic acid intermediate, 6-bromo-2-hydroxyquinoline-4-carboxylic acid, from 5-bromoindoline-2,3-dione. The second step is a classic Fischer esterification to yield the final methyl ester product.

Synthetic Pathway cluster_0 Step 1: Carboxylic Acid Formation cluster_1 Step 2: Esterification start_A 5-Bromoindoline-2,3-dione intermediate 6-Bromo-2-hydroxyquinoline-4-carboxylic acid start_A->intermediate THF, Reflux start_B Malonic Acid start_B->intermediate final_product This compound intermediate->final_product Reflux reagent_C Methanol (MeOH) reagent_C->final_product reagent_D Methanesulfonic Acid (MsOH) reagent_D->final_product Workflow cluster_main Overall Experimental Workflow cluster_char Analytical Techniques synthesis Synthesis (Steps 1 & 2) workup Workup & Isolation (Neutralization, Filtration) synthesis->workup Reaction Completion purification Purification (Recrystallization) workup->purification Crude Product characterization Characterization & Validation purification->characterization Pure Product nmr ¹H NMR characterization->nmr ms Mass Spectrometry characterization->ms mp Melting Point characterization->mp

Sources

The Strategic Utility of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Discovery Chemistry

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" is a highly functionalized quinoline derivative that serves as a versatile building block for the synthesis of complex molecular architectures. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl ester on the quinoline framework allows for a diverse range of chemical transformations, making it an invaluable tool for researchers, particularly in the field of drug development.

This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in organic synthesis.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[4][5]
Molecular Weight 282.09 g/mol [4]
CAS Number 145369-93-3[4]
Appearance Solid (predicted)
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[4]

Synthesis of the Core Scaffold: A Strategic Approach

While a direct, one-pot synthesis of this compound is not extensively documented, a logical and efficient synthetic route can be devised based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by esterification.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Bromoaniline C 6-Bromo-4-hydroxyquinoline-2-carboxylic acid ethyl ester A->C Gould-Jacobs Reaction B Diethyl 2-(ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxyquinoline-2-carboxylic acid C->D Hydrolysis E This compound D->E Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid ethyl ester (Gould-Jacobs Reaction)

This reaction proceeds through a thermal cyclization of the intermediate formed from the reaction of an aniline with diethyl ethoxymethylenemalonate.

  • Materials: 4-Bromoaniline, Diethyl 2-(ethoxymethylene)malonate, Dowtherm A (or similar high-boiling solvent).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 equiv) and diethyl 2-(ethoxymethylene)malonate (1.05 equiv).

    • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

    • To the resulting intermediate, add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture and dilute with an appropriate solvent (e.g., hexane) to precipitate the product.

    • Collect the solid by filtration, wash with the same solvent, and dry to afford the ethyl ester.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Materials: 6-Bromo-4-hydroxyquinoline-2-carboxylic acid ethyl ester, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Suspend the ethyl ester in a mixture of ethanol and 10% aqueous NaOH.

    • Heat the mixture to reflux until the starting material is fully consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

Step 3: Esterification to this compound

This Fischer esterification is a standard method for converting a carboxylic acid to its corresponding methyl ester.[6][7]

  • Materials: 6-Bromo-4-hydroxyquinoline-2-carboxylic acid, Methanol, Sulfuric acid (H₂SO₄) or Methanesulfonic acid.[6][7]

  • Procedure:

    • Suspend the carboxylic acid in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The product may precipitate upon neutralization. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Collect the solid by filtration or concentrate the organic extracts to obtain the crude product, which can be purified by recrystallization or column chromatography.

Key Synthetic Applications and Protocols

The strategic arrangement of functional groups in this compound opens up a plethora of synthetic possibilities. The bromine atom is a handle for cross-coupling reactions, the 4-hydroxy group (and its tautomeric 4-quinolone form) allows for O- and N-alkylation, and the ester can be hydrolyzed and further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The C-Br bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Suzuki_Coupling A Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate E Methyl 6-aryl-4-hydroxy- quinoline-2-carboxylate A->E B Arylboronic acid or ester B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E

Caption: Suzuki-Miyaura coupling of this compound.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Rationale: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common for aryl bromides. A base is required to activate the boronic acid for transmetalation. A mixed solvent system like toluene/ethanol/water is often used to ensure solubility of all reaction components.[9]

  • Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, 2M Aqueous sodium carbonate (Na₂CO₃), Toluene, Ethanol.

  • Procedure:

    • To a degassed mixture of toluene and ethanol in a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Add the 2M aqueous Na₂CO₃ solution (2.0 equiv).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[10][11] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.[12][13]

Buchwald_Hartwig A Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate F Methyl 6-(amino)-4-hydroxy- quinoline-2-carboxylate A->F B Amine (R₂NH) B->F C Pd Precatalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., NaOtBu) E->F

Caption: Buchwald-Hartwig amination of this compound.

Protocol: Buchwald-Hartwig Amination of this compound

  • Rationale: The selection of the palladium precatalyst, ligand, and base is crucial for a successful Buchwald-Hartwig amination. A common combination for aryl bromides is a Pd(0) source like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as Xantphos, and a strong, non-nucleophilic base like sodium tert-butoxide.[14]

  • Materials: this compound, Amine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene or dioxane.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

    • Add anhydrous, degassed toluene or dioxane.

    • Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Reactions at the 4-Hydroxy Group: O- and N-Alkylation

The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. This allows for selective alkylation at either the oxygen or the nitrogen atom, depending on the reaction conditions.

Tautomerism A 4-Hydroxyquinoline B 4-Quinolone A->B

Caption: Tautomerism of the 4-hydroxyquinoline core.

Selective O-alkylation can typically be achieved under conditions that favor the formation of the phenoxide.[15]

Protocol: O-Alkylation of this compound

  • Rationale: The use of a milder base like potassium carbonate and a polar aprotic solvent such as DMF generally favors O-alkylation.[16]

  • Materials: this compound, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃), Anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv) and the alkyl halide (1.1 equiv).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

N-alkylation is often favored when using a stronger base that can deprotonate the nitrogen in the 4-quinolone tautomer.[17][18]

Protocol: N-Alkylation of this compound

  • Rationale: A strong base like sodium hydride in a polar aprotic solvent will deprotonate the nitrogen of the 4-quinolone tautomer, leading to subsequent N-alkylation.[19]

  • Materials: this compound, Alkyl halide, Sodium hydride (NaH), Anhydrous DMF or THF.

  • Procedure:

    • To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Add the alkyl halide (1.1 equiv) and stir at room temperature or with heating until the reaction is complete.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for synthetic diversification. Its utility in palladium-catalyzed cross-coupling reactions and selective alkylation protocols makes it a valuable asset for the construction of complex, biologically relevant molecules. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile scaffold in drug discovery and development programs.

References

  • Abadi, A. H., et al. (2005). Design, synthesis and biological evaluation of novel 6-substituted 2-aminoquinolines as potent ligands for the Tec Src homology 3 domain. Journal of Medicinal Chemistry, 48(10), 3583-3592.
  • Blackie, J. A., et al. (2007). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link][12]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 43(4), 506-518.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem Technical Guides.[9]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ARKIVOC, 2018(3), 362-374.[20][21]

  • Chen, Y. L., et al. (2006). Synthesis and evaluation of 4-(alkoxy)-8-hydroxyquinoline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 14(18), 6286-6296.
  • Gómez-Barrio, A., et al. (2006). Synthesis and antimalarial activity of new 6,8-disubstituted quinoline derivatives. European Journal of Medicinal Chemistry, 41(5), 647-654.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(4), 1433-1436. [Link][22]

  • Kouznetsov, V. V., et al. (2005). Recent developments in the synthesis of 6,8-dibromoquinoline and its derivatives. Molecules, 10(4), 447-458.[23]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Morel, S., et al. (2005). Regioselective O- and N-alkylation of 4-hydroxy-2(1H)-quinolones. Tetrahedron Letters, 46(34), 5731-5734.
  • Musiol, R., et al. (2007). Synthesis and antiproliferative activity of novel 6,8-dibromoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(3), 1280-1289.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ökten, S., et al. (2010). Synthesis and evaluation of new 6,8-dibromoquinoline derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(1), 224-230.
  • PubChem. (n.d.). This compound. Retrieved from [Link][4][5]

  • ResearchGate. (2025). N- and O- alkylation of a quinolone fluorophore. Retrieved from [Link][17]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18355-18375. [Link][2]

  • Şahin, E., et al. (2008). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209.[23]

  • Vangapandu, S., et al. (2004). Synthesis and antimycobacterial activity of certain 6,8-dibromoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 14(20), 5145-5148.
  • Vinsova, J., et al. (2008). Synthesis and antimycobacterial evaluation of new 6,8-dibromo-2-substituted-quinoline-4-carboxylic acids. Molecules, 13(1), 162-173.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][10]

  • Zhao, Y., et al. (2005). Synthesis and in vitro antitumor activity of novel 6,8-dibromo-4-substituted-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(4), 903-906.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 5-Bromoquinoxalin-6. BenchChem Technical Guides.[14]

  • Martins, F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18355-18375. [Link][2]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central.[3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][8]

Sources

Application Notes & Protocols: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quinoline core is a well-established "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Its rigid structure and ability to engage in various intermolecular interactions make it a cornerstone in the design of therapeutics targeting a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2][3]

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate emerges as a particularly strategic building block for synthetic chemists.[] This trifunctionalized scaffold offers three distinct and orthogonally reactive sites, providing a powerful platform for the systematic construction of diverse molecular libraries. The strategic placement of these functional groups—a bromine atom amenable to cross-coupling, a nucleophilic hydroxyl group, and an ester ready for derivatization—allows for a modular and convergent approach to synthesizing complex target molecules.

This guide provides an in-depth exploration of the reactivity of this building block, complete with field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties & Characterization

This compound is a stable, solid compound. It's important to recognize its tautomeric nature, existing in equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. For the purpose of this guide, we will refer to it by its hydroxyquinoline name, which reflects its common reactivity at the oxygen atom.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[5][6]
Molecular Weight 282.09 g/mol [5][6]
CAS Number 145369-93-3[5]
Appearance Solid (typically off-white to pale yellow)Predicted
Monoisotopic Mass 280.96876 Da[5][7]
Predicted XLogP3 2.3[5]

Note: The properties listed are based on computed data and typical observations. Experimental values may vary.

Core Synthetic Applications & Protocols

The true power of this building block lies in the selective manipulation of its three key functional groups. The following sections detail reliable protocols for derivatizing each site.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6 position is a prime handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-carbon bonds, allowing for the attachment of a wide variety of aryl and heteroaryl moieties.

Causality & Experimental Insight: The success of a Suzuki coupling hinges on the careful orchestration of the catalytic cycle. The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond of the quinoline. This is followed by transmetalation with the activated boronic acid (or ester) species, and the cycle concludes with reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of base is critical; it must be strong enough to facilitate the formation of the boronate complex but not so strong as to cause unwanted side reactions. A mixed solvent system, typically an organic solvent with water, is often used to ensure all components remain in solution.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of an arylboronic acid to the 6-bromoquinoline core.

Workflow Visualization:

G cluster_materials Reagents & Setup cluster_procedure Procedure reagent1 Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate step1 1. Combine reagents in a flask. Evacuate and backfill with N₂ (3x). reagent1->step1 reagent2 Arylboronic Acid (1.2 equiv) reagent2->step1 catalyst Pd(PPh₃)₄ (0.05 equiv) catalyst->step1 base K₂CO₃ (2.0 equiv) base->step1 solvent Dioxane / H₂O (4:1) solvent->step1 step2 2. Heat mixture to 90-100 °C with vigorous stirring. step1->step2 step3 3. Monitor reaction by TLC/LC-MS (typically 4-12 h). step2->step3 step4 4. Cool, dilute with EtOAc, wash with H₂O and brine. step3->step4 step5 5. Dry organic layer (Na₂SO₄), concentrate in vacuo. step4->step5 step6 6. Purify by column chromatography. step5->step6 product Methyl 6-aryl-4-hydroxy quinoline-2-carboxylate step6->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

ReagentM.W.Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound282.09282 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane / Water (4:1)-5 mL--

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv) under a positive flow of nitrogen or argon.

  • Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1, ~0.2 M).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl product.

Derivatization of the C4-Hydroxy Group

The phenolic hydroxyl group at the C4 position is an excellent handle for introducing a variety of substituents via O-alkylation or conversion to a triflate for subsequent cross-coupling reactions. A simple Williamson ether synthesis is a reliable method for attaching alkyl groups.

Causality & Experimental Insight: This reaction is a classic Sₙ2 substitution. A base is required to deprotonate the weakly acidic hydroxyl group, forming a more nucleophilic phenoxide. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. Sodium hydride (NaH) is a very effective but highly reactive base; potassium carbonate (K₂CO₃) is a milder and safer alternative that often provides excellent results, especially with more reactive alkylating agents like benzyl bromide.

Protocol 2: O-Alkylation with Benzyl Bromide

This protocol details the etherification of the 4-hydroxy group.

Workflow Visualization:

G cluster_materials Reagents & Setup cluster_procedure Procedure reagent1 Starting Quinoline step1 1. Dissolve quinoline in DMF. Add K₂CO₃. reagent1->step1 reagent2 Alkyl Halide (e.g., BnBr) (1.1 equiv) step2 2. Add alkyl halide dropwise at room temperature. reagent2->step2 base K₂CO₃ (1.5 equiv) base->step1 solvent Anhydrous DMF step1->step2 step3 3. Stir at RT until completion (monitor by TLC, 2-6 h). step2->step3 step4 4. Quench with H₂O. Extract with EtOAc (3x). step3->step4 step5 5. Wash combined organics with brine, dry (MgSO₄). step4->step5 step6 6. Concentrate and purify. step5->step6 product Methyl 4-alkoxy-6-bromo quinoline-2-carboxylate step6->product

Caption: Workflow for O-Alkylation of the C4-hydroxyl group.

Materials:

ReagentM.W.Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound282.09282 mg1.01.0
Benzyl Bromide (BnBr)171.04188 mg (129 µL)1.11.1
Potassium Carbonate (K₂CO₃)138.21207 mg1.51.5
Anhydrous Dimethylformamide (DMF)-5 mL--

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (~0.2 M) in a round-bottom flask.

  • Add potassium carbonate (1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 4-alkoxy derivative.

Transformations of the C2-Methyl Ester

The methyl ester at the C2 position is a versatile handle that is most commonly converted into a carboxylic acid via saponification. This acid is a critical intermediate for forming amide bonds, a reaction central to the synthesis of most small-molecule drugs.

Causality & Experimental Insight: Saponification is a base-mediated hydrolysis of the ester. Hydroxide attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid. For the subsequent amide coupling, the carboxylic acid must be "activated" to make it more electrophilic. Reagents like HATU or a combination of EDC/HOBt form an active ester intermediate, which is then readily attacked by the primary or secondary amine to form the stable amide bond.

Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling

This protocol covers the conversion of the C2-ester to a secondary amide.

Workflow Visualization:

G cluster_stepA Step A: Saponification cluster_stepB Step B: Amide Coupling start C2-Methyl Ester Derivative stepA1 1. Dissolve ester in THF/H₂O. start->stepA1 intermediate C2-Carboxylic Acid stepB1 1. Dissolve acid in DMF/DCM. intermediate->stepB1 final_product C2-Amide Product stepA2 2. Add LiOH, stir at RT. stepA1->stepA2 stepA3 3. Acidify with 1M HCl to pH ~3. stepA2->stepA3 stepA4 4. Extract with EtOAc, dry, concentrate. stepA3->stepA4 stepA4->intermediate stepB2 2. Add Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq). stepB1->stepB2 stepB3 3. Stir at RT until completion. stepB2->stepB3 stepB4 4. Workup and purify. stepB3->stepB4 stepB4->final_product

Caption: Two-step workflow for ester to amide conversion.

Part A: Saponification to the Carboxylic Acid

Materials:

ReagentAmount (for 1 mmol scale)
Starting C2-Methyl Ester1.0 equiv
Lithium Hydroxide (LiOH)1.5 - 2.0 equiv
Tetrahydrofuran (THF) / Water3:1 mixture
1M Hydrochloric Acid (HCl)As needed

Step-by-Step Procedure:

  • Dissolve the starting ester (1.0 equiv) in a mixture of THF and water (3:1, ~0.1 M).

  • Add lithium hydroxide (1.5 equiv) and stir the mixture at room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling with HATU

Materials:

ReagentAmount (for 1 mmol scale)
Carboxylic Acid (from Part A)1.0 equiv
Desired Amine (R-NH₂)1.1 equiv
HATU1.2 equiv
DIPEA (Hünig's base)2.0 equiv
Anhydrous DMF or DCMAs needed

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (~0.1 M).

  • Add the amine (1.1 equiv), followed by HATU (1.2 equiv), and finally DIPEA (2.0 equiv).

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization to yield the final amide product.

Conclusion

This compound is a high-value building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex, drug-like molecules. Its three distinct points of chemical diversity can be addressed with robust, well-established protocols, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The strategic, stepwise application of the protocols outlined in this guide allows for the efficient construction of novel quinoline-based compounds, accelerating the journey of drug discovery.

References

  • This compound | C11H8BrNO3 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • This compound (C11H8BrNO3) - PubChemLite. PubChemLite. Available at: [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. PrepChem.com. Available at: [Link]

  • Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate, 95% Purity, C11H8BrNO3, 1 gram. A1Suppliers.com. Available at: [Link]

  • methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3) - PubChemLite. PubChemLite. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. MDPI. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. MDPI. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor... - PubMed - NIH. National Center for Biotechnology Information. Available at: [Link]

  • A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate. ResearchGate. Available at: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. ChemRxiv. Available at: [Link]

  • Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Human Metabolome Database. Available at: [Link]

  • Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Publications. Available at: [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers... - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the utility of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a pivotal scaffold in modern medicinal chemistry. We delve into its synthesis, physicochemical characteristics, and its significant role as a precursor for developing targeted therapeutics, particularly in oncology. Detailed, field-proven protocols for evaluating the cytotoxic and kinase-inhibitory potential of its derivatives are presented, offering researchers a robust framework for advancing novel drug discovery programs.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, characterized by a bicyclic aromatic structure of a fused benzene and pyridine ring.[1] This structural motif is prevalent in numerous natural products and synthetic molecules, granting it the ability to interact with a wide range of biological targets.[2] Consequently, quinoline derivatives have been successfully developed into clinically approved drugs for treating malaria, bacterial infections, and various cancers.[2][3]

Several potent anti-cancer drugs, including the kinase inhibitors bosutinib, lenvatinib, and cabozantinib, are built upon the quinoline core, highlighting its importance in oncology.[2] These agents often function by targeting key signaling pathways that drive tumor proliferation and survival.

This compound (PubChem CID: 29922229) represents a strategically functionalized building block for the next generation of quinoline-based therapeutics. The presence of a bromine atom at the C6 position provides a handle for further chemical modification via cross-coupling reactions, while the carboxylate and hydroxyl groups offer sites for derivatization to modulate solubility, cell permeability, and target engagement. This guide outlines the potential applications and provides validated protocols for researchers leveraging this compound in their drug discovery efforts.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its application in synthesis and biological screening.

PropertyValueSource
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[4]
CAS Number 145369-93-3[4]
Molecular Formula C₁₁H₈BrNO₃[4]
Molecular Weight 282.09 g/mol [4]
Monoisotopic Mass 280.96876 Da[4]
XLogP3 (Predicted) 2.3[4]
Hazard Statement H302, H315, H319, H335 (Harmful if swallowed, skin/eye/respiratory irritant)[4]

Synthetic Strategy

This compound serves as both a synthetic target and a starting material for more complex derivatives. A common and efficient route to its synthesis is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 6-Bromo-4-hydroxy- quinoline-2-carboxylic acid process Reflux A->process B Methanol (Solvent & Reagent) B->process C Acid Catalyst (e.g., H₂SO₄, MsOH) C->process product Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate process->product Fischer Esterification

Caption: Proposed synthesis of the title compound via Fischer esterification.

Applications in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Core Scaffold for Kinase Inhibitors

The quinoline scaffold is a cornerstone of many type I and type II kinase inhibitors. Derivatives of this compound are hypothesized to target the ATP-binding site of various protein kinases, which are frequently dysregulated in cancer. The core structure can be elaborated to optimize interactions with the hinge region, the DFG motif, and other key features of the kinase domain. The bromine atom is particularly valuable, enabling Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce diverse aryl or heteroaryl moieties that can probe deeper pockets of the ATP-binding site and enhance selectivity and potency.

Anticancer Drug Discovery

Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against a panel of human cancer cell lines.[5] Related quinoline carboxylic acids have shown significant cytotoxicity against breast (MCF-7), cervical (HeLa), and colon (HCT116) cancer cells.[6] This compound is an ideal starting point for Structure-Activity Relationship (SAR) studies to develop potent and selective anticancer agents.

Hypothesized Mechanism of Action

Based on the activities of related quinoline compounds, derivatives of this compound are likely to exert their anticancer effects by inhibiting critical cell signaling pathways. A prominent target class is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. Inhibition of kinases within this pathway, such as PI3K, ATM, or mTOR itself, is a validated strategy in oncology.[7]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Potential targeting of the PI3K/mTOR pathway by quinoline inhibitors.

Experimental Protocols

The following protocols provide a framework for the initial biological evaluation of derivatives synthesized from this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[8]

Causality: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plates for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for quantifying the activity of a purified kinase in the presence of an inhibitor.

Causality: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. In the first step, remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and thus to kinase activity.

Materials:

  • Purified kinase of interest (e.g., PI3K, mTOR, EGFR).

  • Substrate specific to the kinase.

  • Test compounds dissolved in DMSO.

  • Kinase reaction buffer.

  • ATP solution.

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of test compound at various concentrations.

    • 2 µL of kinase and substrate mix in reaction buffer.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence readings to percent inhibition relative to no-inhibitor controls. Plot the dose-response curve and calculate the IC₅₀ value for each compound.

Drug Discovery Workflow

The integration of synthesis and biological evaluation is critical for an efficient drug discovery campaign.

start Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate synthesis Library Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) purification->cytotoxicity hit_id Hit Identification (IC₅₀ < 10 µM) cytotoxicity->hit_id hit_id->synthesis Inactive kinase_assay Secondary Screen: Kinase Inhibition Assay hit_id->kinase_assay Active Hits lead_select Lead Selection (Potency & Selectivity) kinase_assay->lead_select lead_select->synthesis Sub-optimal moa Mechanism of Action Studies (Cell Cycle, Apoptosis) lead_select->moa Potent Leads end Lead Optimization moa->end

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the structured development of novel antimicrobial agents derived from the promising scaffold, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate.

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics with novel mechanisms of action.[1][2] The quinoline ring system is considered a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[3][4] This is exemplified by the clinical success of the fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, which have been mainstays in treating bacterial infections for decades.[5][6] These agents typically exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication.[7][8][9]

This application note focuses on This compound , a synthetic quinoline derivative, as a versatile starting scaffold for the development of new antimicrobial agents.[10] Its structure presents multiple strategic points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, broaden the antibacterial spectrum, and improve safety profiles.

This guide provides a comprehensive framework, from the initial synthetic derivatization of the lead compound to robust protocols for in vitro antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies.

Part 1: Synthetic Derivatization Strategies

The primary goal of chemical modification is to generate a library of analogues to identify compounds with superior antimicrobial properties compared to the parent scaffold. The structure of this compound offers two primary, readily accessible sites for derivatization: the C2-methyl ester and the C4-hydroxyl group.

Causality Behind Experimental Choices:

  • Modification at the C2-Ester: The ester group is an ideal handle for creating a diverse library of amides. Amide bonds are stable and introduce a wide range of functionalities (e.g., alkyl, aryl, heterocyclic groups) that can form additional interactions with the biological target, potentially enhancing binding affinity and specificity.[11]

  • Modification at the C4-Hydroxyl: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with the 4-quinolone form. This position is critical for the activity of quinolone antibiotics, as it is involved in binding to the DNA-enzyme complex.[7] While more complex, modifications here could fine-tune the compound's interaction with its target.

Proposed Synthetic Workflow: Amide Library Generation

The most straightforward initial strategy is the conversion of the C2-methyl ester to a series of amides. This involves a two-step process: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse panel of primary and secondary amines.

G A Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate B Step 1: Saponification (e.g., LiOH, THF/H2O) A->B C 6-Bromo-4-hydroxyquinoline -2-carboxylic acid B->C D Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) + Diverse Amines (R1R2NH) C->D E Library of Novel Amide Derivatives D->E F Purification (e.g., Chromatography) E->F

Caption: Synthetic workflow for generating an amide library.

Protocol 1: Synthesis of 6-Bromo-N-benzyl-4-hydroxyquinoline-2-carboxamide (A Representative Derivative)

This protocol details a representative two-step synthesis of an amide derivative.

Step 1: Saponification of this compound

  • Reagents & Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Deionized Water

    • Hydrochloric acid (1M HCl)

    • Round-bottom flask, magnetic stirrer

  • Procedure: a. Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Once the starting material is consumed, remove the THF under reduced pressure. e. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. f. A precipitate of 6-bromo-4-hydroxyquinoline-2-carboxylic acid will form. g. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Reagents & Materials:

    • 6-bromo-4-hydroxyquinoline-2-carboxylic acid (from Step 1)

    • Benzylamine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure: a. Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes. c. Add benzylamine (1.1 eq) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 12-18 hours. e. Monitor the reaction by TLC. f. Upon completion, pour the reaction mixture into cold water to precipitate the product. g. Collect the crude solid by filtration. h. Purify the product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide derivative. i. Characterize the final compound using NMR and Mass Spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

After synthesis and purification, all novel derivatives must be screened for antimicrobial activity. The gold-standard method for determining the efficacy of a new compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[13]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

  • Materials & Equipment:

    • Test Organisms: A panel including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

    • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Labware: Sterile 96-well flat-bottom microtiter plates.

    • Compounds: Synthesized quinoline derivatives, positive control antibiotic (e.g., Ciprofloxacin), and vehicle control (DMSO).

    • Equipment: Spectrophotometer or McFarland densitometer, multichannel pipette, incubator (35-37°C).

  • Procedure: a. Compound Preparation: Prepare stock solutions of all test compounds and controls in DMSO (e.g., at 10 mg/mL). b. Inoculum Preparation: i. From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium. ii. Suspend the colonies in sterile saline. iii. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] iv. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15] c. Plate Setup: i. Add 100 µL of MHB to all wells of a 96-well plate. ii. Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. iii. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, creating a concentration gradient (e.g., 64 µg/mL down to 0.06 µg/mL). Discard the final 100 µL from the last dilution well. iv. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. d. Controls:

    • Growth Control: Wells containing MHB and bacteria only (no compound).
    • Sterility Control: Wells containing MHB only (no bacteria or compound).
    • Vehicle Control: Wells containing bacteria and the highest concentration of DMSO used. e. Incubation: Cover the plates and incubate at 37°C for 16-20 hours. f. Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[13][16]

G cluster_prep Preparation cluster_plate Plate Setup (96-well) A Prepare Compound Stock Solutions (in DMSO) D Create 2-fold Serial Dilution of Compounds A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate wells with Bacterial Suspension B->E C Add MHB to all wells C->D D->E F Incubate (37°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G G cluster_cell Bacterial Cell A Novel Quinoline Derivative B DNA Gyrase & Topoisomerase IV A->B Inhibits C DNA Replication (Supercoil Relaxation) B->C Required for D Stabilized Enzyme-DNA Cleavage Complex B->D Forms E Double-Strand DNA Breaks D->E Leads to F SOS Response E->F G Bactericidal Effect (Cell Death) F->G

Sources

Application Notes and Protocols for the Evaluation of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a scaffold in antiviral drug discovery. This document outlines a proposed synthesis, detailed protocols for in vitro antiviral evaluation, and discusses potential mechanisms of action based on the broader class of quinoline derivatives.

Introduction: The Promise of the Quinoline Scaffold in Antiviral Research

The quinoline nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] In the realm of antiviral drug discovery, quinoline derivatives have demonstrated significant potential, exhibiting activity against a broad spectrum of viruses, including Zika virus, enterovirus, herpesviruses, human immunodeficiency virus (HIV), Ebola virus, and coronaviruses.[1][3][4] Marketed antiviral drugs such as saquinavir and elvitegravir contain the quinoline moiety, underscoring its importance in developing effective antiviral therapies.[1]

This compound is a synthetic organic compound that combines several key structural features that are often associated with antiviral activity. The quinoline core provides a rigid framework for interaction with biological targets. The bromo-substituent at the 6-position can enhance the binding affinity to target proteins through halogen bonding and may influence the electronic properties of the molecule.[5] The 4-hydroxy group and the methyl carboxylate at the 2-position can participate in hydrogen bonding and other polar interactions, which are crucial for molecular recognition.

The exploration of this specific derivative is warranted by the established antiviral potential of the quinoline class and the opportunity to investigate the structure-activity relationships (SAR) conferred by its particular substitution pattern. These notes will guide the user through the necessary steps to synthesize and evaluate the antiviral efficacy of this compound.

Proposed Synthesis of this compound

Overall Synthetic Scheme

Synthetic Pathway A 4-Bromoaniline B Diethyl 2-((4-bromophenyl)amino)maleate A->B Diethyl acetylenedicarboxylate, Ethanol, Reflux C Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate B->C Dowtherm A, 250 °C (Gould-Jacobs reaction) D 6-Bromo-4-hydroxyquinoline-2-carboxylic acid C->D 1. NaOH, Ethanol/H2O, Reflux 2. HCl (acidification) E This compound D->E Methanol, H2SO4 (cat.), Reflux (Fischer Esterification)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol

Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)maleate

  • To a solution of 4-bromoaniline (1 equivalent) in absolute ethanol in a round-bottom flask, add diethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield diethyl 2-((4-bromophenyl)amino)maleate.

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate (Gould-Jacobs Reaction)

  • In a high-temperature reaction vessel, heat Dowtherm A to 250 °C.

  • Slowly add diethyl 2-((4-bromophenyl)amino)maleate (1 equivalent) to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction at 250 °C and monitor for the completion of the cyclization reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a non-polar solvent such as hexane to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to obtain the crude ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate.

  • The crude product can be further purified by recrystallization.

Step 3: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Suspend ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Step 4: Synthesis of this compound (Fischer Esterification)

  • Suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir until the esterification is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocols for Antiviral Evaluation

A systematic evaluation of a novel compound for antiviral activity involves a series of in vitro assays to determine its efficacy and safety profile.

Experimental Workflow for Antiviral Screening

Antiviral Screening Workflow cluster_0 Initial Screening cluster_1 Efficacy Assessment cluster_2 Mechanistic Studies cluster_3 Lead Optimization A Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 B Antiviral Activity Assay (e.g., Plaque Reduction Assay) Determine EC50 A->B Calculate Selectivity Index (SI = CC50 / EC50) C Mechanism of Action Studies (e.g., DHODH Inhibition Assay) B->C For compounds with high SI D Structure-Activity Relationship (SAR) Studies C->D Inform rational design of new derivatives

Caption: A typical workflow for the in vitro evaluation of novel antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for establishing a therapeutic window.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero cells, MDCK cells)

  • 96-well cell culture plates

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a cell-free blank.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

Protocol 2: Plaque Reduction Assay

This assay quantifies the ability of the compound to inhibit virus-induced cell death and plaque formation.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound

  • Culture medium and overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the compound. Include a virus-only control and a cell-only control.

  • Incubate the plates until plaques are visible.

  • Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Data Presentation
CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundValueValueValue
Positive Control (e.g., Remdesivir)ValueValueValue

Potential Mechanism of Action: DHODH Inhibition

A significant body of evidence suggests that many quinoline carboxylic acid derivatives exert their antiviral effects by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH).[6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[6] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication, including the supply of nucleotides. By inhibiting DHODH, these compounds can deplete the intracellular pyrimidine pool, thereby hindering viral replication.[6]

DHODH Inhibition Pathway

DHODH Inhibition Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Viral Replication A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B CAD C Orotate B->C DHODH D UMP -> UTP -> CTP C->D UMPS E Viral RNA/DNA Synthesis D->E Required Nucleotides Inhibitor Methyl 6-bromo-4-hydroxyquinoline- 2-carboxylate Inhibitor->B Inhibits

Caption: Inhibition of the host enzyme DHODH by quinoline derivatives disrupts pyrimidine biosynthesis, thereby hindering viral replication.

Protocol 3: DHODH Enzymatic Assay

This assay directly measures the inhibitory activity of the compound on the DHODH enzyme.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer

  • Dihydroorotate (DHO) - substrate

  • Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP.

  • Add serial dilutions of this compound to the wells of the 96-well plate. Include a known DHODH inhibitor (e.g., Brequinar) as a positive control and a DMSO vehicle control.

  • Add the recombinant DHODH enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, DHO, to each well.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of decrease is proportional to DHODH activity.

  • Calculate the percentage of DHODH inhibition for each compound concentration.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antiviral agents. The protocols outlined in these application notes provide a robust framework for its synthesis and comprehensive in vitro evaluation. A high selectivity index (SI) and potent DHODH inhibition would warrant further investigation, including lead optimization through the synthesis of analogues to explore the structure-activity relationship, and subsequent evaluation in more complex cell culture models and in vivo studies. The broad-spectrum potential of DHODH inhibitors makes this class of compounds particularly attractive for targeting emerging and re-emerging viral threats.

References

  • Mishra, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • ResearchGate. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [Link]

  • Reyes-Sandoval, E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH. [Link]

  • Desselberger, U. (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. NIH. [Link]

  • Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Tai, C.-J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with anti-viral activity. [Link]

  • Ilyin, A., et al. (2021). Antiviral Agents – Benzazine Derivatives. NIH. [Link]

  • Futamura, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]

  • Strekowski, L., et al. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. PubMed. [Link]

  • ResearchGate. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • Longdom Publishing. (n.d.). Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. [Link]

  • Löffler, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]

Sources

Synthesis of novel anticancer compounds using "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Strategic Guide to the Synthesis of Novel Anticancer Compounds from Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

The quinoline scaffold is a cornerstone in the architecture of numerous therapeutic agents, particularly in oncology. Its versatile structure allows for extensive functionalization, leading to compounds with diverse mechanisms of action against cancer cells.[1][2][3] This guide provides a comprehensive framework for the synthesis of novel anticancer compounds utilizing "this compound" as a key starting material. We will delve into the strategic rationale behind synthetic choices, provide detailed step-by-step protocols for derivatization, and outline methodologies for preliminary in vitro anticancer evaluation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have demonstrated significant potential in the development of anticancer drugs, exhibiting a wide range of biological activities.[1][4] These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration in various cancer cell lines.[4][5] The core structure of quinoline, a fusion of a benzene and a pyridine ring, serves as a privileged scaffold that can be modified at multiple positions to modulate its pharmacological properties.[2][6]

The starting material, This compound , offers several strategic advantages for synthetic diversification. The bromine atom at the C6 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[7][8] The hydroxyl group at C4 and the methyl ester at C2 provide additional sites for modification, such as O-alkylation and amidation, respectively. This multi-faceted reactivity profile makes it an ideal precursor for generating a diverse library of novel quinoline-based compounds for anticancer screening.

Strategic Synthesis of Novel Quinoline Derivatives

Our synthetic strategy focuses on leveraging the key reactive sites of this compound to generate a library of derivatives with diverse functionalities. The primary pathways for diversification will be through palladium-catalyzed cross-coupling reactions at the C6 position and modifications at the C2 and C4 positions.

Core Synthetic Workflow

The overall workflow is designed to be modular, allowing for the parallel synthesis of multiple analogs.

G A This compound B C6-Arylation/Amination (Suzuki/Buchwald-Hartwig) A->B Pd Catalyst C C4-O-Alkylation A->C Alkyl Halide, Base D C2-Ester Hydrolysis B->D LiOH or NaOH F Library of Novel Quinoline Derivatives B->F G In Vitro Anticancer Screening B->G C->B Pd Catalyst C->F C->G E C2-Amide Coupling D->E Amine, Coupling Agent E->F E->G F->G

Caption: Modular synthetic workflow for generating diverse quinoline derivatives.
Causality Behind Experimental Choices
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for Suzuki and Buchwald-Hartwig reactions. This allows for the controlled formation of new carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in modern drug discovery.[7][8]

  • O-Alkylation: The hydroxyl group at the C4 position can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This reaction is a straightforward and efficient method to introduce various alkyl chains, which can modulate the lipophilicity and steric bulk of the final compounds.

  • Ester Hydrolysis and Amide Coupling: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be coupled with a wide range of amines using standard peptide coupling reagents to form amides. This introduces a diverse set of substituents and can also improve the pharmacokinetic properties of the compounds.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 6-aryl-4-hydroxyquinoline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-hydroxyquinoline derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the synthesis of 6-amino-4-hydroxyquinoline derivatives.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cs₂CO₃ (2.5 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.5 mmol), Cs₂CO₃ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a Schlenk tube.

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target 6-amino-4-hydroxyquinoline derivative.

In Vitro Anticancer Activity Screening

Once a library of novel quinoline derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity. A standard and widely used method for initial high-throughput screening is the MTT assay.[9][10]

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[4]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Doxorubicin or Cisplatin (as a positive control)[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the synthesized quinoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Novel Quinoline Derivatives

The results of the MTT assay should be summarized in a clear and concise table for easy comparison of the cytotoxic activity of the synthesized compounds.

Compound IDCancer Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)*
NQ-01 MCF-712.5 ± 1.84.2
NQ-01 A54925.3 ± 3.12.1
NQ-02 MCF-75.8 ± 0.99.1
NQ-02 A54911.2 ± 1.54.7
Doxorubicin MCF-70.9 ± 0.2-
Doxorubicin A5491.5 ± 0.3-

*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line (e.g., MRC-5) divided by the IC₅₀ value in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[11][12]

Potential Mechanisms of Action and Further Investigations

Quinoline-based anticancer agents can exert their effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, interfering with replication and transcription.[1][5]

  • Kinase Inhibition: Many quinoline compounds have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR, VEGFR, and Pim-1 kinase.[5][13]

  • Induction of Apoptosis: The synthesized compounds can be further investigated for their ability to induce programmed cell death (apoptosis) in cancer cells through assays like Annexin V/PI staining and analysis of caspase activation.[4][14]

G A Novel Quinoline Compound B Binds to Target Protein (e.g., Kinase) A->B C Inhibition of Downstream Signaling B->C D Cell Cycle Arrest C->D E Induction of Apoptosis C->E F Inhibition of Angiogenesis C->F G Anticancer Effect D->G E->G F->G

Caption: Potential signaling pathways affected by novel quinoline compounds.

Further studies, such as molecular docking and Western blotting, can be employed to identify the specific molecular targets and elucidate the precise mechanisms of action of the most potent compounds.[15]

Conclusion

"this compound" is a highly valuable and versatile starting material for the synthesis of novel anticancer compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, coupled with systematic in vitro screening, provides a robust platform for the discovery of new quinoline-based therapeutic agents. The protocols and strategies outlined in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication and Reviews. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Molecules. Retrieved from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Retrieved from [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry. Retrieved from [Link]

  • Quinoline Series: Synthesis. (2019). openlabnotebooks.org. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). Molecules. Retrieved from [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound (C11H8BrNO3). (n.d.). PubChem. Retrieved from [Link]

  • This compound | C11H8BrNO3. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity. Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. Retrieved from [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020). Chemistry. Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

Sources

The Versatile Scaffold: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate in Material Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in both medicinal chemistry and material science.[1] Its rigid, planar structure and rich electron density make it an ideal scaffold for developing novel therapeutic agents and functional materials.[2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a particularly promising derivative: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate . The presence of a bromine atom, a hydroxyl group, and a methyl carboxylate moiety on the quinoline framework imparts a unique combination of reactivity and functionality, opening avenues for diverse applications.

The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce a wide range of substituents.[3] The 4-hydroxy group can influence the compound's electronic properties, solubility, and potential for hydrogen bonding and metal chelation.[4] The methyl carboxylate at the 2-position provides another site for chemical derivatization or can contribute to the molecule's overall electronic and steric profile.

This document provides a comprehensive overview of the potential applications of this compound in material science and its established role as a key intermediate in drug development. We will delve into detailed protocols for its synthesis, characterization, and its utilization in cutting-edge research areas, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the potential of this versatile molecule.

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

Proposed Synthesis of this compound

This proposed synthesis involves a multi-step process starting from 4-bromoaniline.

Synthesis_Workflow A 4-Bromoaniline B Diethyl 2-((4-bromophenyl)amino)maleate A->B Diethyl acetylenedicarboxylate C Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate B->C High-temperature cyclization D 6-Bromo-4-hydroxyquinoline-2-carboxylic acid C->D Saponification (e.g., NaOH) E This compound D->E Esterification (e.g., Methanol, H+) Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR FT-IR Spectroscopy Start->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation EA Elemental Analysis Purity Purity Assessment (HPLC, TLC) EA->Purity Purity->Confirmation SAR_Logic Quinoline Quinoline Core Bromo Bromo Substituent (Position 6) Quinoline->Bromo Increases Lipophilicity & Reactivity Hydroxy Hydroxy Substituent (Position 4) Quinoline->Hydroxy Hydrogen Bonding & Metal Chelation Carboxylate Carboxylate Group (Position 2) Quinoline->Carboxylate Modulates Solubility & Binding Activity Enhanced Cytotoxic Activity Bromo->Activity Hydroxy->Activity Carboxylate->Activity

Sources

Application Note: Development and Screening of a High-Throughput Assay for Inhibitors of VEGFR-2 Using Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and implementation of a robust, high-throughput screening (HTS) assay for the identification of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We utilize "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" as a representative quinoline-based test compound, a scaffold known for its potential as a kinase inhibitor.[1][2][3][4][5][6][7] This document details the scientific rationale, step-by-step protocols for a luminescence-based kinase assay, and rigorous data analysis methodologies, including Z'-factor validation and IC50 determination. The provided workflows are designed to be self-validating and are grounded in established principles of drug discovery and assay development.

Introduction: The Rationale for Targeting VEGFR-2 with Quinoline Scaffolds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8][9] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, as tumors require a dedicated blood supply for growth and metastasis.[2][9] Consequently, inhibiting VEGFR-2 has emerged as a validated and effective therapeutic strategy in oncology.[9]

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer properties.[5][6][7] Numerous quinoline derivatives have been successfully developed as kinase inhibitors, with some gaining FDA approval for cancer therapy.[7] Their mechanism of action often involves competing with ATP at the kinase domain, thereby blocking the autophosphorylation and activation of the receptor.[9] Given this precedent, "this compound," a novel quinoline derivative, represents a promising candidate for investigation as a VEGFR-2 inhibitor. This application note will, therefore, use this compound as a model to illustrate the complete workflow from assay development to hit validation.

The Target: VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival. Small molecule inhibitors aim to prevent this initial phosphorylation step.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation MAPK MAPK PKC->MAPK MAPK->Proliferation Inhibitor Methyl 6-bromo-4- hydroxyquinoline-2-carboxylate Inhibitor->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Assay Principle and Selection

For high-throughput screening, an assay must be robust, reproducible, scalable, and cost-effective. We have selected a luminescence-based kinase assay, specifically one that measures ATP consumption.

Principle: Active VEGFR-2 catalyzes the transfer of the terminal phosphate from ATP to a peptide substrate. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity. A proprietary reagent is used to lyse the cells (if a cell-based assay) and generate a luminescent signal from the remaining ATP via a luciferase reaction. In the presence of an effective inhibitor, VEGFR-2 activity is reduced, less ATP is consumed, and the luminescent signal is high. Conversely, in the absence of an inhibitor, kinase activity is high, more ATP is consumed, and the luminescent signal is low.

This "glow" luminescence format is preferred for HTS due to its high signal-to-background ratio, sensitivity, and simple "add-and-read" protocol, which minimizes handling steps.[8][9][10]

Assay_Workflow cluster_workflow Experimental Workflow A 1. Dispense Kinase, Substrate, and ATP (Master Mix) B 2. Add Test Compound (e.g., Methyl 6-bromo-4- hydroxyquinoline-2-carboxylate) A->B C 3. Incubate to Allow Kinase Reaction B->C D 4. Add Luminescence Reagent (Stops reaction, measures remaining ATP) C->D E 5. Read Luminescence (Plate Reader) D->E Dose_Response cluster_curve Dose-Response Curve A B A->B C B->C D C->D E D->E 3,0 D->3,0 F E->F G F->G label_y label_x y_100 y_50 y_0 0,1 0,1->D

Caption: Example of an IC50 dose-response curve.

Confirmatory and Secondary Assays

Hits from the primary screen should be subjected to further testing to confirm their activity and rule out artifacts.

  • Orthogonal Assays: Use a different assay format (e.g., a fluorescence-based assay) to confirm the inhibitory activity. This helps to eliminate compounds that interfere with the primary assay's detection method.

  • Selectivity Profiling: Test the hit compounds against a panel of other kinases to determine their selectivity. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.

  • Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the peptide substrate.

Conclusion

This application note provides a detailed, self-validating framework for the development of a high-throughput screening assay for VEGFR-2 inhibitors, using this compound as a model test compound. By following these protocols, researchers can reliably identify and characterize novel inhibitors of this important cancer target. The principles of robust assay validation, including Z'-factor determination and careful IC50 analysis, are critical for the success of any drug discovery campaign.

References

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]

  • Z-Factor Calculator. (n.d.). PunnettSquare Tools. [Link]

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2022). Bentham Science. [Link]

  • Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2023). Semantic Scholar. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Choosing a dose-response equation. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Asghar, J. (2021). GraphPad Prism 8 | Finding IC50 value. YouTube. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(16), 4933. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Incomplete dose-respone curves. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • VANDETANIB, DESIGNED TO INHBIT VEGFR2 AND EGFR SIGNALLING, HAD NO CLINICAL ACTIVITY AS MONOTHERAPY FOR RECURRENT OVARIAN CANCER AND NO DETECTABLE MODULATION OF VEGFR2. (2013). Gynecologic Oncology, 131(2), 307–314. [Link]

  • KDR Amplification Is Associated with VEGF-Induced Activation of the mTOR and Invasion Pathways but does not Predict Clinical Benefit to the VEGFR TKI Vandetanib. (2015). Clinical Cancer Research, 21(19), 4317–4327. [Link]

  • Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. (2009). International Journal of Oncology, 34(6), 1697-1705. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (PubChem CID: 29922229) is a synthetic organic compound belonging to this versatile class.[4][5] While specific biological data for this exact molecule is emerging, the known antiproliferative and cytotoxic effects of related quinoline-4-carboxylic acid derivatives against various cancer cell lines, such as MCF-7 and HeLa, provide a strong rationale for its investigation as a potential therapeutic agent.[1][6]

These application notes provide a comprehensive guide for researchers to conduct initial cell-based screening and characterization of this compound. The following protocols are designed to be robust and self-validating, enabling the assessment of the compound's cytotoxic and apoptotic potential, as well as its impact on the cell cycle.

I. Preliminary Cytotoxicity Assessment: Determining the Dose-Response Relationship

The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). Two widely accepted methods for this are the MTT and LDH assays.[7][8]

A. MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

B. LDH Assay: Quantifying Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11] This serves as a marker for the loss of cell membrane integrity.[10]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle)100 ± 5.22.1 ± 1.5
0.195.3 ± 4.85.4 ± 2.0
182.1 ± 6.118.7 ± 3.1
1051.5 ± 4.549.2 ± 4.3
2525.8 ± 3.974.6 ± 5.2
5010.2 ± 2.889.1 ± 3.9
1004.7 ± 1.995.8 ± 2.4

Workflow for Preliminary Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Assay Execution cluster_4 Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation

Caption: Workflow for determining the IC50 of the test compound.

II. Mechanistic Insights: Investigating the Mode of Cell Death

Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) and the activation of caspases.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

Annexin V is a protein that has a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[12]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[13][14] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15]

  • Data Acquisition: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[14]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

B. Caspase-Glo® 3/7 Assay: Measuring Effector Caspase Activity

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to generate a luminescent signal.[16]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be determined in a parallel plate) and compare the caspase activity in treated versus untreated cells.

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase37 Caspase-3, -7 Activation Caspase8->Caspase37 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

III. Cell Cycle Analysis: Investigating Effects on Cell Proliferation

Many anticancer compounds exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[17][18]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations below the IC50 for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.[17]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Logical Workflow for Comprehensive Compound Characterization

G Start Start with This compound Cytotoxicity_Screening I. Cytotoxicity Screening (MTT & LDH Assays) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Value Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assays II. Apoptosis Assays (Annexin V & Caspase Activity) Determine_IC50->Apoptosis_Assays Cell_Cycle_Analysis III. Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Mechanism_of_Action Elucidate Mechanism of Action Apoptosis_Assays->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action

Caption: A logical workflow for the cell-based characterization of a novel compound.

IV. Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each protocol incorporates essential controls:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the compound.

  • Untreated Control: To establish a baseline for cell viability, apoptosis, and cell cycle distribution.

  • Positive Controls: For mechanistic assays, a known inducer of apoptosis (e.g., staurosporine) should be used to validate the assay's performance.

  • Replicate Wells: All experiments should be performed with at least triplicate wells to ensure statistical validity.

By following these detailed protocols and incorporating the appropriate controls, researchers can confidently and accurately characterize the in vitro biological effects of this compound, paving the way for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1645, 1-9.
  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Sarosiek, K. A., & Letai, A. (2016). Caspase protocols in mice. Methods in Molecular Biology, 1419, 1-13.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Wang, L., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29922229, this compound. Retrieved from [Link]

  • Wang, L., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020).
  • Zhang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 963198.
  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Lee, S., & Kim, D. C. (2015). Cell-based assay design for high-content screening of drug candidates. Journal of Pharmacological and Toxicological Methods, 75, 58-67.
  • Costa, E., et al. (2021).
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. Retrieved from [Link]

  • The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.). Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20704.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H8BrNO3). Retrieved from [Link]

  • [No valid URL found for this reference]
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • ProtaGene. (n.d.). Cell-based Assays. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate and its derivatives as chemical probes for target identification and deconvolution. Quinoline scaffolds are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The subject compound, a member of this versatile class, serves as a foundational scaffold for the development of potent chemical probes. These probes are instrumental in elucidating the molecular targets of bioactive small molecules, a critical step in drug discovery and understanding mechanisms of action.[5][6] This guide details the rationale behind probe design, provides step-by-step protocols for affinity-based protein profiling (AfBPP), and outlines data analysis strategies for confident target identification.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core, a structure known for its diverse pharmacological potential.[1][7][8] The bromine substitution and the carboxylate group offer synthetic handles for derivatization, making it an ideal starting point for the creation of chemical probes.

Chemical and Physical Properties

A summary of the key properties of the parent compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[9]
Molecular Weight 282.09 g/mol [9]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[9]
CAS Number 145369-93-3[9]
Predicted XLogP3 2.3[9]
Rationale for Use as a Chemical Probe Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives known to target a range of proteins, including kinases and DNA-interacting proteins.[3][4][10] The development of a chemical probe based on this compound allows for the unbiased identification of its cellular binding partners, thereby elucidating its mechanism of action and potential off-target effects.[11][12] This is crucial for advancing the therapeutic potential of this class of compounds.

Chemical Probe Design and Synthesis

To function as a chemical probe, the parent compound must be modified to include a linker and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). For affinity-based protein profiling, a common strategy is to synthesize an analog with a linker attached to a position on the molecule that is not critical for target binding. The 4-hydroxy group presents a potential site for linker attachment. Additionally, a photoreactive group (e.g., a diazirine) can be incorporated to enable covalent crosslinking to target proteins upon UV irradiation, a technique known as photoaffinity labeling (PAL).[13]

Below is a conceptual workflow for designing and synthesizing a suitable chemical probe from the parent compound.

Probe_Synthesis_Workflow Parent This compound Linker_Addition Linker Attachment (e.g., at 4-OH position) Parent->Linker_Addition Synthetic Chemistry Tag_Addition Affinity Tag Conjugation (e.g., Biotin) Linker_Addition->Tag_Addition Click Chemistry or Amide Coupling PAL_Probe Optional: Photoaffinity Labeling Probe (Incorporate diazirine) Linker_Addition->PAL_Probe Incorporate Photoreactive Group Final_Probe Final Chemical Probe Tag_Addition->Final_Probe PAL_Probe->Final_Probe

Caption: Conceptual workflow for the synthesis of a chemical probe.

Application: Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic technique used to identify the protein targets of a small molecule.[12] The general principle involves using an immobilized version of the chemical probe to "pull down" its binding partners from a complex biological sample, such as cell lysate.[14]

Experimental Workflow

The following diagram illustrates a typical AfBPP workflow.

AfBPP_Workflow cluster_preparation Sample Preparation cluster_enrichment Target Enrichment cluster_analysis Protein Analysis Lysate Prepare Cell/Tissue Lysate Probe_Incubation Incubate Lysate with Biotinylated Probe Lysate->Probe_Incubation Competition Competition with Excess Free Compound (Control) Lysate->Competition Streptavidin_Beads Capture Probe-Protein Complexes with Streptavidin Beads Probe_Incubation->Streptavidin_Beads Competition->Streptavidin_Beads Wash Wash Beads to Remove Non-specific Binders Streptavidin_Beads->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE and In-gel Digestion Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Caption: A typical workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Protocol for AfBPP

This protocol provides a step-by-step guide for performing an AfBPP experiment using a biotinylated derivative of this compound.

Materials:

  • Biotinylated chemical probe

  • Parent compound (for competition)

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and running buffer

  • In-gel digestion kit (containing trypsin)

  • Mass spectrometer (e.g., Orbitrap-based)[15]

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Incubation and Competition:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • For the competition experiment, pre-incubate a sample of the lysate with a 100-fold molar excess of the free parent compound for 1 hour at 4°C.

    • Add the biotinylated chemical probe to both the treated and untreated lysates to a final concentration of 1-10 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Enrichment:

    • Add pre-washed streptavidin-coated magnetic beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • 2 washes with lysis buffer.

      • 2 washes with high-salt buffer (e.g., PBS + 500 mM NaCl).

      • 2 washes with PBS.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the entire protein lane for each sample and perform in-gel digestion with trypsin.

    • Extract the resulting peptides and prepare them for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify the proteins in each sample using a protein database search algorithm (e.g., Sequest or Mascot).

    • Quantify the relative abundance of each identified protein in the probe-treated and competition samples.

    • True target proteins should be significantly enriched in the probe-treated sample and their binding should be competed off by the excess free compound.

Data Analysis and Target Validation

The primary output of an AfBPP experiment is a list of proteins identified and quantified by mass spectrometry. The key to identifying high-confidence targets is to look for proteins that are specifically and significantly enriched in the sample incubated with the chemical probe compared to the control sample where binding is competed by the free compound.

Quantitative Data Analysis

The data can be visualized using a volcano plot, where the x-axis represents the log-fold change in protein abundance between the probe and competition samples, and the y-axis represents the statistical significance (e.g., -log(p-value)). Proteins that appear in the top right quadrant of the plot are potential high-confidence targets.

Protein IDLog₂(Fold Change) (Probe/Competition)-log₁₀(p-value)Putative Target?
P123455.64.2Yes
Q678900.81.1No
P543216.15.5Yes
R98765-0.50.3No
Target Validation Strategies

Once putative targets have been identified, it is essential to validate them using orthogonal methods. These may include:

  • Western Blotting: Confirm the enrichment of a specific target protein by performing a Western blot on the eluates from the AfBPP experiment.

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Directly measure the binding affinity between the parent compound and a purified recombinant target protein.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon compound binding.

  • RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout: Deplete the target protein in cells and assess whether the biological effects of the parent compound are diminished.

Conclusion

This compound provides a versatile and promising scaffold for the development of chemical probes for target identification. The protocols and strategies outlined in this guide offer a robust framework for researchers to utilize these probes to uncover the molecular mechanisms of action of this important class of bioactive compounds. The successful identification and validation of cellular targets will be instrumental in advancing the development of novel therapeutics.

References

  • Bantscheff, M., & Scholten, A. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 1786, 137–151.
  • Chen, X., & Yao, S. Q. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research, 23(11), 3845–3854.
  • de Almeida, L. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 43(1), 284–297.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Liau, B. B., & Cravatt, B. F. (2020). Stability-based approaches in chemoproteomics. Current Opinion in Chemical Biology, 54, 37–45.
  • Zhang, Y., & Li, L. (2019). Chemoproteomics, A Broad Avenue to Target Deconvolution. Journal of the American Chemical Society, 141(49), 19159–19174.
  • Li, L., & Yao, S. Q. (2018). Chemistry-based functional proteomics for drug target deconvolution. RSC Chemical Biology, 9(1), 16–31.
  • Broad Institute. (n.d.). Protocols. Retrieved from [Link]

  • Gerszten, R. E., & Wang, T. J. (2012). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease.
  • Mhaske, G. S., et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131–142.
  • El-Sayed, M. A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5489.
  • Wingren, C., & Borrebaeck, C. A. K. (2016). Multiplexed protein profiling by sequential affinity capture. FEBS Letters, 590(15), 2418–2430.
  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951.
  • Mohamed, S. K., et al. (2022). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. Journal of Molecular Structure, 1248, 131435.
  • Musso, L., et al. (2021).

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Specifically, derivatives of the 4-hydroxyquinoline-2-carboxylate core have demonstrated significant potential, particularly as kinase inhibitors in oncology.[2][3] This application note provides a detailed guide for the strategic derivatization of a key starting material, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate , to generate a diverse chemical library for comprehensive Structure-Activity Relationship (SAR) studies. We will explore synthetic modifications at three primary sites: the C4-hydroxyl, the C2-methyl carboxylate, and the C6-bromo position. For each site, we will discuss the strategic rationale, provide detailed, field-tested protocols, and outline methods for structural confirmation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its isomer quinazoline are prominent heterocyclic motifs in numerous FDA-approved drugs, particularly those targeting protein kinases.[3][4] The planar, bicyclic nature of the quinoline ring system allows it to effectively mimic the adenine moiety of ATP, enabling competitive binding within the kinase hinge region. SAR studies on quinoline-based inhibitors have revealed that specific substitutions around the core can dramatically influence potency, selectivity, and pharmacokinetic properties.[5]

Our starting scaffold, this compound, offers three distinct and synthetically versatile functional groups for modification. This strategic design allows for a systematic exploration of the chemical space around the quinoline core to optimize biological activity.

  • C4-Hydroxyl Group: Acts as a crucial hydrogen bond donor and/or acceptor. Derivatization can modulate binding interactions and alter solubility.

  • C2-Carboxylate Group: Provides a vector for introducing a wide array of substituents via amide coupling, influencing interactions with solvent-exposed regions of a target protein.

  • C6-Bromo Group: Serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups to probe deeper into hydrophobic pockets of the binding site.

The following sections provide detailed protocols for the targeted modification of each of these positions.

Strategic Derivatization Workflow

A systematic approach to derivatization is crucial for generating meaningful SAR data. The following workflow illustrates the independent and sequential modification possibilities starting from the parent compound.

G cluster_0 Core Scaffold cluster_1 C4-OH Derivatization cluster_2 C2-Ester Derivatization cluster_3 C6-Bromo Derivatization cluster_4 Final Analog Library start Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate c4_deriv O-Alkylation / Etherification (Protocol 1) start->c4_deriv Vary R' group hydrolysis Saponification to Carboxylic Acid start->hydrolysis suzuki Suzuki Cross-Coupling (Protocol 3) start->suzuki Couple with diverse boronic acids (Ar) c4_deriv->hydrolysis Sequential Modification library Diverse Analogs for SAR Screening c4_deriv->library amide Amide Coupling (Protocol 2) hydrolysis->amide Couple with diverse amines (R'') amide->library suzuki->library

Sources

Application Notes and Protocols for the Quantification of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the yield and quality of the final active pharmaceutical ingredient (API).[1] Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance in drug development and manufacturing.[2][3]

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative method using UV-Vis Spectrophotometry is also presented for rapid, routine analysis. The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[2][9] For the quantification of this compound, a reversed-phase HPLC method is proposed, leveraging the compound's aromatic and polar functionalities for effective separation and detection.

Principle and Rationale

Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[10] this compound, with its quinoline core and ester group, will exhibit retention on a C18 column. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape.[11] UV detection is appropriate due to the chromophoric nature of the quinoline ring system, which is expected to absorb strongly in the UV region.[12][13]

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength from DAD scan)

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

1.2.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and/or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

1.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Method Validation (as per ICH Q2(R2))[4][5][7]

A comprehensive method validation should be performed to demonstrate the suitability of the analytical procedure for its intended purpose.[6][8]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should be performed if using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Range The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy % Recovery of 80-120% for assay of a drug substance.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Aqueous & Organic) Column C18 Column (Separation) Mobile_Phase->Column Standard Standard & Calibration Curve Preparation Autosampler Autosampler Injection (10 µL) Standard->Autosampler Sample Sample Preparation (Dissolution & Filtration) Sample->Autosampler Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice.[14][15]

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.[2] The analyte is first separated chromatographically, then ionized (e.g., by electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity. The bromine atom in this compound will produce a characteristic isotopic pattern, which can be used for confirmation.[16][17]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • The same column and reagents as in the HPLC method can be used, but with LC-MS grade solvents.

2.2.2. Chromatographic and Mass Spectrometric Conditions

LC Conditions: (Similar to HPLC method, may require flow rate reduction or splitting for optimal ESI performance)

  • Column: C18, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions: (Parameters to be optimized by direct infusion of the standard)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon
MRM Transitions To be determined (e.g., Precursor ion [M+H]⁺ → Product ion 1, Product ion 2)

2.2.3. Sample and Standard Preparation

  • Prepare standards and samples as described for the HPLC method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument. An internal standard may be used for improved accuracy.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample_Prep Sample Dilution & Filtration LC_Injection LC Injection Sample_Prep->LC_Injection LC_Column C18 Column LC_Injection->LC_Column Ion_Source ESI Source (Ionization) LC_Column->Ion_Source Q1 Q1 (Precursor Ion) Ion_Source->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MRM_Quant MRM Quantification Detector->MRM_Quant

Caption: Workflow for LC-MS/MS quantification of this compound.

UV-Vis Spectrophotometry

For a rapid and straightforward estimation of concentration, particularly for in-process checks where high accuracy is not the primary requirement, UV-Vis spectrophotometry can be employed.[18]

Principle and Rationale

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The quinoline ring system of the analyte exhibits strong UV absorbance.[19][20] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

  • Reference standard of this compound.

  • Spectroscopic grade methanol or ethanol.

3.2.2. Procedure

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.

  • Sample Analysis: Prepare the sample solution in the same solvent to obtain an absorbance value within the calibration range. Measure its absorbance at λmax.

  • Calculation: Calculate the concentration of the analyte in the sample using the calibration curve.

Summary of Quantitative Data

The following table presents hypothetical but realistic performance characteristics for the described methods, which should be confirmed by method validation.[6]

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL2 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998≥ 0.995
LOD ~0.2 µg/mL~0.05 ng/mL~0.5 µg/mL
LOQ ~0.7 µg/mL~0.15 ng/mL~1.5 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method offers a robust and reliable approach for routine quality control and assay. For trace-level quantification or analysis in complex matrices, the LC-MS/MS method provides superior sensitivity and specificity. UV-Vis spectrophotometry serves as a rapid, simple, and cost-effective alternative for in-process monitoring. All methods must be properly validated to ensure the generation of accurate and reliable data, in accordance with regulatory expectations.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Taylor & Francis Online.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Benchchem.
  • Novasol Biotech. (2024, October 1).
  • ResearchGate. (2025, August 10).
  • Vertex AI Search. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Benchchem. A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
  • ResearchGate. (2025, August 7).
  • ResearchGate.
  • Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis.
  • Slideshare. Analytical techniques in pharmaceutical.
  • Universitas Indonesia.
  • UI Scholars Hub. (2023, June 2).
  • PubMed. Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF.
  • PubMed. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.
  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • LGC.
  • ResearchGate.
  • Shimadzu. Qualitative Analysis of Drug Metabolites Using LCMS-9050.
  • PubMed.

Sources

Application Notes and Protocols for the Investigation of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a specific derivative within this class that holds potential for investigation as a novel therapeutic agent. This document provides a comprehensive guide for researchers initiating in vitro and in vivo studies with this compound. It outlines detailed protocols for preliminary characterization, cytotoxicity screening, mechanistic pathway analysis, and initial in vivo efficacy assessment. The methodologies are grounded in established practices for the study of quinoline derivatives, offering a robust framework for the systematic evaluation of this promising molecule.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds.[3] Its structure, featuring a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position, suggests potential for diverse biological interactions. The electron-withdrawing nature of the bromine and the hydrogen-bonding capabilities of the hydroxyl and carboxylate groups may contribute to its bioactivity.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC11H8BrNO3[4][5]
Molecular Weight282.09 g/mol [4][6]
IUPAC Namemethyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate[4]
Predicted XLogP32.3[4]
Safety HazardsHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

Foundational In Vitro Protocols

A systematic in vitro evaluation is the first step in characterizing the biological activity of this compound.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for reproducible results.

Protocol for Stock Solution Preparation:

  • Solubility Testing: Initially, assess the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and methanol. Due to the heterocyclic nature of quinolines, DMSO is often a suitable solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For cell-based assays, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[1]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for cytotoxic compounds.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).[1]

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for MTT-based cytotoxicity assay.

Elucidating the Mechanism of Action

Understanding how this compound exerts its effects is crucial for its development as a therapeutic agent. Based on the known activities of other quinoline derivatives, potential mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

Protocol for Annexin V/Propidium Iodide (PI) Staining:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathway Analysis

Many quinoline derivatives have been shown to interfere with critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

Hypothesized Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_3 Biological Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors mTOR->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor This compound Inhibitor->PI3K Hypothesized Inhibition Inhibitor->Raf Hypothesized Inhibition

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways.

Protocol for Western Blot Analysis:

  • Protein Extraction: Treat cells with the compound for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, Akt, p-ERK, ERK), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy and Toxicity Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area of interest. For anticancer studies, a xenograft mouse model is commonly used.

Acute Toxicity Study

An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) of the compound.

Protocol for Acute Toxicity Assessment:

  • Animal Acclimatization: Acclimatize healthy mice for at least one week before the experiment.

  • Dose Administration: Administer single doses of this compound at increasing concentrations to different groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals for signs of toxicity and mortality over a period of 14 days.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.

Xenograft Tumor Model

This model is used to assess the antitumor efficacy of the compound.

Protocol for Xenograft Study:

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the compound daily at a dose below the MTD.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Workflow for In Vivo Xenograft Study:

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion

This compound is a compound of interest within the broader class of biologically active quinolines. The protocols and application notes provided herein offer a structured and comprehensive approach to its initial investigation, from fundamental in vitro characterization to preliminary in vivo efficacy and toxicity studies. A thorough and systematic application of these methodologies will be instrumental in elucidating the therapeutic potential of this compound and guiding its future development.

References

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). ResearchGate.
  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). European Journal of Medicinal Chemistry.
  • Protocol for the synthesis of quinoline derivatives. (2024). ResearchGate.
  • General synthetic route of quinoline derivatives. (2020). ResearchGate.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry.
  • This compound. PubChem.
  • METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis. ChemicalBook.
  • Methyl 6-bromo-2-methylquinoline-4-carboxylate. Sigma-Aldrich.
  • Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate, 95% Purity, C11H8BrNO3, 1 gram. ACONBIO.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2019). Molecules.
  • methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. PubChem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science.
  • Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (2018). ResearchGate.
  • 6-Bromo-2-methylquinoline-4-carboxylic acid. J&K Scientific.
  • This compound (C11H8BrNO3). PubChemLite.

Sources

Application Notes and Protocols: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in the development of fluorescent probes.[1] Its rigid, planar structure and inherent fluorescence properties provide an excellent foundation for designing sensitive and selective sensors for a variety of analytes.[2][3] Quinoline-based probes have been successfully employed in diverse applications, from the detection of metal ions in environmental samples to the imaging of dynamic processes within living cells.[4][5][6]

The strategic functionalization of the quinoline core allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[7] This modularity enables the rational design of probes with tailored characteristics for specific applications. A common design strategy involves a tripartite structure: the quinoline fluorophore, a recognition moiety for the target analyte, and a linker connecting the two.

This document provides a comprehensive guide to utilizing Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a key building block for the synthesis of advanced fluorescent probes. We will explore its reactivity at three key positions—the 4-hydroxyl group, the 6-bromo substituent, and the 2-carboxylate ester—to construct a novel probe for the detection of Zn²⁺ ions, a biologically significant metal ion.

Probe Design and Synthetic Strategy

Our target fluorescent probe, designated QZn-1 , is designed based on the chelation-enhanced fluorescence (CHEF) mechanism. The core scaffold, derived from this compound, will be functionalized with a metal-chelating group. The binding of Zn²⁺ is expected to rigidify the structure, leading to a significant increase in fluorescence intensity.

The synthetic strategy is a multi-step process that leverages the distinct reactivity of the functional groups on the starting material:

  • O-Alkylation of the 4-hydroxyl group: This step enhances the electron-donating character of the substituent at this position, which can improve the quantum yield of the fluorophore.

  • Sonogashira Cross-Coupling at the 6-bromo position: The bromo group serves as a convenient handle for introducing a recognition moiety via a palladium-catalyzed cross-coupling reaction.[8][9] We will introduce a terminal alkyne to serve as a linker.

  • Amide Bond Formation at the 2-carboxylate position: The methyl ester will be converted to an amide to introduce a di(2-picolyl)amine (DPA) moiety, a well-known chelator for Zn²⁺.

This modular approach allows for the synthesis of a diverse library of probes by varying the substituents at each of these positions.

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Step1 Intermediate 1: O-Alkylation Start->Step1 Ethyl Iodide, K₂CO₃, DMF Step2 Intermediate 2: Sonogashira Coupling Step1->Step2 Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF Step3 Intermediate 3: Saponification Step2->Step3 LiOH, THF/H₂O Step4 Final Probe (QZn-1): Amide Coupling Step3->Step4 N,N-di(pyridin-2-ylmethyl)amine, HATU, DIPEA, DMF caption Synthetic pathway for the QZn-1 fluorescent probe.

Caption: Synthetic pathway for the QZn-1 fluorescent probe.

Experimental Protocols

PART 1: Synthesis of the QZn-1 Fluorescent Probe

Protocol 1.1: Synthesis of Methyl 6-bromo-4-ethoxyquinoline-2-carboxylate (Intermediate 1)

  • Rationale: O-alkylation of the 4-hydroxyl group is performed to prevent its interference in subsequent reactions and to modulate the electronic properties of the quinoline core. Potassium carbonate is a mild base suitable for this transformation, and DMF is an appropriate polar aprotic solvent.

  • Materials:

    • This compound (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Ethyl iodide (C₂H₅I) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl iodide dropwise to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Protocol 1.2: Synthesis of Methyl 4-ethoxy-6-(phenylethynyl)quinoline-2-carboxylate (Intermediate 2)

  • Rationale: The Sonogashira coupling is a highly efficient method for forming a C-C bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl halide.[10] This reaction is catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, and is typically carried out in the presence of an amine base.[8][9]

  • Materials:

    • Intermediate 1 (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Intermediate 1, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain Intermediate 2.

Protocol 1.3: Synthesis of 4-ethoxy-6-(phenylethynyl)quinoline-2-carboxylic acid (Intermediate 3)

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling. Lithium hydroxide is a strong base that effectively saponifies the ester under mild conditions.

  • Materials:

    • Intermediate 2 (1.0 equiv)

    • Lithium hydroxide (LiOH) (3.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Intermediate 2 in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

    • After completion of the reaction (monitored by TLC), remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Intermediate 3.

Protocol 1.4: Synthesis of N-(di(pyridin-2-ylmethyl))-4-ethoxy-6-(phenylethynyl)quinoline-2-carboxamide (QZn-1)

  • Rationale: Amide bond formation is achieved using a peptide coupling reagent, HATU, which is known for its efficiency and low rate of racemization.[11] DIPEA is used as a non-nucleophilic base to neutralize the reaction mixture.

  • Materials:

    • Intermediate 3 (1.0 equiv)

    • N,N-di(pyridin-2-ylmethyl)amine (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of Intermediate 3 in anhydrous DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Add N,N-di(pyridin-2-ylmethyl)amine to the reaction mixture.

    • Stir at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final probe, QZn-1 .

Photophysical Properties and Sensing Performance

The photophysical properties of QZn-1 were investigated in a buffered aqueous solution. The probe exhibits weak fluorescence in its free form. Upon addition of Zn²⁺, a significant enhancement in fluorescence intensity is observed, indicating a CHEF mechanism.

Sensing Mechanism Diagram

Sensing_Mechanism cluster_free Free QZn-1 (Low Fluorescence) cluster_bound QZn-1 + Zn²⁺ (High Fluorescence) QZn1_free QZn-1 Quenched Fluorescence Quenching (Photoinduced Electron Transfer/ Intramolecular Rotation) QZn1_free->Quenched QZn1_bound [QZn-1]-Zn²⁺ Complex QZn1_free->QZn1_bound Binding Enhanced Fluorescence Enhancement (Rigidified Structure, CHEF) QZn1_bound->Enhanced Zn_ion Zn²⁺ caption Chelation-Enhanced Fluorescence (CHEF) mechanism of QZn-1.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of QZn-1.

Data Summary
PropertyQZn-1 (Free)QZn-1 + Zn²⁺ (Saturated)Reference Analogues[12][13][14]
Absorption Max (λabs) 350 nm355 nm340-380 nm
Emission Max (λem) 450 nm450 nm430-550 nm
Quantum Yield (Φ) ~0.05~0.500.01 - 0.60
Molar Absorptivity (ε) 15,000 M⁻¹cm⁻¹16,000 M⁻¹cm⁻¹10,000 - 30,000 M⁻¹cm⁻¹
Stokes Shift 100 nm95 nm80 - 150 nm
Detection Limit -17.7 nM[5]Varies with analyte

PART 2: Application in Live Cell Imaging

Protocol 2.1: Imaging of Intracellular Zn²⁺ using QZn-1

  • Rationale: This protocol outlines the general steps for staining live cells with QZn-1 to visualize intracellular Zn²⁺. A stock solution of the probe is prepared in DMSO and then diluted in cell culture medium for staining.[15][16]

  • Materials:

    • QZn-1

    • Dimethyl sulfoxide (DMSO)

    • Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

    • Cell culture medium (e.g., DMEM)

    • Phosphate-buffered saline (PBS)

    • Zinc sulfate (ZnSO₄) solution (for positive control)

    • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (for negative control)

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Cell Preparation: Plate cells on glass-bottom dishes and culture overnight to allow for adherence.

    • Probe Loading:

      • Prepare a 1 mM stock solution of QZn-1 in DMSO.

      • Dilute the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

      • Remove the culture medium from the cells and wash once with PBS.

      • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

    • Washing: Remove the loading solution and wash the cells twice with PBS to remove any excess probe.

    • Imaging: Add fresh culture medium to the cells and image using a fluorescence microscope. Use an excitation wavelength around 350 nm and collect emission around 450 nm.

    • (Optional) Positive and Negative Controls:

      • To confirm Zn²⁺ sensitivity, treat a separate dish of stained cells with 50 µM ZnSO₄ for 15 minutes before imaging.

      • To chelate intracellular Zn²⁺, treat another dish of stained cells with 50 µM TPEN for 15 minutes before imaging.

Live Cell Imaging Workflow

Live_Cell_Imaging Start Culture Cells on Glass-Bottom Dish Load Load Cells with QZn-1 (1-10 µM, 15-30 min) Start->Load Wash Wash with PBS (2x) Load->Wash Image Image with Fluorescence Microscope Wash->Image Control Optional Controls: Add ZnSO₄ or TPEN Image->Control caption Workflow for live cell imaging of intracellular Zn²⁺ with QZn-1.

Caption: Workflow for live cell imaging of intracellular Zn²⁺ with QZn-1.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of functional fluorescent probes. The presence of three distinct reactive sites allows for a modular and rational design approach to create probes with tailored properties for specific analytes. The synthetic protocols and application notes provided herein demonstrate a clear pathway for the development of a novel quinoline-based fluorescent sensor for Zn²⁺ and its application in live cell imaging. This framework can be readily adapted by researchers to explore the synthesis of a wide array of probes for various targets in chemical biology and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Thakare, M., Yadav, A., Domyati, D., Joshi, K., Patel, M., Talismanov, V., Sundari, G., Prakash, V., & Sehlangia, S. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry, 36, 929-934.
  • Frontiers. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • Frontiers. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones.
  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • MDPI. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.
  • ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with different acetylenes.
  • BenchChem. (2025). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging.
  • ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Semantic Scholar. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines.
  • PubMed Central. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • STAR Protocols. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PubMed Central. (2016).
  • PubMed. (2022). Alkoxy-Substituted Quadrupolar Fluorescent Dyes.
  • ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity.
  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • SCIRP. (2014).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (2014).
  • Royal Society of Chemistry. (2014).
  • ResearchGate. (n.d.). Photophysical properties of a new DyLight 594 dye.
  • ResearchGate. (2025). Synthesis, Photophysical Characterization, and Bioimaging with Benzoquinolizine‐Based Fluorescent Dyes Prepared through an Aryne‐Induced Domino Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (2025). Photophysical properties of a new DyLight 594 dye.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles to ensure you can confidently diagnose issues, optimize conditions, and achieve reliable results.

The synthesis of 4-hydroxyquinoline scaffolds is a cornerstone of medicinal chemistry, with the Gould-Jacobs reaction being a classic and powerful method for creating the 4-hydroxy-3-carboxylate derivatives.[1][2][3] However, to achieve the desired 2-carboxylate substitution pattern in the target molecule, a modified approach is necessary. This guide focuses on a robust pathway involving the condensation of 4-bromoaniline with dimethyl acetylenedicarboxylate (DMAD), followed by a high-temperature thermal cyclization.

Overall Synthetic Workflow

The synthesis is typically performed in two key stages: the initial nucleophilic addition to form an enamine intermediate, followed by a thermally induced electrocyclization to form the quinoline ring system.

cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Thermal Cyclization A 4-Bromoaniline C Dimethyl 2-((4-bromophenyl)amino)maleate (Intermediate Adduct) A->C B Dimethyl Acetylenedicarboxylate (DMAD) B->C E This compound (Final Product) C->E 6π-electrocyclization D High Temperature (e.g., >250 °C in Dowtherm A) D->E cluster_solutions Potential Solutions start Problem Observed p1 Low Yield in Cyclization? start->p1 p2 Reaction Stalled? start->p2 p3 Product Contaminated? start->p3 s1 Verify Temperature p1->s1 s2 Check Inert Atmosphere p1->s2 s3 Assess Reagent Purity p2->s3 s4 Optimize Workup pH p3->s4 s5 Improve Purification p3->s5

Sources

Technical Support Center: Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a key intermediate in pharmaceutical research and development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity. The primary synthetic route discussed is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this quinoline derivative?

The Gould-Jacobs reaction is the most established and widely cited method for this class of compounds.[1][2][4] It involves two key stages:

  • Condensation: Reaction of 4-bromoaniline with dimethyl 2-(ethoxymethylene)malonate (or a similar diethyl ester) to form an intermediate, methyl 2-(carbomethoxy)-3-((4-bromophenyl)amino)acrylate. This step is typically performed at moderate temperatures (100-140 °C).

  • Thermal Cyclization: The intermediate is heated at high temperatures (typically 240-260 °C) in a high-boiling point solvent like Dowtherm A or diphenyl ether.[3] This intramolecular cyclization forms the quinoline ring system.[3][5]

Q2: Why is the thermal cyclization step performed at such a high temperature?

The cyclization is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts-type acylation, where the aniline ring attacks one of the ester carbonyls. This process has a significant activation energy barrier. High temperatures, often around 250 °C, are necessary to provide sufficient thermal energy to overcome this barrier and drive the ring-closure reaction to completion.[3][5] Insufficient temperature is a primary cause of reaction failure or low yield.

Q3: What is Dowtherm A and are there alternatives?

Dowtherm A is a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%).[6][7] It is used as a heat transfer fluid because of its high thermal stability and high boiling point (approx. 257 °C).[6][7][8] These properties make it an ideal solvent for maintaining the uniform and high temperatures required for the cyclization step.[3] Alternatives include mineral oil or diphenyl ether alone, but they can be more difficult to remove during workup and may not offer the same level of thermal stability.[3]

Q4: The final product is a 4-hydroxyquinoline, but it can also be named as a 4-oxo-quinoline. Which is correct?

Both are correct due to keto-enol tautomerism. The 4-hydroxyquinoline form exists in equilibrium with its keto tautomer, the 4-oxo-1,4-dihydroquinoline form.[1][2] In the solid state and in many solvents, the keto form is often predominant. For naming and structure drawing, both are generally accepted, though IUPAC naming might favor the 4-oxo form.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Final Product After Thermal Cyclization.
  • Symptom: TLC analysis after the high-temperature cyclization step shows mainly the uncyclized intermediate or a complex mixture of baseline materials.

  • Probable Cause 1: Insufficient Cyclization Temperature. The most common reason for failure is that the reaction mixture did not reach or maintain the critical temperature required for cyclization (typically >240 °C).[5] Localized cool spots or inaccurate temperature monitoring can stall the reaction.

  • Solution 1:

    • Verify Temperature: Use a calibrated, high-temperature thermometer placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.

    • Ensure Uniform Heating: Use a mechanical stirrer for efficient mixing, as magnetic stir bars can be less effective in viscous, hot solvents. Ensure the reaction flask is appropriately immersed in the heating bath.

  • Probable Cause 2: Reaction Time is Too Short. While high temperature is key, sufficient time is needed for the reaction to proceed to completion.

  • Solution 2: Monitor the reaction by taking small aliquots (if safe and practical) and analyzing by TLC or HPLC. If the intermediate is still present, extend the reaction time. An application note on a similar Gould-Jacobs reaction showed that optimizing both time and temperature was critical for maximizing yield.[5]

  • Probable Cause 3: Degradation. If the temperature is too high or held for too long, the starting materials and product can decompose, leading to the formation of tar and a dark-colored reaction mixture.[5]

  • Solution 3: Carefully control the temperature to stay within the optimal range (e.g., 250-255 °C). Do not overshoot. A time-temperature study may be necessary to find the best balance between conversion and degradation.[5]

Problem 2: The Reaction Mixture Turns Black or Tarry During Cyclization.
  • Symptom: The reaction mixture, typically light to dark brown, becomes a dark, viscous tar, making workup difficult and yielding very little product.

  • Probable Cause: Thermal Decomposition. This is a severe case of degradation, as mentioned above. It can be caused by excessive temperatures, prolonged reaction times, or the presence of impurities that catalyze decomposition.[5] Leaks in the system allowing air (oxygen) to enter at high temperatures can also promote oxidative decomposition.

  • Solution:

    • Strict Temperature Control: Adhere to the established optimal temperature.

    • Inert Atmosphere: While not always required, performing the cyclization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the outcome.

    • Purity of Intermediate: Ensure the intermediate from the first step is reasonably pure. Residual starting materials or byproducts can interfere with the high-temperature reaction.

    • Solvent Quality: Use high-purity, dry Dowtherm A or an equivalent solvent. Contaminants in the solvent can cause issues.

Problem 3: Difficulty in Isolating/Purifying the Product.
  • Symptom: The crude product is an oily solid or is heavily contaminated with the high-boiling solvent (e.g., Dowtherm A). Recrystallization yields are poor.

  • Probable Cause 1: Inefficient Removal of the High-Boiling Solvent. Dowtherm A and similar solvents are greasy and difficult to remove completely.[3]

  • Solution 1: After cooling the reaction, the product often precipitates. The mixture can be diluted with a large volume of a non-polar solvent like hexane or petroleum ether. This helps to keep the Dowtherm A in solution while the more polar quinoline product precipitates. Filter the solid and wash it extensively with the same non-polar solvent to remove residual Dowtherm A.[10]

  • Probable Cause 2: Product is Soluble in the Workup Solvent.

  • Solution 2: The product has moderate polarity. After filtration, if you suspect product loss in the filtrate, you can perform a liquid-liquid extraction. The product's 4-hydroxy group is acidic and can be deprotonated. An extraction with an aqueous base (like dilute NaOH) can move the product to the aqueous layer as its sodium salt, leaving the non-polar Dowtherm A behind in the organic layer. The aqueous layer can then be separated, filtered, and re-acidified to precipitate the pure product.[11]

  • Probable Cause 3: The Crude Product Fails to Crystallize.

  • Solution 3:

    • Trituration: Stirring the crude solid with a suitable solvent (like ethanol, diethyl ether, or ethyl acetate) can often induce crystallization and wash away soluble impurities.[12]

    • Recrystallization: If trituration fails, attempt recrystallization from various solvents. Acetic acid or DMF are often effective for this class of compounds.[12]

Experimental Protocols & Data

Baseline Protocol: Two-Step Synthesis

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.

Step 1: Synthesis of Methyl 2-(carbomethoxy)-3-((4-bromophenyl)amino)acrylate

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and dimethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction evolves ethanol, which can be distilled off.

  • Monitor the reaction by TLC until the 4-bromoaniline is consumed.

  • Cool the mixture to room temperature. The crude intermediate, often a solid, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to this compound

  • In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the Dowtherm A to 250 °C under a nitrogen atmosphere.

  • Slowly add the intermediate from Step 1 to the hot solvent in portions to control any initial exotherm or foaming.

  • Maintain the reaction temperature at 250-255 °C for 30-60 minutes. Monitor the reaction by TLC (a high-boiling eluent may be needed, e.g., 5-10% Methanol in Dichloromethane).

  • Once the intermediate is consumed, turn off the heat and allow the mixture to cool slowly to room temperature. The product should precipitate.

  • Dilute the cold slurry with a large volume of hexane, stir for 30 minutes, and collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with more hexane to remove all traces of Dowtherm A.

  • Dry the solid product under vacuum. The crude product can be further purified by recrystallization from glacial acetic acid or DMF.

Table 1: Effect of Temperature and Time on Cyclization Yield

This table summarizes typical outcomes from optimization studies on similar Gould-Jacobs reactions, illustrating the critical nature of reaction parameters.[5]

EntryTemperature (°C)Time (min)Yield (%)Observations
122060<10%Incomplete conversion; mostly intermediate remains.
22505~45%Good conversion, but some intermediate remains.
325030~75-85%Optimal. High conversion, minimal degradation.
427030~50%Significant darkening/tar formation; product degradation.

Visualized Workflows and Logic

Diagram 1: General Synthesis Workflow

This diagram illustrates the two-stage process for the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization SM 4-Bromoaniline + Dimethyl Ethoxymethylenemalonate Cond Heat at 120-130°C SM->Cond 1.05 eq Int Intermediate: (Anilino)acrylate Cond->Int Evolves EtOH Cycl Heat at 250°C in Dowtherm A Int->Cycl Workup Cool, Precipitate, Wash with Hexane Cycl->Workup Prod Final Product: Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate Workup->Prod

Caption: Workflow for the two-step synthesis of the target quinoline.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of a low-yield reaction.

Troubleshooting cluster_causes Probable Causes & Solutions Start Problem: Low Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC Intermediate Main Spot is Uncyclized Intermediate TLC->Intermediate Yes Baseline Mainly Baseline/ Streak Material TLC->Baseline No Cause1 Cause: Temp too low or Time too short Intermediate->Cause1 NoProduct No Product or Intermediate Spot Cause2 Cause: Degradation (Temp too high/long) Baseline->Cause2 Cause3 Cause: Product lost during workup NoProduct->Cause3 Solution1 Solution: Verify temp with internal probe. Increase reaction time. Cause1->Solution1 Solution2 Solution: Reduce temp. Run under N2. Check intermediate purity. Cause2->Solution2 Solution3 Solution: Check aqueous layers. Use base extraction. Avoid volatile solvents if applicable. Cause3->Solution3

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gould–Jacobs reaction - Wikiwand. Wikiwand. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions (Article). National Library of Medicine. [Link]

  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [Link]

  • Method for producing 4-hydroxyquinolines.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]

  • Preparation of 4-hydroxyquinolines.
  • This compound. PubChem. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Library of Medicine. [Link]

  • DOWTHERM A - Heat Transfer Fluid. Dow Chemical. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Thermal properties of Dowtherm-A. ResearchGate. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. National Library of Medicine. [Link]

  • Liquid properties of DOWTHERM A. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (C₁₁H₈BrNO₃). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

The two most effective and commonly employed purification techniques for this compound are recrystallization and flash column chromatography . The choice between them depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal when the crude product has a relatively high purity (typically >90-95%) and the impurities have different solubility profiles from the desired compound.

  • Flash Column Chromatography is the method of choice for purifying complex mixtures with multiple components or when impurities have similar solubility to the product, making recrystallization ineffective.

Q2: I'm seeing significant streaking on my silica gel TLC plate. What's causing this and how can I fix it?

This is a common issue with hydroxyquinolines. The streaking is primarily caused by the acidic nature of the 4-hydroxy group, which can interact strongly and irreversibly with the slightly acidic silica gel. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, further complicating its interaction with the stationary phase.[1][2]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid (0.5-1%) or formic acid is often effective. This protonates the compound and the silica surface silanol groups, leading to sharper bands and more consistent retention.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.

Q3: My compound won't crystallize from the solution during recrystallization. What troubleshooting steps can I take?

Failure to crystallize is typically due to either supersaturation not being achieved or the presence of impurities that inhibit crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.

    • Seeding: Add a tiny crystal of previously purified product to the solution to act as a template for crystal growth.

    • Reduce Temperature: Cool the solution slowly in an ice bath, and then transfer it to a freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.

  • Re-evaluate Solvent System: Your compound may be too soluble in the chosen solvent. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes faintly cloudy, then warm slightly to redissolve and cool slowly.

  • Purify Further: If significant impurities are present, they may be acting as "oils" that prevent crystallization. An initial pass through a short plug of silica gel to remove baseline impurities can be beneficial before attempting recrystallization again.

Q4: What are the likely impurities from the synthesis of this compound?

While the exact impurities depend on the synthetic route, common contaminants to anticipate include:

  • Starting Materials: Unreacted 5-bromo-isatin or dimethyl acetylenedicarboxylate (in a common cyclization route).

  • Hydrolyzed Acid: Saponification of the methyl ester back to the corresponding carboxylic acid (6-bromo-4-hydroxyquinoline-2-carboxylic acid) can occur, especially if the reaction workup involves basic conditions.[3][4]

  • Decarboxylated Product: Although less common under standard conditions, harsh thermal stress could potentially lead to some loss of the carboxylate group, forming 6-bromo-4-hydroxyquinoline.[5]

Q5: How should I store the purified compound to ensure its stability?

Based on the properties of similar heterocyclic compounds, this compound should be stored in a cool, dry, and dark environment.[6] A desiccator at room temperature or in a refrigerator is ideal. Exposure to light and moisture should be minimized to prevent potential degradation. The compound is a solid at room temperature.[6]

Purification Method Selection

The following decision tree provides a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of your crude product.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 95%? start->purity_check recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes column_chrom Primary Method: Flash Column Chromatography purity_check->column_chrom No recrystallize_success Success? recrystallize->recrystallize_success column_success Success? column_chrom->column_success final_product Characterize Final Product (NMR, LCMS, MP) recrystallize_success->final_product Yes troubleshoot_recrystallize Troubleshoot: - Try different solvent/anti-solvent - Triturate with non-polar solvent - Proceed to Chromatography recrystallize_success->troubleshoot_recrystallize No column_success->final_product Yes troubleshoot_column Troubleshoot: - Optimize solvent system - Check for co-elution - Consider secondary purification  (e.g., Recrystallization) column_success->troubleshoot_column No troubleshoot_recrystallize->column_chrom troubleshoot_column->recrystallize Try Recrystallization

Caption: Decision tree for purification method selection.

Troubleshooting Guide

This table provides quick solutions to common problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is significantly soluble in the cold solvent. 2. Too much solvent was used initially. 3. Premature crystallization during hot filtration.1. Use a solvent mixture (solvent/anti-solvent). 2. Concentrate the filtrate and cool again to recover more product. 3. Ensure the filtration apparatus is pre-heated.
Product "Oils Out" Instead of Crystallizing 1. Presence of impurities depressing the melting point. 2. The boiling point of the solvent is higher than the melting point of the compound.1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to solidify it. 2. Switch to a lower-boiling point solvent. 3. Purify by column chromatography first.
Persistent Impurity Peak by LCMS/NMR 1. Impurity has very similar polarity and co-elutes. 2. The impurity is a stable isomer.1. Optimize the chromatography gradient (make it shallower). 2. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol). 3. Perform a final recrystallization step on the column-purified material.
Colored Impurities Persist 1. Baseline impurities from starting materials or side reactions. 2. Minor degradation on silica gel.1. Treat a solution of the crude product with activated charcoal before filtration and purification. 2. Use a less harsh purification method or neutralize the silica gel.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is >90% pure and aims to remove minor impurities.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of crude material in various solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile).
  • The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
  • Methanol or an Ethanol/Water mixture is often a good starting point for moderately polar compounds like this.

2. Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the selected solvent to just cover the solid.
  • Heat the mixture gently on a hot plate with stirring until it begins to boil.
  • Add more solvent in small portions until the solid completely dissolves. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.
  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.
  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and charcoal, if used).
  • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration (Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying mixtures of <90% purity or for separating challenging impurities.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Spot the solution on a silica gel TLC plate and elute with various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
  • The goal is to find a system that gives your product an Rf value of ~0.3-0.4.
  • As noted in the FAQs, if streaking occurs, add 0.5-1% acetic acid to the eluent system.

2. Step-by-Step Procedure:

  • Prepare the Column: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes) and pour it into the column. Allow the silica to pack under gravity, then gently apply pressure to create a firm, flat bed.
  • Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel to this solution and concentrate it in vacuo to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
  • Carefully add the dry-loaded sample to the top of the silica bed.
  • Elute the Column: Begin eluting the column with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., progressing from 10% to 30% Ethyl Acetate in Hexanes). Causality Note: A gradual increase in polarity (gradient elution) allows for the separation of compounds with close Rf values.
  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.
  • Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the purified product.
  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
  • Dry the resulting solid under high vacuum.

General Troubleshooting Workflow

When a purification attempt does not yield the desired outcome, a systematic approach is necessary.

G start Unsatisfactory Result (Low Purity / Yield) analyze 1. Analyze All Data (TLC, NMR of crude & purified, LCMS) start->analyze identify 2. Identify the Problem - What is the impurity? - Where was the product lost? analyze->identify hypothesize 3. Hypothesize the Cause - Co-elution? - Wrong solvent? - Degradation? identify->hypothesize solution 4. Select a Corrective Action - Change chromatography gradient - Switch recrystallization solvent - Add acidic/basic modifier hypothesize->solution implement 5. Implement Solution & Re-run solution->implement reanalyze 6. Re-analyze Result implement->reanalyze

Sources

Troubleshooting low solubility of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the handling and application of this compound, with a specific focus on its low solubility in aqueous assay environments. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Part 1: Understanding the Physicochemical Properties

Before troubleshooting, it is crucial to understand the structural features of this compound that govern its behavior in solution.

  • Core Structure: The molecule is built on a 4-hydroxyquinoline core. This heterocyclic system contains both a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen.

  • Ionization Potential: The 4-hydroxyquinoline scaffold can exist in different ionic states depending on the pH of the solution. The hydroxyl group can be deprotonated at alkaline pH, forming an anionic phenoxide. The quinoline nitrogen can be protonated at acidic pH. This makes its solubility highly dependent on the pH of your assay buffer. The parent compound, 4-hydroxyquinoline, has two pKa values of approximately 2.2 and 11.3[1][2]. While the exact pKa of this derivative is not published, these values provide a strong indication that pH modulation can be a powerful tool.

  • Substituents:

    • 6-bromo group: The bromine atom significantly increases the molecule's lipophilicity (hydrophobicity), which is a primary contributor to its low aqueous solubility.

    • 2-carboxylate group (Methyl Ester): The methyl ester is relatively non-polar and contributes to the overall low water solubility.

  • Predicted Lipophilicity (XLogP3): The predicted XLogP3 value for this compound is 2.3, indicating a preference for lipid-like environments over aqueous ones and suggesting low intrinsic water solubility[3].

This combination of a planar, aromatic core, a lipophilic bromo-substituent, and ionizable functional groups makes the compound prone to precipitation when diluted from an organic stock solution into an aqueous assay buffer.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common solubility-related issues in a question-and-answer format.

Q1: My compound won't dissolve, even in DMSO. What should I do?

A1: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules, issues can still arise.[4][5]

  • Initial Steps: Ensure your DMSO is anhydrous (water-free). DMSO is hygroscopic and absorbed water can significantly decrease its solubilizing power for hydrophobic compounds[6]. Use fresh, high-purity DMSO stored in a desiccator.

  • Assisted Dissolution: If the compound remains insoluble, gentle warming (to 30-40°C) or sonication can help overcome the activation energy barrier of dissolution[4]. However, be mindful of potential compound degradation with excessive heat.

  • Check for Purity: If the compound is a new batch or from a different supplier, insolubility could indicate impurities or a different crystalline form (polymorph) with lower solubility.

Q2: I successfully made a 10 mM stock in 100% DMSO, but it crashes out (precipitates) as soon as I add it to my aqueous assay buffer. Why is this happening and how can I fix it?

A2: This is the most common problem, known as "crashing out," and it occurs because the compound is supersaturated in the final aqueous environment.[7] The DMSO concentration is no longer high enough to keep the hydrophobic molecule in solution. Low aqueous solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships.[7][8][9]

Here is a systematic workflow to address this issue:

G cluster_0 Phase 1: Immediate Checks cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation & Buffer Mod. cluster_3 Phase 4: Definitive Solution Problem Precipitation Observed in Assay Well Check_DMSO Verify Final DMSO % (Target: <0.5%) Problem->Check_DMSO Check_Conc Review Final Compound Conc. (Is it too high?) Problem->Check_Conc Serial_Dil Use Stepwise/Serial Dilution (Avoids rapid solvent shift) Problem->Serial_Dil Lower_Conc Lower Final Test Concentration Check_Conc->Lower_Conc Adjust_pH Adjust Buffer pH (For ionizable compounds) Check_Conc->Adjust_pH Increase_Mix Increase Mixing Energy (Vortex/pipetting) Use_Cosolvent Use Co-solvents (e.g., PEG-400, ethanol) Serial_Dil->Use_Cosolvent Measure_Sol Formally Measure Kinetic Solubility (Defines true solubility limit) Use_Cosolvent->Measure_Sol Use_Surfactant Add Surfactants (Biochem only) (e.g., Tween-20, Triton X-100) G Neutral Neutral Form (Poorly Soluble in Water) pH ~ 4-9 Anionic Anionic Form (More Water-Soluble) pH > 10 Neutral->Anionic + OH⁻ − H₂O

Caption: pH effect on the 4-hydroxyquinoline core solubility.

Q4: What are co-solvents and how can I use them?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds. [10]They work by reducing the polarity of the aqueous medium. [][12]

Co-Solvent Typical Final Conc. (%) Notes
Ethanol 1 - 5% Generally well-tolerated in many assays.
Polyethylene Glycol 400 (PEG-400) 1 - 10% A good choice for increasing solubility with lower toxicity than other solvents. [12]
Propylene Glycol (PG) 1 - 10% Common in formulation, can be effective in vitro. [10]

| N,N-Dimethylacetamide (DMA) | < 1% | Stronger solvent, but higher potential for assay interference and toxicity. [13]|

  • Implementation: Prepare your compound in 100% DMSO as usual. Then, perform an intermediate dilution into the co-solvent before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent precipitation. [14]* Crucial Control: Always include a "vehicle control" with the same final concentration of DMSO and co-solvent to ensure the solvent mixture itself does not affect your experimental results. [4]

Part 3: Experimental Protocol

To avoid future guesswork, it is highly recommended to determine the kinetic solubility of your compound in your specific assay buffer. This experiment will define the upper concentration limit you can reliably test. [15][16] Protocol: Kinetic Solubility Assay by UV-Vis Spectrophotometry

This protocol is adapted from standard high-throughput screening methods and provides a quantitative measure of solubility. [15][17][18] 1. Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear UV-transparent microplate

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • Microplate reader with UV-Vis capability

  • Multichannel pipette

2. Procedure:

  • Step 1: Prepare a High-Concentration Stock:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved, using sonication if necessary. [4]

  • Step 2: Create a Calibration Curve:

    • In a UV-transparent 96-well plate, prepare a serial dilution of your 10 mM stock in 100% DMSO. This will be your calibration curve.

    • Typical concentrations: 200, 100, 50, 25, 12.5, 6.25, 3.125, 0 µM.

    • Read the absorbance at the compound's λmax (if unknown, scan from 230-400 nm to determine it).

  • Step 3: Prepare Test Plate:

    • In a separate standard 96-well plate (the "incubation plate"), add 98 µL of your aqueous assay buffer to several wells.

    • Add 2 µL of your 10 mM DMSO stock to the wells. This creates a 200 µM nominal concentration with 2% DMSO.

    • Perform a 2-fold serial dilution down the plate by transferring 50 µL to the next well containing 50 µL of buffer.

    • This creates a range of concentrations (e.g., 200, 100, 50... µM) where the compound is challenged to stay in solution.

  • Step 4: Incubate and Filter:

    • Seal the incubation plate and shake at room temperature for 1.5 - 2 hours to allow the solution to equilibrate and precipitation to occur. [17] * Stack the filter plate on top of a fresh UV-transparent 96-well plate.

    • Carefully transfer the contents of the incubation plate to the filter plate.

    • Centrifuge the stacked plates to filter the solutions. The filtrate will contain only the dissolved compound.

  • Step 5: Quantify and Analyze:

    • Read the UV absorbance of the filtered solutions in the new plate.

    • Using the calibration curve from Step 2, convert the absorbance values of your filtered samples into concentrations.

    • The kinetic solubility limit is the highest concentration at which the measured concentration in the filtrate is equal to the nominal (intended) concentration. Above this limit, you will see the measured concentration plateau, as excess compound has precipitated out.

By following this guide, you can systematically diagnose and solve solubility issues, ensuring the integrity and reproducibility of your experimental data.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • FooDB. Showing Compound 4,6-Dihydroxyquinoline (FDB023301). [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. In vitro solubility assays in drug discovery. PubMed. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Protocols.io. DMSO stock preparation. [Link]

  • Németh, B., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2021. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Pharmasciences. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • PubChem. This compound. [Link]

  • Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 2006. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]

  • PubMed. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]

  • Al-Kasmi, B., et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PLOS ONE, 2022. [Link]

  • La Sala, G., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 2012. [Link]

  • PubChem. methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. [Link]

  • ResearchGate. Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. [Link]

  • Bøtker, J. P., et al. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 2018. [Link]

  • PubChem. 4-Hydroxyquinoline. [Link]

  • PubChemLite. This compound (C11H8BrNO3). [Link]

Sources

Avoiding side reactions in the synthesis of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" and its derivatives. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common challenges and side reactions inherent in this synthetic pathway. Our goal is to empower you with the knowledge to optimize your reactions, improve yields, and ensure the structural integrity of your target compounds.

I. Foundational Synthesis: The Gould-Jacobs Reaction

The most common and effective route to the core structure of this compound is the Gould-Jacobs reaction.[1][2] This method involves the condensation of an appropriately substituted aniline (in this case, 4-bromoaniline) with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][3] While robust, this reaction is not without its pitfalls, which we will address in detail.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-bromoquinoline-2-carboxylate
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: The intermediate, anilidomethylenemalonic ester, is then added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The solution is heated to approximately 250 °C to induce intramolecular cyclization.[4] This step is typically rapid, occurring within 15-30 minutes.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • The crude product is then washed with a suitable solvent like hexane or ether to remove the high-boiling solvent.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and subsequent derivatization of this compound.

FAQ 1: Low Yield in the Cyclization Step

Question: I am experiencing a low yield during the thermal cyclization step of the Gould-Jacobs reaction. What are the likely causes and how can I optimize this?

Answer: Low yields in the high-temperature cyclization are a frequent challenge. The primary culprits are often suboptimal temperature control and reaction time.[5]

  • Causality: The cyclization requires a significant energy input to overcome the activation barrier for the 6-electron electrocyclization.[1] However, prolonged exposure to high temperatures can lead to degradation of both the starting material and the product.[4]

  • Troubleshooting Strategies:

    • Precise Temperature Control: Ensure your heating mantle and thermometer are accurately calibrated. The reaction is highly sensitive to temperature; even small deviations can impact the yield.

    • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave heating can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[6] Studies have shown that increasing the temperature to 300 °C for a shorter duration (e.g., 5 minutes) can yield better results than prolonged heating at 250 °C.[4]

    • Solvent Choice: While diphenyl ether is standard, other high-boiling, inert solvents can be explored. Ensure the solvent is anhydrous, as moisture can interfere with the reaction.

Condition Temperature (°C) Time (min) Reported Yield Reference
Conventional Heating25030Low[4]
Microwave25010~20%[4]
Microwave3005~47%[4]
FAQ 2: Competing N-Alkylation vs. O-Alkylation in Derivatization

Question: When I attempt to alkylate the 4-hydroxy group, I get a mixture of N-alkylated and O-alkylated products. How can I selectively achieve O-alkylation?

Answer: The 4-hydroxyquinoline core exists in tautomeric equilibrium with the 4-quinolone form. This ambident nucleophilicity is the root cause of competing N- and O-alkylation.[7][8] Directing the alkylation to the desired oxygen atom requires careful selection of reagents and reaction conditions.

  • Causality & The Hard and Soft Acids and Bases (HSAB) Principle: The outcome of the alkylation is governed by the HSAB principle. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder".

    • O-Alkylation (Desired): To favor reaction at the hard oxygen center, use a "hard" alkylating agent. These typically have a hard leaving group, such as triflates or fluorosulfonates (e.g., methyl triflate).[9] The reaction is often promoted by a strong, non-nucleophilic base in a polar aprotic solvent.

    • N-Alkylation (Side Reaction): "Soft" alkylating agents, such as methyl iodide, which has a soft iodide leaving group, will preferentially react with the soft nitrogen center.[9]

  • Troubleshooting Protocol for Selective O-Alkylation:

    • Base Selection: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF to deprotonate the hydroxyl group.

    • Alkylating Agent: Add a hard alkylating agent, such as dimethyl sulfate or a benzyl bromide, to the reaction mixture.

    • Temperature Control: Keep the reaction temperature low initially (e.g., 0 °C) during the addition of the base and alkylating agent to control reactivity and improve selectivity.

G cluster_0 Alkylation Pathways Start 4-Hydroxyquinoline Anion O_Alk O-Alkylated Product (Desired) Start->O_Alk Hard Alkylating Agent (e.g., R-OTf) Polar Aprotic Solvent N_Alk N-Alkylated Product (Side Reaction) Start->N_Alk Soft Alkylating Agent (e.g., R-I) Less Polar Solvent

Caption: Competing N- vs. O-alkylation pathways.

FAQ 3: Unwanted Ester Hydrolysis

Question: During subsequent reaction steps, particularly under basic conditions, I am observing hydrolysis of the methyl ester at the 2-position. How can I prevent this?

Answer: The ester group at the C-2 position is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid.[10][11]

  • Causality: The electron-withdrawing nature of the quinoline ring makes the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by hydroxide or water.

  • Troubleshooting Strategies:

    • Use of Bulky Protecting Groups: If the synthetic route allows, consider using a bulkier ester, such as a tert-butyl ester, which is more sterically hindered and less prone to nucleophilic attack. It can be removed later under specific acidic conditions that may not affect the rest of the molecule.

    • Non-Aqueous Bases: For reactions requiring a base, opt for non-nucleophilic, anhydrous bases. Examples include:

      • Potassium carbonate (K₂CO₃) in an anhydrous solvent like acetonitrile.

      • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Careful pH Control: If aqueous workups are necessary, maintain the pH in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis.

    • Temperature Management: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate to reduce the rate of the hydrolysis side reaction.

FAQ 4: Issues with Bromination Regioselectivity

Question: I am trying to synthesize a derivative with a different bromination pattern, but the reaction is not selective. How can I control the position of bromination?

Answer: The electronic properties of the quinoline ring direct electrophilic substitution. The 4-hydroxy group is an activating group, and its influence, along with the nitrogen atom, dictates the position of bromination.

  • Causality: The positions most activated for electrophilic attack on the 6-bromo-4-hydroxyquinoline core are typically C-5 and C-7. Direct bromination of 8-hydroxyquinoline, for example, often yields a mixture of 5,7-dibromo and 7-bromo derivatives.[12][13]

  • Troubleshooting Strategies for Selective Bromination:

    • Blocking Groups: If a specific position needs to be brominated while another active position is free, consider the use of a removable blocking group.

    • Directed Ortho Metalation (DoM): This advanced technique can provide excellent regiocontrol. It involves deprotonation at a specific position directed by a coordinating group (like the hydroxyl or a pre-installed directing group), followed by quenching with an electrophilic bromine source (e.g., NBS or Br₂).

    • Control of Reaction Conditions: The choice of brominating agent and solvent can influence selectivity.

      • N-Bromosuccinimide (NBS): Often provides milder conditions and can lead to different selectivity compared to elemental bromine.

      • Solvent: The polarity of the solvent can affect the reactivity of the brominating agent and the substrate. Acetic acid is a common solvent for such brominations.[14]

G cluster_workflow Regiocontrolled Bromination Workflow A Starting Material (6-bromo-4-hydroxyquinoline) B Assess Activated Positions (C5, C7) A->B C Is Direct Bromination Selective? B->C E No C->E No F Yes C->F Yes D Proceed with Direct Bromination (e.g., NBS in AcOH) J Product D->J G Employ Advanced Strategy E->G F->D H Directed Ortho Metalation (DoM) G->H I Use of Blocking Groups G->I H->J I->J

Caption: Decision workflow for regioselective bromination.

III. Conclusion

The synthesis of this compound and its derivatives is a multi-step process that requires careful attention to reaction conditions to avoid common side reactions. By understanding the underlying chemical principles of the Gould-Jacobs reaction, the tautomeric nature of the 4-hydroxyquinoline system, and the reactivity of the ester group, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a framework for identifying potential issues and implementing logical, evidence-based solutions to achieve higher yields and product purity.

IV. References

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19352-19375. [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1325. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Charris, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(11), 934-938. [Link]

  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. Retrieved from [Link]

  • Google Patents. (2015). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Retrieved from

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scott, J. D., & Williams, D. H. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

  • Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. Retrieved from

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • Liu, R., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one. Tetrahedron, 72(1), 123-128. [Link]

  • Anderson, G. L., & Givens, R. S. (2009). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry, 74(1), 321-328. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ResearchGate. (2020). The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

Sources

Technical Support Center: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to optimize conditions and overcome common experimental hurdles.

I. Reaction Overview: The Gould-Jacobs Approach

The synthesis of this compound typically proceeds via the Gould-Jacobs reaction.[1][2][3] This well-established method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[1][2][4] While reliable, this reaction is sensitive to several parameters that can significantly impact yield and purity.

The general synthetic route can be visualized as follows:

Gould-Jacobs Reaction 4-Bromoaniline 4-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate Product Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Intermediate->Product Thermal Cyclization (High Temperature)

Caption: General workflow for the Gould-Jacobs synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often exceeding 250°C.[3][5] Insufficient temperature or reaction time can lead to incomplete conversion of the anilinomethylenemalonate intermediate.

  • Side Reactions: At elevated temperatures, side reactions such as decomposition of starting materials or the desired product can occur.[3] The formation of polymeric tars is a common observation in high-temperature quinoline syntheses.[6]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction's efficiency.[7] Traditional methods often employ high-boiling solvents like diphenyl ether or mineral oil to achieve the necessary temperatures.[8][9]

  • Moisture: The presence of moisture can interfere with the initial condensation step and potentially lead to unwanted side products.

Q2: How can I optimize the thermal cyclization step to improve my yield?

Optimizing the cyclization is critical for a successful synthesis. Consider the following strategies:

  • Temperature Control: Precise temperature management is crucial. A thorough time-temperature study is recommended to find the optimal balance between efficient cyclization and minimal product degradation.[10] Incremental increases in temperature (e.g., in 10°C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) can help identify the ideal conditions.[7]

  • Solvent Selection: High-boiling, inert solvents are essential for maintaining the high temperatures required for cyclization.[5] Dowtherm A and diphenyl ether are commonly used.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to shorten reaction times and improve yields in Gould-Jacobs reactions.[8][10] The rapid and uniform heating provided by microwaves can promote efficient cyclization while minimizing thermal decomposition.

  • Alternative Catalysts: While the Gould-Jacobs reaction is often performed thermally, some modern variations utilize catalysts to facilitate the cyclization under milder conditions. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be an effective catalyst for this transformation, allowing for lower reaction temperatures (80-100°C).[8]

ParameterConventional HeatingMicrowave-AssistedEaton's Reagent Catalysis
Temperature > 250°C[3][5]250-300°C[10]80-100°C[8]
Reaction Time Hours[11]Minutes[8][10]~2 hours[8]
Typical Yield Often low to moderate[3]Good to excellent[8]Good to excellent[8]
Notes Risk of thermal decomposition.[3]Requires specialized equipment.Milder conditions, good yields.[8]

Table 1: Comparison of Cyclization Optimization Strategies

Q3: I'm observing the formation of a dark, tarry substance in my reaction. What is it and how can I prevent it?

The formation of tar is a common issue in high-temperature quinoline syntheses and is often due to polymerization of the starting materials or products.[6] Here's how to address it:

  • Reduce Reaction Time and Temperature: As mentioned, optimizing these parameters is key. The longer the reaction is exposed to high temperatures, the more likely tar formation becomes.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.[5]

  • Purity of Starting Materials: Ensure that your 4-bromoaniline and diethyl ethoxymethylenemalonate are of high purity. Impurities can act as catalysts for polymerization.

Q4: What is the best way to purify the final product, this compound?

Purification typically involves the following steps:

  • Cooling and Precipitation: Upon completion of the reaction, the mixture is cooled. The desired product often precipitates from the high-boiling solvent.[9]

  • Filtration and Washing: The crude product is collected by filtration and washed with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling reaction solvent.[9]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of solvents is recommended.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.

III. Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. Remember that optimization may be necessary for your specific setup and reagents.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis

This protocol is adapted from modern, efficient methods for quinoline synthesis.[8]

  • Reactant Mixture: In a microwave-safe vial equipped with a magnetic stir bar, combine 4-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

  • Microwave Irradiation (Condensation): Irradiate the neat mixture in a microwave reactor for approximately 7 minutes. Monitor the reaction for the disappearance of the aniline starting material by TLC.

  • Cyclization: To the crude intermediate, add Eaton's reagent. Heat the mixture to 80-100°C for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water. The product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Microwave Protocol cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification Mix Mix 4-bromoaniline and diethyl ethoxymethylenemalonate Irradiate Microwave Irradiation (7 min) Mix->Irradiate Add_Catalyst Add Eaton's Reagent Irradiate->Add_Catalyst Heat Heat to 80-100°C (2 hours) Add_Catalyst->Heat Quench Quench with ice water Heat->Quench Filter Filter and wash solid Quench->Filter Dry Dry under vacuum Filter->Dry Recrystallize Recrystallize from ethanol Dry->Recrystallize

Caption: Workflow for microwave-assisted synthesis.

IV. Analytical Monitoring

Effective monitoring of the reaction is crucial for optimization and troubleshooting.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for tracking the progress of the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. By spotting the starting materials, the reaction mixture, and a co-spot, you can visualize the consumption of reactants and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with a UV detector is highly effective for quinoline compounds. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for reaction monitoring and product identification, providing both retention time and mass spectral data.[12]

V. Concluding Remarks

The synthesis of this compound via the Gould-Jacobs reaction is a robust but nuanced process. By carefully controlling reaction parameters, particularly temperature and time, and by considering modern techniques such as microwave-assisted synthesis, researchers can significantly improve yields and product purity. This guide provides a foundation for troubleshooting and optimizing your experimental setup. For further in-depth understanding, consulting the primary literature is always recommended.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Gould-Jacobs Reaction. [Link]

  • PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • American Chemical Society. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • American Chemical Society. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • ResearchGate. Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • ProQuest. THE DECARBOXYLATION OF CUPROUS-CARBOXYLATES IN QUINOLINE AND PYRIDINE. [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • American Chemical Society. Copper-quinoline decarboxylation. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Google Patents. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.
  • ResearchGate. Optimization of the cyclization reaction conditions. [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • PMC - NIH. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • PubChem. This compound. [Link]

  • Journal of the American Chemical Society. Copper-quinoline decarboxylation. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Organic Syntheses Procedure. 3-hydroxyquinoline. [Link]

  • Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • YouTube. Hydrolysis of Esters. [Link]

  • MDPI. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists, to the dedicated support center for the synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the challenges of this synthesis, particularly during scale-up operations. As your Senior Application Scientist, I've structured this resource to offer not just protocols, but the underlying chemical principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a variation of the Gould-Jacobs reaction .[1][2][3] This multi-step process begins with the condensation of a substituted aniline, in this case, 4-bromoaniline, with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then cyclized at high temperatures to form the quinoline core.[1][2] Subsequent esterification can lead to the desired product.

Q2: Why is the cyclization step of the Gould-Jacobs reaction so challenging to scale up?

A2: The primary challenge lies in the harsh conditions required for the thermal cyclization of the anilinomethylenemalonate intermediate.[4] This step often necessitates temperatures exceeding 250°C.[4] On a larger scale, achieving uniform heat distribution becomes difficult, which can lead to localized overheating, product decomposition, and the formation of tarry side-products.[5] Additionally, the high temperatures can make the reaction difficult to control.

Q3: What are the main safety concerns when working with high-boiling point solvents like Dowtherm A?

A3: Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is commonly used as a high-temperature heat transfer fluid in this synthesis.[4][6] While effective, it poses several safety risks. It is a combustible material with a high flash point, and leaks at elevated temperatures can create a fire hazard.[7][8][9] Inhalation of its vapors can cause respiratory irritation. It's crucial to work in a well-ventilated area, such as a fume hood, and to ensure all equipment is properly sealed to prevent leaks.[8]

Q4: Can I use microwave irradiation to improve the cyclization step?

A4: Microwave-assisted synthesis has been explored for various quinoline syntheses, including reactions similar to the Gould-Jacobs.[10][11] Microwave heating can offer rapid and uniform heating, potentially reducing reaction times and minimizing the formation of side products. However, scaling up microwave reactions beyond the laboratory scale presents its own set of challenges related to equipment and safety. It is a promising area but requires careful process development and specialized equipment for large-scale production.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step

Symptoms:

  • A significant amount of starting material (anilinomethylenemalonate intermediate) remains after the reaction.

  • The isolated yield of the cyclized product is consistently low.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Temperature The thermal cyclization requires a high activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress using TLC or HPLC. Be cautious not to exceed the decomposition temperature of your product.
Non-Uniform Heating On a larger scale, ensuring the entire reaction mixture reaches the target temperature uniformly can be difficult. Cold spots will result in an incomplete reaction.Use a high-boiling point solvent with good heat transfer properties, like Dowtherm A or mineral oil.[4] Ensure efficient mechanical stirring to promote even heat distribution.
Reaction Time Too Short Even at the correct temperature, the reaction may require a longer duration to go to completion, especially on a larger scale.Increase the reaction time. Take aliquots at regular intervals to monitor the reaction's progress and determine the optimal reaction time.
Product Decomposition Exceedingly high temperatures or prolonged reaction times can lead to the decomposition of the desired product.[4]Optimize the temperature and reaction time. Consider using a slightly lower temperature for a longer duration. If decomposition is severe, a different synthetic route might be necessary.
Problem 2: Formation of Tarry Side-Products

Symptoms:

  • The crude reaction mixture is a dark, viscous, or solid tar.

  • Purification by standard methods (crystallization, column chromatography) is difficult.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Polymerization Reactions The harsh acidic conditions and high temperatures used in some quinoline syntheses can promote the polymerization of reactants and intermediates.[5]While the Gould-Jacobs reaction is not typically performed under strongly acidic conditions, localized "hot spots" can initiate polymerization. Ensure uniform heating and efficient stirring.
Oxidation At high temperatures, the presence of air can lead to oxidative side reactions, contributing to the formation of colored impurities and tar.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Impure Starting Materials Impurities in the starting aniline or malonate derivative can lead to a host of side reactions.Ensure the purity of your starting materials through appropriate purification techniques (distillation, recrystallization) before starting the synthesis.
Problem 3: Incomplete Decarboxylation

Symptoms:

  • The final product is contaminated with the corresponding carboxylic acid.

  • Effervescence (release of CO2) is observed during workup or subsequent steps.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Temperature or Time Decarboxylation of quinoline-2-carboxylic acids often requires high temperatures to proceed at a reasonable rate.[12][13]Increase the temperature and/or duration of the decarboxylation step. The reaction is often carried out in a high-boiling solvent like mineral oil at temperatures up to 270-295°C.[12]
Solvent Effects The choice of solvent can influence the efficiency of decarboxylation.High-boiling, non-polar solvents are typically effective. If issues persist, consider alternative methods, such as copper-catalyzed decarboxylation, although this adds complexity and cost.[14]

Experimental Protocols

Protocol 1: General Procedure for the Gould-Jacobs Reaction

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130°C for 2-3 hours. Ethanol is evolved during this step.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250-260°C under an inert atmosphere for 30-60 minutes.

  • Cool the reaction mixture and pour it into a suitable solvent like hexane to precipitate the crude product.

  • Filter the solid and wash with hexane to remove the high-boiling solvent.

  • The crude product can then be carried forward to the next step (e.g., esterification).

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Transesterification 4-Bromoaniline 4-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclized_Product Ethyl 6-bromo-4-hydroxy quinoline-2-carboxylate Intermediate->Cyclized_Product High Temp. (e.g., Dowtherm A) - EtOH Final_Product Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate Cyclized_Product->Final_Product MeOH, Acid or Base Catalyst

Caption: General synthetic pathway for this compound via the Gould-Jacobs reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Product Formation check_temp Is the reaction temperature optimal and uniform? start->check_temp check_time Is the reaction time sufficient? check_temp->check_time Yes adjust_temp Adjust temperature. Use efficient stirring and a suitable high-boiling solvent. check_temp->adjust_temp No check_atmosphere Is the reaction under an inert atmosphere? check_time->check_atmosphere Yes increase_time Increase reaction time. Monitor progress by TLC/HPLC. check_time->increase_time No check_purity Are the starting materials pure? check_atmosphere->check_purity Yes use_inert Implement an inert atmosphere (N2 or Ar). check_atmosphere->use_inert No purify_sm Purify starting materials. check_purity->purify_sm No success Problem Resolved check_purity->success Yes adjust_temp->check_temp increase_time->check_time use_inert->check_atmosphere purify_sm->check_purity

Sources

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. It is designed as a technical support resource in a question-and-answer format to address potential issues and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified with several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4] For long-term storage, keeping it at room temperature is generally acceptable.[5][6] Some sources also suggest storage at 2-8°C for related compounds, which can be a good practice to minimize potential degradation.[7] The product should be stored locked up to prevent unauthorized access.[2][8]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When working with this compound, it is mandatory to use the following PPE:

  • Gloves: Chemical-resistant gloves to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles to protect from eye irritation.[2]

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended.[9]

Q4: How should I handle spills of this compound?

A4: In case of a spill, you should:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[9][10]

  • Place the spilled material in a sealed container for proper disposal.[10]

  • Clean the spill area thoroughly with soap and water.[10]

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Property Value Source
CAS Number 145369-93-3[1]
Molecular Formula C11H8BrNO3[1]
Molecular Weight 282.09 g/mol [1]
Appearance Solid[5][6]
Issue 1: The solid compound has changed color (e.g., yellowed or browned).
  • Potential Cause: A color change can be an indication of degradation. Quinoline derivatives may be sensitive to light and prolonged exposure to high temperatures, which can lead to the formation of impurities.[11]

  • Recommended Action:

    • Before use, it is highly recommended to re-analyze the purity of the compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

    • If the purity is compromised, it is best to use a fresh, un-degraded batch for your experiments to ensure data accuracy and reproducibility.

    • To prevent future degradation, always store the compound in a dark, cool, and dry place.[11]

Issue 2: The compound is not dissolving as expected.
  • Potential Cause: Solubility can be affected by the choice of solvent, pH, and temperature. As an ester, this compound may have limited solubility in aqueous solutions.

  • Recommended Action:

    • Consult the supplier's documentation for recommended solvents. If not available, start with common organic solvents such as DMSO, DMF, or methanol.

    • Gentle warming or sonication can aid in dissolution, but be cautious of potential thermal degradation with prolonged exposure to heat.[11]

    • For aqueous solutions, adjusting the pH might improve solubility, but be aware that this can also promote hydrolysis of the ester group.[11]

Issue 3: I am observing unexpected side reactions or low yield in my synthesis.
  • Potential Cause: The 4-hydroxyquinoline moiety can act as a chelating agent for certain metal catalysts, which could inhibit the desired reaction.[12][13] Additionally, the ester group is susceptible to hydrolysis under acidic or basic conditions.[11]

  • Recommended Action:

    • If using a metal catalyst, consider protecting the hydroxyl group (e.g., via silylation) to prevent chelation.[12][13]

    • Ensure your reaction conditions are anhydrous and neutral if hydrolysis is a concern.

    • Carefully review your reaction setup for any incompatible reagents.

Experimental Protocols

Protocol: Preparation of a Stock Solution
  • Safety First: Perform all steps in a well-ventilated fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO) and swirl gently to dissolve the solid.

  • Final Volume: Once the solid is completely dissolved, add more solvent to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light. For short-term storage, 2-8°C is recommended. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.[11]

Visualized Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common experimental issues.

TroubleshootingWorkflow start Unexpected Experimental Result check_purity Has the compound's purity been verified? start->check_purity purity_yes Purity is confirmed. check_purity->purity_yes Yes purity_no Purity is unknown. check_purity->purity_no No check_conditions Review reaction conditions (solvent, pH, temp, catalyst). purity_yes->check_conditions reanalyze Re-analyze purity (e.g., HPLC). purity_no->reanalyze degraded Is the compound degraded? reanalyze->degraded degraded_yes Use a fresh batch of the compound. degraded->degraded_yes Yes degraded_no Purity is acceptable. degraded->degraded_no No degraded_no->check_conditions hydrolysis Is hydrolysis a possibility? check_conditions->hydrolysis hydrolysis_yes Use anhydrous and neutral conditions. hydrolysis->hydrolysis_yes Yes hydrolysis_no Hydrolysis is unlikely. hydrolysis->hydrolysis_no No optimize Systematically optimize reaction parameters. hydrolysis_yes->optimize chelation Could catalyst chelation be an issue? hydrolysis_no->chelation chelation_yes Protect the hydroxyl group. chelation->chelation_yes Yes chelation_no Chelation is not expected. chelation->chelation_no No chelation_yes->optimize chelation_no->optimize

Caption: Troubleshooting Decision Tree.

References

  • This compound | C11H8BrNO3 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • MSDS of METHYL6-BROMOISOQUINOLINE-4-CARBOXYLATE - Capot Chemical. (2019). Capot Chemical. Retrieved January 10, 2026, from [Link]

  • Safety Data Sheet - SynZeal. (n.d.). SynZeal. Retrieved January 10, 2026, from [Link]

  • methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • This compound (C11H8BrNO3) - PubChemLite. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

  • ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE - gsrs. (n.d.). GSRS. Retrieved January 10, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - ACS Publications. (2022, December 16). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (2022, December 16). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

Sources

Interpreting complex NMR spectra of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals interpreting complex NMR spectra of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" derivatives. This document moves beyond a simple troubleshooting checklist to explain the underlying principles governing the spectral behavior of these molecules.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its substitution with electronically active groups like bromine and a hydroxyl function, along with an ester, introduces significant complexity to its NMR spectra. Overlapping aromatic signals, tautomerism, and concentration-dependent shifts are common hurdles. This guide is structured as a series of frequently encountered problems and their detailed solutions, grounded in both theoretical principles and practical laboratory experience.

Frequently Asked Questions & Troubleshooting Guides

Q1: My aromatic proton signals are heavily overlapped. How can I achieve better resolution?

A1: Signal Overlap in the Aromatic Region

Signal crowding in the aromatic region (typically 7.0-8.5 ppm) is a primary challenge with substituted quinolines.[1] When standard 1D ¹H NMR is insufficient, a multi-pronged approach is necessary.

  • Solvent-Induced Shifts: A simple yet powerful first step is to re-acquire the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to DMSO-d₆ or benzene-d₆).[2][3] Solvents can induce differential shifts in proton resonances due to varying solute-solvent interactions, potentially resolving the overlap.[4] For instance, aromatic solvents like benzene-d₆ can cause significant upfield shifts (anisotropic effect) for protons located above the plane of the benzene ring in a solute-solvent complex.

  • Two-Dimensional (2D) NMR Spectroscopy: When solvent changes are insufficient, 2D NMR is the definitive tool for resolving overlapped signals.[2]

    • COSY (Correlation Spectroscopy): This is the initial go-to experiment to establish proton-proton coupling networks. A cross-peak between two signals in a COSY spectrum confirms that they are scalar coupled (typically through two or three bonds), allowing you to trace proton connectivity even when their 1D signals are indistinguishable.[1]

    • TOCSY (Total Correlation Spectroscopy): If you need to identify all protons within a single spin system (e.g., all protons on the carbocyclic ring), TOCSY is invaluable. It extends the correlation beyond directly coupled protons.

  • Higher Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, often resolving overlapping multiplets.

Q2: I'm observing broad peaks for my hydroxyl and/or N-H protons. What is the cause and how can I confirm their identity?

A2: Identifying and Sharpening Labile Proton Signals

Broadening of -OH and -NH signals is common and can arise from several factors:

  • Chemical Exchange: These protons can exchange with each other or with trace amounts of water in the solvent. This exchange process occurs on the NMR timescale, leading to signal broadening.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to faster relaxation and broader signals for the attached proton.[2]

  • Tautomerism: 4-hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomeric form.[5][6] If the rate of interconversion is on the NMR timescale, it can lead to broadened signals for the protons involved.[7]

Troubleshooting and Confirmation:

  • D₂O Exchange: The most straightforward method to confirm an -OH or -NH proton is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the ¹H spectrum. The labile proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[3]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help sharpen signals.[2] Lowering the temperature may slow down the exchange process enough to resolve separate signals for different tautomers or conformers. Conversely, increasing the temperature can sometimes increase the rate of exchange to a point where a single, sharp, averaged signal is observed.

  • Solvent Effects: The choice of solvent can significantly influence the position and sharpness of labile proton signals.[8] In aprotic solvents like CDCl₃, hydrogen bonding is less prevalent, which can sometimes lead to sharper signals. In contrast, protic solvents like DMSO-d₆ can form strong hydrogen bonds, shifting the signals downfield and potentially altering exchange rates.

Q3: The chemical shifts of my compound seem to change with sample concentration. Why is this happening?

A3: Understanding Concentration-Dependent Chemical Shifts

Quinolines are known to exhibit concentration-dependent chemical shifts, a phenomenon primarily driven by intermolecular π-π stacking interactions.[1][9][10]

  • Mechanism: At higher concentrations, the planar quinoline rings tend to stack on top of each other in solution, often in an anti-parallel arrangement.[9] This stacking creates an anisotropic magnetic field. Protons located in the shielding cone of an adjacent molecule's aromatic ring will experience a net magnetic field that is slightly weaker, causing their resonance to shift upfield (to a lower ppm value). Conversely, protons near the edge of an adjacent ring may be deshielded and shift downfield.

  • Practical Implications: When comparing NMR data, it is crucial to use similar sample concentrations to ensure reproducibility. If you are trying to match your data to a literature report, be mindful of the concentration used in the original study. This effect can also be a useful diagnostic tool. If you suspect π-π stacking, acquiring spectra at two different concentrations can help confirm this.

Q4: How do I definitively assign the signals for the substituted aromatic ring, especially the quaternary carbons?

A4: A Workflow for Unambiguous Structural Elucidation

Assigning the complex spectra of "this compound" derivatives requires a systematic approach using a suite of 2D NMR experiments.

Step-by-Step Experimental Workflow for Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Assignment H1 ¹H NMR HSQC HSQC H1->HSQC COSY ¹H-¹H COSY H1->COSY Proton Spin Systems C13 ¹³C NMR C13->HSQC Direct ¹JCH Correlations HMBC HMBC C13->HMBC Long-Range nJCH Correlations Assign_H Proton Assignment HSQC->Assign_H Assign_C Carbon Assignment HSQC->Assign_C Protonated Carbons HMBC->Assign_C Quaternary Carbons COSY->Assign_H NOESY NOESY Structure_Confirm Structure Confirmation NOESY->Structure_Confirm Conformation/Stereochemistry Assign_H->HMBC Assign_H->NOESY Through-Space Correlations Assign_C->Structure_Confirm

Workflow for NMR-based structure elucidation.
  • ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra. This provides an overview of the number and types of protons and carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for connecting protons to the carbons they are directly attached to.[11][12] It is incredibly effective at resolving overlapping proton signals by spreading them out over the much wider carbon chemical shift range. An edited HSQC can also provide information on the multiplicity of the carbon (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[11][12] This is the primary method for identifying quaternary (non-protonated) carbons by observing correlations from nearby protons. For example, the protons on the carbocyclic ring will show correlations to the bromine-bearing carbon (C6) and the carbon at the ring junction (C8a).

  • ¹H-¹H COSY: As mentioned earlier, this experiment establishes proton-proton connectivities, helping to map out the spin systems on the aromatic rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded.[13][14] This is particularly useful for determining the conformation of the molecule, for instance, the spatial relationship between the methyl ester protons and protons on the quinoline ring.

Expected Chemical Shift Ranges and Substituent Effects

The electronic properties of the substituents have a predictable effect on the chemical shifts of the quinoline core.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
H3 (singlet)~6.5 - 7.0~110 - 120Shielded by the adjacent hydroxyl/oxo group.
Aromatic H~7.0 - 8.5~120 - 140Typical aromatic region, influenced by substituents.[15][16]
-OH (broad)~10.0 - 12.0 (in DMSO-d₆)N/ADeshielded due to hydrogen bonding and tautomeric equilibrium.[17]
-OCH₃ (singlet)~3.8 - 4.2~52 - 55Typical ester methyl group, deshielded by the adjacent oxygen.[15]
Quaternary C-BrN/A~115 - 125The bromine atom causes a slight upfield shift compared to an unsubstituted carbon due to the "heavy atom effect".[18]
Quaternary C-OHN/A~160 - 175Significantly deshielded due to the electronegative oxygen and participation in the tautomeric system.
C=O (ester)N/A~165 - 170Typical ester carbonyl chemical shift.

Note: These are approximate ranges and can vary based on solvent and specific substitution patterns.

Q5: I am struggling to measure long-range C-H coupling constants. Are there specialized experiments for this?

A5: Advanced Techniques for Measuring ⁿJCH

While HMBC is excellent for observing the presence of long-range correlations, accurately measuring the coupling constants (ⁿJCH, where n > 1) often requires more specialized experiments.[19][20] These coupling constants can be invaluable for conformational analysis, as three-bond couplings (³JCH) often follow a Karplus-type relationship with the dihedral angle.[21]

  • J-Resolved Spectroscopy: A selective 2D heteronuclear J-resolved experiment can be used to measure specific long-range C-H coupling constants with high accuracy.[21]

  • J-HMBC: This is a modification of the standard HMBC experiment that allows for the determination of the magnitude of the long-range coupling constants.[22]

These advanced experiments are typically employed when subtle conformational details are critical for the research, such as in determining the preferred orientation of the ester group relative to the quinoline ring.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Filarowski, A., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. doi: 10.1002/mrc.2320.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • ResearchGate. (n.d.). Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra.
  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. MedCrave.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Parella, T., & Espinosa, J. F. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. doi: 10.1016/j.pnmrs.2013.07.001.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants.
  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • SpectraBase. (n.d.). 4-Hydroxyquinoline - Optional[13C NMR] - Chemical Shifts.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • ResearchGate. (n.d.). Long-range proton-carbon coupling constants: NMR methods and applications.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Sigma-Aldrich. (n.d.). Long-range proton-carbon coupling constants: NMR methods and applications.
  • IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives.
  • Columbia University. (n.d.). HSQC and HMBC.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation.
  • ResearchGate. (2017). I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?.
  • ResearchGate. (n.d.). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

Sources

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" cell permeability issues

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate . This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of this compound. This guide provides structured troubleshooting advice, detailed experimental protocols, and foundational knowledge to diagnose and overcome common permeability hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might predict permeability issues?

A1: Understanding the compound's intrinsic properties is the first step in troubleshooting. Based on its structure, we can predict key parameters that influence its ability to cross the cell membrane.

Table 1: Predicted Physicochemical Properties

Property Value Implication for Permeability
Molecular Weight 282.09 g/mol [1] Below the 500 Da threshold suggested by Lipinski's Rule of 5, which is favorable for passive diffusion.[2]
XLogP3 2.3[1] Within the optimal range (typically 1-3) for passive diffusion.[3] This suggests a good balance between lipid and aqueous solubility.
Topological Polar Surface Area (TPSA) 55.4 Ų[1] This value is well below the typical cutoff of 140 Ų, suggesting it should not be a major barrier to passive membrane permeation.
Hydrogen Bond Donors 1 (from the hydroxyl group) Favorable (Lipinski's rule suggests <5).[2]

| Hydrogen Bond Acceptors | 4 (from the oxygens and nitrogen) | Favorable (Lipinski's rule suggests <10).[2] |

Initial Assessment: Based purely on physicochemical predictions, this compound does not immediately flag as having poor passive permeability. Therefore, if you are observing low intracellular activity, other factors like poor solubility, active efflux, or compound instability should be strongly considered.

Q2: My compound shows high potency in biochemical assays but weak activity in cell-based experiments. What is the most likely cause?

A2: This is a classic sign of poor cell permeability or bioavailability in the assay system.[3][4] While the compound can effectively interact with its purified target, it may not be reaching a sufficient intracellular concentration in living cells. The primary culprits to investigate are:

  • Poor Aqueous Solubility: The compound may be precipitating in your cell culture medium.

  • Active Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the cell.[5][6]

  • Compound Instability: The molecule might be degrading in the culture medium or being rapidly metabolized by the cells.[7]

Q3: What is an efflux ratio and how does it help diagnose permeability issues?

A3: The efflux ratio (ER) is a quantitative measure of active transport out of the cell. It is calculated from a bidirectional Caco-2 assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B→A) direction by the Papp in the apical-to-basolateral (A→B) direction.[8][9]

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters.[8][10] This means the cell is actively pumping your compound out, preventing it from accumulating intracellularly. Many quinoline-based compounds have been identified as P-gp substrates or inhibitors.[5][11][12]

Troubleshooting Guide: Low Intracellular Compound Efficacy

If you are observing lower-than-expected activity in your cell-based assays, follow this decision tree to diagnose the underlying cause.

G start Start: Low cell-based activity observed solubility Problem 1: Aqueous Solubility Issue? start->solubility sol_protocol Action: Perform Kinetic Solubility Assay (See Protocol 1) solubility->sol_protocol Investigate pampa Problem 2: Poor Passive Permeability? pampa_protocol Action: Perform PAMPA Assay (See Protocol 2) pampa->pampa_protocol Investigate caco2 Problem 3: Active Efflux? caco2_protocol Action: Perform Bidirectional Caco-2 Assay (See Protocol 3) caco2->caco2_protocol Investigate stability Problem 4: Compound Instability? stability_protocol Action: Perform Stability Assay (See Protocol 4) stability->stability_protocol Investigate sol_protocol->pampa Solubility OK sol_yes Solution: Use co-solvents (e.g., <0.5% DMSO), formulate with cyclodextrins, or reduce concentration. sol_protocol->sol_yes Solubility < Assay Conc. pampa_protocol->caco2 High Papp (A->B) pampa_yes Solution: Medicinal chemistry optimization (e.g., reduce PSA, modify H-bonds) or use permeation enhancers. pampa_protocol->pampa_yes Low Papp (A->B) caco2_protocol->stability Efflux Ratio < 2 caco2_yes Solution: Co-dose with known efflux inhibitors (e.g., verapamil for P-gp) or redesign compound to avoid transporter recognition. caco2_protocol->caco2_yes Efflux Ratio > 2 stability_yes Solution: Identify and block metabolic soft spots (medicinal chemistry) or modify assay buffer conditions (pH, antioxidants). stability_protocol->stability_yes >20% Degradation

Caption: Troubleshooting Decision Tree for Low Permeability.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This assay determines if your compound is soluble at the concentrations used in your cell-based experiments. Poor solubility can lead to compound precipitation, reducing the effective concentration available to the cells.

Materials:

  • This compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-compatible plates

  • Plate reader

Procedure:

  • Prepare a series of dilutions of your compound in PBS from your DMSO stock. Ensure the final DMSO concentration is consistent and low (e.g., 1%).

  • Add 200 µL of each dilution to the 96-well filter plate.

  • Seal the plate and incubate at 37°C with gentle shaking for 2 hours to allow for equilibration.

  • After incubation, filter the solutions into a clean, UV-compatible 96-well plate using a vacuum manifold.

  • Measure the absorbance of the filtered (soluble) compound using a plate reader at a predetermined wavelength.

  • Compare the concentration of the filtered solutions to a standard curve prepared in a mixture that ensures full solubility (e.g., 50:50 acetonitrile:water) to determine the kinetic solubility limit.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13] It is a cost-effective first step to isolate issues with passive permeability.

Materials:

  • PAMPA "sandwich" plate system (e.g., Corning Gentest™)

  • Lecithin in dodecane (e.g., 1% w/v)

  • Donor solution: Compound dissolved in buffer (e.g., PBS, pH 7.4)

  • Acceptor solution: Buffer (PBS, pH 7.4)

  • LC-MS/MS for quantification

Procedure:

  • Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane mixture.

  • Add 150 µL of the donor solution (containing your compound and controls like high-permeability propranolol and low-permeability atenolol) to each well of the donor plate.

  • Add 300 µL of the acceptor solution to the acceptor plate.

  • Assemble the "sandwich" by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for 4-16 hours.

  • After incubation, carefully separate the plates.

  • Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe). For poorly soluble compounds, using solubilizers and LC/MS detection is crucial for accurate results.[14][15]

Protocol 3: Bidirectional Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption and identifying active efflux.[10][16] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key efflux transporters like P-gp and BCRP.[16]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., HBSS, pH 7.4)

  • Efflux pump inhibitors (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Values should typically be >300 Ω·cm².[10]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the dosing solution (compound +/- inhibitor) to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.[18]

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[18]

  • Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial concentration.[4]

    • Calculate the Efflux Ratio (ER = Papp B→A / Papp A→B).

Table 2: Interpreting Caco-2 Assay Results (Hypothetical Data)

Condition Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
Compound Alone 0.8 4.0 5.0 High efflux; likely a P-gp/BCRP substrate.
Compound + Verapamil 3.5 4.2 1.2 Efflux inhibited; confirms P-gp substrate activity.
Atenolol (Low Perm.) <1.0 <1.0 ~1.0 Validates low permeability control.

| Propranolol (High Perm.) | >15.0 | >15.0 | ~1.0 | Validates high permeability control. |

Protocol 4: Compound Stability Assay

This protocol assesses the chemical stability of your compound in assay buffer and its metabolic stability in the presence of cellular components.

Materials:

  • Compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., HBSS or cell culture medium)

  • Cell lysate (prepared by sonication or freeze-thaw cycles of the cells used in your assay)

  • LC-MS/MS for quantification

Procedure:

  • Chemical Stability:

    • Dilute the compound to its final assay concentration in the assay buffer.

    • Incubate at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).

    • Immediately stop the reaction by adding an equal volume of cold acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.[19]

  • Metabolic Stability (in Lysate):

    • Prepare cell lysate and determine the total protein concentration.

    • Dilute the compound into the cell lysate (e.g., at 1 mg/mL protein concentration).

    • Follow the same incubation and analysis steps as for chemical stability.

  • Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Significant degradation (>20%) over the course of your cell-based assay indicates stability is a contributing issue.

Visualizing Transport Mechanisms

Understanding how small molecules cross the cell membrane is key to interpreting experimental results.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) passive Passive Diffusion Small, lipophilic molecules (e.g., Steroids, O₂) facilitated Facilitated Diffusion Channel/Carrier Proteins (e.g., Glucose, Ions) active Active Transport Efflux Pumps (P-gp, BCRP) Requires ATP compound3 Compound active:f0->compound3 Against concentration gradient adp ADP + Pi active:f0->adp compound1 Compound compound1->passive:f0 Down concentration gradient compound2 Compound compound2->facilitated:f0 Down concentration gradient atp ATP atp->active:f0

Caption: Mechanisms of transport across the cell membrane.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively diagnose and address the cell permeability challenges associated with this compound, leading to more reliable and translatable results in drug discovery and development.

References

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Daoui O, et al. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. Available from: [Link]

  • Chen YJ, et al. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PMC - PubMed Central. Available from: [Link]

  • Al-Ostath S, et al. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available from: [Link]

  • Du Pont M, et al. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed. Available from: [Link]

  • Wang YJ, et al. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. MDPI. Available from: [Link]

  • Yang Y, et al. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PubMed Central. Available from: [Link]

  • Al-Hilal TA, et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]

  • Lin Y, et al. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • Lim D, et al. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available from: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • Du Pont M, et al. In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. ResearchGate. Available from: [Link]

  • Chen YJ, et al. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. ResearchGate. Available from: [Link]

  • Predicting a Drug's Membrane Permeability. Wipf Group. Available from: [Link]

  • Breedveld P, et al. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. PubMed. Available from: [Link]

  • D-S. M, et al. Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. PubMed Central. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available from: [Link]

  • Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Bio-Techne. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Brien A, et al. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). PMC. Available from: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available from: [Link]

Sources

Technical Support Center: Managing Cytotoxicity of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your cell-based assays. Our goal is to empower you with the knowledge to accurately interpret your results and manage the cytotoxic profile of this compound.

Introduction to this compound

This compound is a quinoline derivative.[1][2] The quinoline scaffold is of significant interest in drug discovery due to the broad biological activities of its derivatives, including anticancer properties.[3][4][5][6] It is crucial to understand that many quinoline derivatives exert their effects through cytotoxic mechanisms, which can include the induction of apoptosis and the generation of reactive oxygen species (ROS).[3] Therefore, careful management of its cytotoxic effects is paramount for obtaining reliable and reproducible data in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations of this compound. What could be the reason?

A1: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. The cell line you are using may be particularly susceptible to the effects of this quinoline derivative.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in your culture medium below 0.5%.[7]

  • Compound Instability: The compound may be degrading in your culture medium, leading to the formation of more toxic byproducts.

  • Off-Target Effects: At certain concentrations, the compound may be interacting with unintended cellular targets, leading to toxicity.[8]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of the compound?

A2: This is a critical distinction in drug discovery. A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[9] You can differentiate between these effects by using a combination of assays:

  • Cell Viability Assays: Assays like MTT or XTT measure metabolic activity and will show a decrease in signal for both cytotoxic and cytostatic compounds.[9][10]

  • Cytotoxicity Assays: Assays that measure membrane integrity, such as the LDH release assay, specifically detect cell death and are indicative of a cytotoxic effect.[11][12][13]

  • Cell Proliferation Assays: Assays like CFSE staining or direct cell counting over time can directly measure the rate of cell division.[14]

Q3: My results are not reproducible between experiments. What should I investigate?

A3: Lack of reproducibility is a common challenge and can often be traced back to subtle variations in experimental conditions:

  • Cell Health and Passage Number: Ensure you are using cells from a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.[15] Always use cells that are in the logarithmic growth phase.[7]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[7]

  • Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[7]

  • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[15]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow to identify and resolve the issue.

A High Cytotoxicity Observed B Check Solvent Control A->B C Is Solvent Control Toxic? B->C Yes E Evaluate Compound Solubility B->E No D Reduce Solvent Concentration (<0.5%) C->D Yes K Problem Resolved D->K F Precipitate Observed? E->F Yes H Perform Dose-Response Curve E->H No G Optimize Solubilization Method F->G Yes G->H I Determine IC50 H->I J Investigate Mechanism of Cytotoxicity I->J J->K L Solvent is not the issue

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

  • Verify Solvent Toxicity: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as your compound-treated wells).[16] If you observe toxicity in the vehicle control, reduce the final solvent concentration.

  • Assess Compound Solubility: Visually inspect your compound dilutions in the culture medium for any signs of precipitation. Poor solubility can lead to inaccurate dosing and inconsistent results.

  • Perform a Dose-Response Analysis: To understand the cytotoxic potential of your compound, it is essential to perform a dose-response experiment with a broad range of concentrations.[16] This will allow you to determine the IC50 (half-maximal inhibitory concentration) value.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[16]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations.[16]

  • Treatment: Add the different concentrations of the compound to the appropriate wells. Include vehicle control and untreated control wells.[16]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[16]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[10]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[10]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding how this compound induces cell death is crucial for its development as a potential therapeutic agent. Quinolone derivatives are known to induce apoptosis and oxidative stress.[3]

A Cytotoxicity Confirmed B Assess Apoptosis A->B F Assess Oxidative Stress A->F C Caspase Activity Assay B->C D Positive for Caspase Activation? C->D E Apoptosis is a likely mechanism D->E Yes D->F No G ROS Detection Assay F->G H Increased ROS Levels? G->H I Oxidative stress is a likely mechanism H->I Yes J Consider other mechanisms (e.g., Necrosis, Autophagy) H->J No

Caption: Workflow for investigating the mechanism of cytotoxicity.

Caspases are key mediators of apoptosis.[18] This protocol outlines a method to measure the activity of executioner caspases-3 and -7.

  • Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time. Include positive and negative controls.

  • Cell Lysis: Lyse the cells to release their contents, including active caspases.[19]

  • Assay Reaction: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[20] Active caspases will cleave the substrate, releasing a fluorescent molecule.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.[19][20] An increase in fluorescence compared to the untreated control indicates caspase activation.

ParameterRecommendation
Excitation Wavelength ~380 nm[20]
Emission Wavelength ~420-460 nm[20]
Incubation Time 1-2 hours at 37°C[20]

This protocol uses a cell-permeant fluorescent probe, such as CM-H2DCFDA, to detect intracellular ROS.[21]

  • Cell Treatment: Treat cells with the compound for the desired time.

  • Probe Loading: Incubate the cells with the ROS detection probe (e.g., CM-H2DCFDA). The probe diffuses into the cells and is deacetylated by intracellular esterases, becoming trapped inside.[21]

  • Oxidation and Fluorescence: In the presence of ROS, the non-fluorescent probe is oxidized to a highly fluorescent compound.[21]

  • Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.[22] An increase in fluorescence indicates an increase in intracellular ROS levels.

ParameterRecommendation
Probe CM-H2DCFDA[21]
Loading Concentration 5-10 µM
Loading Time 30-60 minutes
Excitation Wavelength ~495 nm
Emission Wavelength ~525 nm

Conclusion

Managing the cytotoxicity of this compound in cell-based assays requires a systematic and well-controlled approach. By carefully optimizing experimental parameters, including compound concentration and cell line choice, and by employing a combination of viability, cytotoxicity, and mechanistic assays, researchers can obtain reliable and insightful data. This guide provides a framework for troubleshooting common issues and for delving deeper into the biological activity of this promising compound.

References

  • Almeida, V. R., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Reactive Oxygen Species in Biology and Human Health.
  • Lall, R., et al. (2013). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (75), e50130.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Danaher Life Sciences. (n.d.).
  • Pasha, T. Y., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(9), 569-573.
  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA).
  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Al-Suwaidan, I. A., et al. (2016). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? International Journal of Cancer Management, 9(4), e4052.
  • Sarosiek, K. A., & Fraser, D. M. (2013). Caspase Protocols in Mice. Methods in Molecular Biology, 1004, 1-13.
  • ScienceDirect. (n.d.). Caspases activity assay procedures.
  • Jannuzzi, A. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Medical Sciences Forum, 14(1), 38.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Abcam. (n.d.). Cell viability assays.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cytotoxicity Assays.
  • BenchChem. (2025).
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Toxicity of Small Molecule Inhibitors in Non-Cancerous Cells.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Riebeseel, K., et al. (2002). Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells. Clinical & Experimental Metastasis, 19(6), 495-502.
  • Lavoie, R. R., & L'ecuyer, T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Methods in Molecular Biology, 1819, 21-31.

Sources

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing quinoline-based small molecules. This guide addresses potential off-target effects and troubleshooting strategies for compounds centered around the quinoline scaffold, with a focus on "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate". While specific data for this exact molecule is limited in public literature, its core quinoline structure provides a strong foundation for predicting potential biological interactions and designing robust experimental controls.

The quinoline ring is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile structural motif found in numerous compounds with a wide range of biological activities.[1][2] This versatility, however, necessitates a careful approach to deconvoluting on-target versus off-target effects. This guide is designed to help you navigate these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are using this compound for the first time and are unsure of its primary biological targets. What are the most likely targets for a compound with this scaffold?

The quinoline scaffold is a well-established pharmacophore known to interact with several key classes of proteins, primarily due to its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions within ATP-binding pockets.[3]

Likely Target Classes:

  • Protein Kinases: This is the most prominent target class for quinoline derivatives. They often act as ATP-competitive inhibitors. Key kinase families frequently inhibited by quinoline-based molecules include:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met.[3][4] Dysregulation of these kinases is a hallmark of many cancers, making them common targets in oncology research.[4]

    • Intracellular Kinases: Such as those in the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[3][5]

  • Topoisomerases: Some quinoline derivatives function as topoisomerase inhibitors, interfering with the DNA replication and transcription machinery.[5]

  • G-Protein Coupled Receptors (GPCRs) & Ion Channels: While less common than kinase inhibition, the quinoline scaffold has been incorporated into molecules targeting these protein families.

Given this background, it is reasonable to hypothesize that this compound may exhibit activity as a kinase inhibitor. Initial experiments should be designed to test this hypothesis, for example, by using a broad-spectrum kinase activity assay.

Q2: We're observing significant cytotoxicity in our cell viability assays at concentrations where we expect to see specific pathway inhibition. How can we determine if this is an on-target or off-target effect?

This is a critical and common challenge. High concentrations of any small molecule can lead to non-specific effects or cytotoxicity that masks the intended biological activity.[6] It is essential to distinguish between targeted cell death (e.g., apoptosis induced by inhibiting a pro-survival kinase) and general toxicity from off-target interactions or poor compound solubility.

Troubleshooting Steps:

  • Confirm Compound Integrity and Solubility: Poor aqueous solubility is a frequent cause of misleading results.[7] If the compound precipitates in your assay medium, its effective concentration is unknown and aggregates can cause non-specific cellular stress.

  • Determine the Cytotoxic Threshold: Perform a dose-response curve using a cell viability assay (e.g., MTT or LDH) to establish the concentration range that is non-toxic to your cells.[8] Functional assays should be conducted at concentrations at or below this threshold.[8]

  • Use a Different Control: Compare the effects of your compound to a structurally unrelated inhibitor that targets the same hypothesized pathway. If both compounds produce the same phenotype at similar potencies relative to their IC50 values, it strengthens the case for an on-target effect.[8]

Below is a troubleshooting workflow to help diagnose unexpected results in your assays.

G start Unexpected Result (e.g., High Cytotoxicity, No Effect) q_solubility Is Compound Solubility Confirmed in Assay Medium? start->q_solubility solubility_protocol Action: Perform Solubility Test (See Protocol 1) q_solubility->solubility_protocol No q_viability Is Assay Concentration Below Cytotoxic Threshold? q_solubility->q_viability Yes solubility_protocol->q_solubility viability_protocol Action: Determine IC50 for Cytotoxicity (See Protocol 2) q_viability->viability_protocol No q_controls Do Orthogonal Controls Confirm On-Target Effect? q_viability->q_controls Yes viability_protocol->q_viability off_target High Probability of Off-Target Effect q_controls->off_target No on_target High Probability of On-Target Effect q_controls->on_target Yes investigate_off_target Action: Profile for Off-Targets (See Table 2) off_target->investigate_off_target

Caption: Troubleshooting workflow for unexpected experimental results.

Q3: Our experiments suggest the compound is inducing apoptosis. What specific pathways might be involved, and how can we test for them?

Many quinoline-based anticancer agents exert their effects by inducing apoptosis.[1] This can occur through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies on other quinoline derivatives have shown they can activate both.[9][10]

  • Intrinsic Pathway: Often initiated by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 .[9]

  • Extrinsic Pathway: Triggered by external ligands binding to death receptors, this pathway leads to the activation of caspase-8 .[9]

Both pathways converge on the activation of executioner caspases, such as caspase-3 , which carry out the dismantling of the cell.[9][11] A straightforward method to screen for apoptosis is to perform a Western blot for cleaved (activated) forms of these caspases.

G cluster_apoptosis Apoptotic Cascade inhibitor Quinoline Derivative (e.g., Kinase Inhibitor) rtk Receptor Tyrosine Kinase (EGFR, VEGFR, c-Met) inhibitor->rtk Inhibits bcl2 Bcl-2 (Anti-apoptotic) inhibitor->bcl2 Inhibits (Potential Off-Target) pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates akt->bcl2 Activates apoptosis Apoptosis Blocked bcl2->apoptosis caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis_on Apoptosis Induced caspase3->apoptosis_on

Caption: Potential mechanism of quinoline-induced apoptosis via kinase inhibition.

Q4: What are the best practices for systematically identifying unknown off-targets?

Identifying off-target interactions is crucial for validating your research findings and for the early stages of drug development.[12][13] A multi-pronged approach combining computational and experimental methods is often most effective.

Method Principle Advantages Limitations Reference
Computational Prediction Uses chemical structure similarity, docking simulations, and machine learning to predict potential protein interactions.High-throughput, cost-effective, screens a vast target space.Prone to false positives/negatives; requires experimental validation.[12][14][15]
Kinome Scanning The compound is screened against a large panel of purified kinases (e.g., >400) to measure inhibitory activity.Provides a comprehensive profile against a common source of off-targets; highly quantitative.Focused on a single protein family; does not assess non-kinase targets.[12]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.Label-free, confirms target engagement in a physiological context.Lower throughput; may not be suitable for all targets or weak binders.[7][12]
Affinity Chromatography The compound is immobilized on a matrix to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.Unbiased, can identify novel and unexpected binding partners.Can be technically challenging; prone to identifying non-specific binders.[16]

Recommendation: For a novel compound, a cost-effective first step is to use in silico prediction tools to generate a list of high-probability off-targets.[17] This can then be followed by a focused experimental approach, such as a commercially available kinome scan, to validate the predictions.

Experimental Protocols

Protocol 1: Visual Assessment of Compound Solubility

This protocol provides a quick, qualitative assessment of your compound's solubility in the final assay buffer.[7]

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay buffer (e.g., cell culture medium).

  • Clear microcentrifuge tubes.

Procedure:

  • In a clear microcentrifuge tube, add the final volume of your assay buffer (e.g., 990 µL of medium).

  • Add the appropriate volume of the compound stock solution to achieve the highest concentration you plan to test (e.g., 10 µL of a 10 mM stock to get a final concentration of 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).[7]

  • Vortex the solution gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. The solution should remain perfectly clear.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[18][19]

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare a serial dilution of your compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (no cells, blank), cells with vehicle (e.g., 0.1% DMSO), and a positive control for cell death. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Cleaved Caspase-3

This protocol detects the activated (cleaved) form of caspase-3, a key marker of apoptosis.[9]

Materials:

  • Treated cell samples.

  • Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against cleaved caspase-3.

  • Primary antibody for a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across lanes.

References

  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • BenchChem. (n.d.). The Emerging Role of Cinnoline Derivatives in Cellular Signaling: A Technical Guide.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). PMC - NIH.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013).
  • Examples of reported quinoline and 1,2,3-triazole based antiapoptotic.... (n.d.).
  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activ
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • Off-Target Effects Analysis. (n.d.).
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.).
  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
  • Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxyl
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central.
  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). BenchChem.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.).

Sources

Technical Support Center: Quality Control and Purity Analysis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (MBHQC). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the quality control (QC) and purity analysis of this important quinoline derivative. As a key intermediate in medicinal chemistry, ensuring the integrity of MBHQC is paramount for the reliability and reproducibility of your research.[1][2] This guide provides in-depth FAQs, troubleshooting workflows, and validated experimental protocols to address the specific challenges you may encounter.

Understanding the Compound: Critical Quality Attributes

This compound is a heterocyclic compound with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of approximately 282.09 g/mol .[3][4] Its structure, featuring a quinoline core, makes it a valuable scaffold in the synthesis of pharmacologically active molecules.[1] The quality of this material can significantly impact downstream applications, making rigorous analysis essential.

The primary quality attributes that require stringent control are:

  • Identity: Confirmation that the material is indeed this compound.

  • Purity: Quantifying the percentage of the main compound and identifying any impurities.

  • Assay: Determining the exact content or strength of the active substance.

  • Appearance: Visual confirmation of physical state (e.g., solid) and color.

  • Solubility: Understanding its behavior in various solvents for accurate sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the analysis of MBHQC.

Q1: What are the most likely impurities I should be looking for in my sample of MBHQC?

A1: Impurities in MBHQC typically originate from the synthetic route or degradation. A common synthesis involves the reaction of 5-bromoisatin with a malonic acid derivative, followed by esterification.[5][6] Therefore, potential process-related impurities include:

  • Starting Materials: Unreacted 5-bromoisatin or malonic acid derivatives.

  • Intermediates: Incomplete reaction may leave behind the precursor acid, 6-bromo-4-hydroxyquinoline-2-carboxylic acid .[5][7][8]

  • By-products: Impurities arising from side reactions during synthesis.

  • Residual Solvents: Solvents used during reaction and purification (e.g., Methanol, DMF, THF).[5][9]

Degradation impurities can arise from hydrolysis of the methyl ester group, particularly under acidic or basic conditions, reverting the compound to its carboxylic acid precursor.[10]

Potential Impurity Molecular Formula Monoisotopic Mass (Da) Likely Origin
6-bromo-4-hydroxyquinoline-2-carboxylic acidC₁₀H₆BrNO₃266.95Synthesis Intermediate, Degradation
5-BromoisatinC₈H₄BrNO₂224.94Starting Material
Malonic AcidC₃H₄O₄104.01Starting Material
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify its source?

A2: An unexpected peak requires a systematic investigation. The following workflow provides a logical approach to troubleshooting. The primary goal is to determine if the peak is a system artifact, a synthesis-related impurity, or a degradation product.

G start Unexpected Peak Observed in HPLC blank Inject Blank (Mobile Phase) start->blank system_peak Peak is a System Artifact (e.g., from solvent, carryover) blank->system_peak Peak Present not_system_peak Peak is Absent in Blank blank->not_system_peak Peak Absent uv_spec Check UV-Vis Spectrum (DAD) not_system_peak->uv_spec similar_uv UV Spectrum is Similar to Main Peak uv_spec->similar_uv lcms Perform LC-MS Analysis uv_spec->lcms related_substance Likely a Related Substance (e.g., isomer, degradation product) similar_uv->related_substance Yes different_uv UV Spectrum is Different similar_uv->different_uv No unrelated_substance Likely an Unrelated Substance (e.g., starting material, reagent) different_uv->unrelated_substance mass_match Does Mass Match a Known Impurity? lcms->mass_match impurity_identified Impurity Tentatively Identified mass_match->impurity_identified Yes unknown Impurity is Unknown (Requires further characterization) mass_match->unknown No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Expert Advice: Using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) is highly recommended.[11] This allows you to compare the UV spectrum of the impurity peak with your main compound. If the spectra are similar, it suggests a structurally related compound. If they are dissimilar, it could be a reagent or starting material. The definitive step is Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown, which can then be matched against the table of potential impurities.

Q3: How do I definitively confirm the chemical identity of my MBHQC sample?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Should show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and potentially a broad signal for the hydroxyl proton. The splitting patterns of the aromatic protons are key to confirming the substitution pattern.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments (e.g., carbonyls, aromatic carbons, methyl carbon).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For MBHQC, you should look for the following ions in high-resolution mass spectrometry (HRMS):

    • [M+H]⁺: Expected m/z of 281.9760 (for C₁₁H₉BrNO₃⁺)[12]

    • [M-H]⁻: Expected m/z of 279.9615 (for C₁₁H₇BrNO₃⁻)[12] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible as two peaks of nearly equal intensity separated by ~2 Da.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as C=O (ester and quinolone ketone), O-H (hydroxyl), and C-Br bonds.

Q4: My MBHQC sample is off-white or slightly yellow. Is this a cause for concern?

A4: While pure MBHQC is expected to be a white to off-white solid, a slight yellow tint can sometimes be observed. This could be due to:

  • Trace Impurities: Minor, highly colored impurities from the synthesis that are difficult to remove.

  • Oxidation: Quinoline and phenol-containing structures can be susceptible to minor oxidation, leading to coloration.

  • Crystal Form: Different polymorphic forms can sometimes exhibit slight color variations.

If the purity, as determined by HPLC, is high (>98%) and the NMR and MS data confirm the structure, a slight coloration is often not functionally significant for many applications. However, if a high degree of color purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) may be necessary.

Validated Experimental Protocols

Protocol 1: HPLC Purity Analysis

This reversed-phase HPLC method is robust for determining the purity of MBHQC and separating it from its common impurities.[11][13]

Objective: To quantify the purity of this compound by calculating the area percentage of the main peak.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmThe nonpolar C18 stationary phase provides good retention for the moderately polar quinoline structure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate silanol groups on the column and the analyte, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% BA gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic quinoline system exhibits strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Methanol or AcetonitrileEnsure the sample is fully dissolved before injection.

Procedure:

  • System Preparation: Set up the HPLC system according to the parameters in the table. Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~5 mg of the MBHQC sample and dissolve it in 5 mL of methanol or acetonitrile to create a 1 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution.

  • Injection: Inject a blank (methanol or acetonitrile) followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Sample Preparation for NMR Analysis

Objective: To prepare a sample of MBHQC for ¹H and ¹³C NMR analysis to confirm its identity and structure.

Procedure:

  • Weigh approximately 10-15 mg of the MBHQC sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice as it effectively dissolves many polar and aromatic compounds and the hydroxyl proton is often visible.

  • Cap the NMR tube and gently invert it several times to dissolve the sample. If needed, sonicate for 1-2 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Acquire the NMR spectra according to the instrument's standard procedures.

Quality Control Workflow Overview

The following diagram illustrates a comprehensive QC workflow for batch release of this compound.

QC_Workflow cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Final Decision sample Receive New Batch of MBHQC appearance Visual Appearance Check (Color, Form) sample->appearance hplc HPLC Purity (>98% Area?) appearance->hplc nmr ¹H NMR Analysis hplc->nmr Pass fail Batch FAIL (Repurify or Reject) hplc->fail Fail ms Mass Spec Analysis nmr->ms identity_confirm Structure Confirmed? ms->identity_confirm pass Batch PASS identity_confirm->pass Yes identity_confirm->fail No

Caption: General Quality Control workflow for MBHQC.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. 13

  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. 14

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). 15

  • Royal Society of Chemistry. (2019). Supporting Information. 16

  • ChemicalBook. (n.d.). METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis.

  • Soliman, S. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. 1

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2).

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.

  • PubChemLite. (n.d.). This compound (C11H8BrNO3).

  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.

  • Biosynth. (n.d.). Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate, 95% Purity.

  • PubChem. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-2-methylquinoline-4-carboxylate.

  • ChemicalBook. (n.d.). 6-Bromo-4-methylquinoline(41037-28-9) 1H NMR spectrum.

  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-2-methylquinoline-4-carboxylate | 786659-09-4.

  • ChemicalBook. (n.d.). 6-BROMO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID.

  • Human Metabolome Database. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387).

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. 11

  • PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate.

  • ChemicalBook. (n.d.). 623583-88-0(METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE) Product Description.

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

  • GSRS. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.

  • Sigma-Aldrich. (n.d.). Methyl-6-bromopyridine-2-carboxylate 97%.

  • ChemicalBook. (n.d.). 6-BROMO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID CAS 5463-29-6.

  • Sigma-Aldrich. (n.d.). 6-BROMO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR.

  • Sigma-Aldrich. (n.d.). 6-Bromo-4-hydroxy-2-methylquinoline AldrichCPR.

  • PubChemLite. (n.d.). 6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3).

  • BenchChem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate stability and storage conditions. 10

  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-2-methylquinoline-4-carboxylate | 786659-09-4.

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

  • PubChem. (n.d.). 6-Bromo-4-methylquinoline.

  • Sigma-Aldrich. (n.d.). Methyl-6-bromopyridine-2-carboxylate 97%.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate and Structurally Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including significant potential in anticancer drug development.[1][2] This guide provides a comparative analysis of the potential anticancer performance of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate against other quinoline derivatives, grounded in available experimental data from in vitro anticancer assays. We will delve into structure-activity relationships, mechanistic insights, and detailed experimental protocols relevant to the evaluation of these compounds.

Introduction to Quinoline Derivatives in Oncology

Quinoline, a heterocyclic aromatic compound, and its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, and antibacterial activities.[2][3] In the realm of oncology, quinoline-based agents exert their effects through diverse mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents with enhanced potency and selectivity.[3][5]

Comparative Analysis of In Vitro Anticancer Activity

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it with structurally related quinoline derivatives that have been evaluated in anticancer assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several brominated and hydroxylated quinoline derivatives against various human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7-25.6 µg/mL-
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)6.7-25.6 µg/mL-
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7-25.6 µg/mL-
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.05-Fluorouracil
6,8-dibromo-5-nitroquinolineHT29 (human colon carcinoma)26.25-Fluorouracil
6,8-dibromo-5-nitroquinolineHeLa (human cervical cancer)24.15-Fluorouracil
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.45-Fluorouracil
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)26.45-Fluorouracil
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon carcinoma)15.05-Fluorouracil
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (breast cancer)Displayed 82.9% growth reduction-
Aryl ester of quinoline-2-carboxylic acidPC3 (prostate cancer)26 µg/mL-

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[6][7]

  • Halogenation: The presence of bromine atoms, as in this compound, is often associated with enhanced cytotoxic activity.[4][5] The position of the halogen can also impact selectivity towards different cancer cell lines.

  • Hydroxyl and Carboxylate Groups: The 4-hydroxy group and the 2-carboxylate ester moiety are critical pharmacophores. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the ester group can influence the compound's lipophilicity and cell permeability.[8][9] Modifications to the ester, such as converting it to a carboxylic acid, have been shown to modulate activity, potentially due to improved interaction with intracellular targets.[9]

  • Substitution Patterns: The overall substitution pattern on the quinoline core dictates the molecule's electronic properties and steric profile, which in turn affects its binding affinity to target proteins and enzymes.[6]

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Signaling Pathway

A frequently dysregulated pathway in many cancers is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[10] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis.[3][11] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[1][12]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC1 mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

By inhibiting key kinases like PI3K, Akt, or mTOR, quinoline derivatives can block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[12]

Experimental Protocols for Anticancer Evaluation

To rigorously assess the anticancer potential of novel compounds like this compound, a series of standardized in vitro assays are employed. Below are detailed, step-by-step methodologies for key experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion

While further experimental validation is required for this compound, the comparative analysis of structurally similar quinoline derivatives suggests its potential as a promising anticancer agent. The presence of the bromo, hydroxy, and carboxylate ester functionalities are key structural features that likely contribute to its bioactivity. Future investigations should focus on its synthesis and evaluation in a panel of cancer cell lines using the standardized assays outlined in this guide. Mechanistic studies, particularly focusing on its effect on signaling pathways like PI3K/Akt/mTOR, will be crucial in elucidating its mode of action and advancing its potential as a novel therapeutic candidate.

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Jiang, N., Dai, Q., Su, W., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Li, W., Zhao, L., Wang, Y., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports, 9(1), 1-13.
  • Sato, W., Fukazawa, N., Nakanishi, O., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(12), 1813-1821.
  • Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • Lee, J. H., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29(1), 1B.4.1-1B.4.11.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6539.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • El-Sayed, M. A., Abbas, H. S., Ali, O. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31211-31230.
  • Zhang, Y., Li, J., Wang, Y., et al. (2021).
  • Cao, R., Liu, Y., Li, J., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476.
  • Man, R. J., Jeelani, N., Zhou, C., & Yang, Y. S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838.
  • Kumar, A., Kumar, A., Kumar, V., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13.
  • Singh, A., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • White, E. L., Ross, L. J., & Parker, W. B. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6652-6667.

Sources

A Senior Application Scientist's Guide to the Efficacy of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of analogues of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a scaffold of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of these compounds, offering a comparative analysis of their anticancer activities supported by experimental data. We will explore the causal relationships behind experimental design and provide detailed, validated protocols for key assays, empowering you to confidently assess the potential of these molecules in your own research endeavors.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic motif in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[2] In particular, modifications at the C2, C4, and C6 positions have been a focal point of research in the development of novel anticancer agents.[3][4] The parent compound of interest here, this compound, possesses key structural features that make it a compelling starting point for analogue development: a bromine atom at the C6 position, a hydroxyl group at C4, and a methyl carboxylate group at C2. These features offer multiple points for chemical modification to explore and optimize biological activity.

Comparative Efficacy of Selected Analogues

The central hypothesis in designing analogues of the lead compound is that systematic structural modifications will modulate their cytotoxic and mechanistic profiles. The following table summarizes the in vitro anticancer activity of selected quinoline derivatives that are structurally related to this compound. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of cancer cells. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Compound/AnalogueStructureCancer Cell LineIC50 (µM)Reference
Lead Compound Scaffold This compound ---
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid6-Bromo, 2-Aryl, 4-Carboxylic Acid--[5]
5,7-Dibromo-8-hydroxyquinolineDibromo, 8-HydroxyC6 (Rat Brain Tumor)6.7 µg/mL[6]
HeLa (Human Cervix Carcinoma)9.8 µg/mL[6]
HT29 (Human Colon Carcinoma)12.4 µg/mL[6]
6-Bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one (8e)6-Bromo, Modified CoreMCF-7 (Breast)35.14 ± 6.87[7]
SW480 (Colon)63.15 ± 1.63[7]
6-Bromoquinazoline derivative (8a)6-Bromo, Modified CoreMCF-7 (Breast)15.85 ± 3.32[7]
SW480 (Colon)17.85 ± 0.92[7]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (8c)2-(4-Bromophenyl), 4-SubstitutedHepG2 (Liver)0.137 µg/mL[8]
MCF-7 (Breast)0.164 µg/mL[8]
6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7)Complex Substituted QuinolineT47D (Breast)0.016 ± 0.003[9]

Expert Analysis of Structure-Activity Relationships (SAR):

  • The Role of the 6-Bromo Substituent: The presence of a bromine atom at the C6 position is a common feature in many of the active compounds, suggesting it contributes favorably to the anticancer activity.[5][7][10] Halogenation can enhance lipophilicity, potentially improving cell membrane permeability, and can also influence electronic properties of the quinoline ring system.[11]

  • Impact of C2 and C4 Substitutions: The nature of the substituent at the C2 and C4 positions appears to be critical for potency. The conversion of the carboxylic acid to an ester or other derivatives can significantly modulate biological activity.[12][13] For instance, while a carboxylic acid at C4 is crucial for the inhibition of dihydroorotate dehydrogenase by some quinolines, esterification can lead to increased cytotoxicity through different mechanisms.[4][13] The introduction of bulky hydrophobic substituents at the C2 position has also been shown to be beneficial for anticancer activity.[4]

  • Modifications to the Quinoline Core: As seen with the quinazoline derivatives, modifications to the core heterocyclic system, while maintaining the 6-bromo substitution, can yield highly potent compounds.[7] This highlights the potential for scaffold hopping in the development of novel anticancer agents based on the initial quinoline lead.

Key Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, it is imperative to employ validated and well-documented experimental protocols. The following section provides detailed, step-by-step methodologies for key in vitro assays to assess the anticancer efficacy of quinoline analogues.

MTT Assay for Cell Viability and Cytotoxicity

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening. It provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the IC50 value. This assay is chosen for its simplicity, high-throughput capability, and its ability to provide a robust initial assessment of a compound's cytotoxic potential.[1][14]

Detailed Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7, A549, HCT116) in the appropriate complete growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][14]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[14][15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Causality Behind Experimental Choices: To understand the mechanism of cell death induced by the quinoline analogues, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V/PI assay is a widely used flow cytometry-based method for this purpose. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where the membrane integrity is compromised. By using both stains, we can differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization, collecting both the adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[1]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour of staining.[1]

Clonogenic Assay for Long-Term Survival

Causality Behind Experimental Choices: The clonogenic assay, or colony formation assay, is an in vitro method to assess the long-term effects of a cytotoxic agent on the reproductive integrity of single cells. It measures the ability of a single cell to proliferate and form a colony of at least 50 cells. This assay is considered the gold standard for determining cell reproductive death and provides a more stringent assessment of anticancer efficacy than short-term viability assays like the MTT assay. It is particularly useful for evaluating the effects of compounds that may induce cytostatic effects or delayed cell death.[3][7][16]

Detailed Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cell line.

    • Plate a low and precise number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected toxicity of the compound) into 6-well plates.

    • Allow the cells to attach for several hours or overnight.[3]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

    • After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.[3][7]

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde or 10% neutral buffered formalin for 15-30 minutes.[16][17]

    • Stain the colonies with a 0.5% crystal violet solution for 30-60 minutes.[16][17]

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies containing at least 50 cells in each well.

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

Visualizing Key Concepts and Workflows

To further clarify the experimental designs and the underlying biological rationale, the following diagrams have been generated using Graphviz.

General Workflow for In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start Select Candidate Quinoline Analogues MTT MTT Assay (Cell Viability) Start->MTT Treat Cancer Cell Lines IC50 Determine IC50 Values MTT->IC50 Analyze Dose-Response Apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) IC50->Apoptosis Treat at IC50 Clonogenic Clonogenic Assay (Long-term Survival) IC50->Clonogenic Treat at various concentrations Kinase Kinase Inhibition Assay (Target Identification) IC50->Kinase If applicable SAR Structure-Activity Relationship Analysis Apoptosis->SAR Clonogenic->SAR Kinase->SAR End Identify Lead Compound(s) SAR->End Apoptosis_Detection cluster_0 Cell States cluster_1 Underlying Cellular Changes Live Live Cell (Annexin V- / PI-) Early Early Apoptotic Cell (Annexin V+ / PI-) Live->Early Apoptotic Stimulus Late Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) Early->Late Progression of Apoptosis PS Phosphatidylserine (PS) Translocation to Outer Membrane Early->PS Membrane Loss of Plasma Membrane Integrity Late->Membrane

Caption: The principle of differentiating cell populations in the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The exploration of this compound analogues continues to be a promising avenue in the quest for novel anticancer therapeutics. The available data, though not from a single comprehensive study, strongly suggests that the quinoline scaffold, particularly with halogen substitutions, is a viable starting point for the development of potent cytotoxic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at the C2, C4, and C6 positions to optimize anticancer activity.

For researchers entering or currently working in this area, the provided experimental protocols offer a robust framework for the in vitro evaluation of novel analogues. Future research should focus on a more systematic synthesis and evaluation of a closely related series of analogues to establish a more definitive SAR. Furthermore, elucidation of the precise molecular targets, such as specific kinases or topoisomerases, will be crucial for the rational design of the next generation of quinoline-based anticancer drugs. [6][18]

References

  • Clonogenic Assay. Bio-protocol. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. Available from: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available from: [Link]

  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences. Available from: [Link]

  • Clonogenic Assay. Axion BioSystems. Available from: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]

  • Clonogenic assay of cells in vitro. Nature Protocols. Available from: [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. Available from: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. National Institutes of Health. Available from: [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate. Available from: [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available from: [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. SpringerLink. Available from: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]

  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. PubMed. Available from: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. Available from: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. PubMed. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Available from: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available from: [Link]

Sources

A Researcher's Guide to Discovering and Validating the Biological Target of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a member of the versatile quinoline derivative family, represents such a starting point. While the broader class of quinoline compounds is known for a spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects, the specific molecular target of this particular ester remains to be definitively elucidated.[1][2][3][4][5] A patent has suggested its potential as a modulator of TNF-alpha, yet rigorous experimental validation is paramount.[6]

This guide provides a comprehensive, technically-grounded framework for the de-novo identification and subsequent validation of the biological target of this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, multi-pronged experimental workflow. Our approach is designed to be self-validating at each stage, ensuring the highest degree of scientific rigor and confidence in the eventual target identification.

The Strategic Workflow: From Unbiased Discovery to Functional Validation

Our experimental journey is structured as a funnel, beginning with broad, unbiased screening to identify potential interacting partners and progressively narrowing down to specific, high-confidence targets that are then functionally validated.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Functional Validation unbiased_discovery Chemical Proteomics Pull-Down Assay mass_spec LC-MS/MS Analysis unbiased_discovery->mass_spec Eluted Proteins putative_targets List of Putative Targets mass_spec->putative_targets Protein Identification cetsa Cellular Thermal Shift Assay (CETSA) putative_targets->cetsa Select High-Confidence Hits target_engagement Confirmation of Direct Binding cetsa->target_engagement Thermal Stabilization enzymatic_assay Enzymatic Activity Assay target_engagement->enzymatic_assay Validated Target cellular_assay Cellular Pathway Analysis target_engagement->cellular_assay Validated Target functional_validation Link Target to Cellular Effect enzymatic_assay->functional_validation cellular_assay->functional_validation

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased Target Identification via Chemical Proteomics

The initial and most critical step is to identify which proteins in the proteome physically interact with our compound of interest. A chemical pull-down assay coupled with mass spectrometry is a powerful, unbiased technique for this purpose.[7][8][9]

Experimental Protocol: Chemical Pull-Down Assay
  • Probe Synthesis: The first task is to immobilize this compound onto a solid support, such as NHS-activated agarose beads. This requires a derivative of the compound with a suitable linker arm that allows for covalent attachment without sterically hindering its interaction with target proteins. It is crucial to synthesize a control probe, where the core pharmacophore is modified to be inactive, to distinguish specific from non-specific binders.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line if pursuing an anti-proliferative effect) and prepare a native cell lysate. It is imperative to use lysis buffers that do not denature proteins and to include protease and phosphatase inhibitors.

  • Incubation and Washing: Incubate the cell lysate with the immobilized compound and control beads. This allows the target proteins to bind to the compound. Following incubation, a series of stringent washes are performed to remove non-specifically bound proteins.[8]

  • Elution and Sample Preparation for Mass Spectrometry: The bound proteins are then eluted from the beads. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound. The eluted proteins are then digested into peptides using an enzyme like trypsin.[7][8]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, and the fragmentation patterns are used to determine their amino acid sequences.[7]

  • Data Analysis: The peptide sequences are then matched against a protein database to identify the proteins that were pulled down by the compound. A quantitative comparison between the proteins pulled down by the active compound versus the control beads will reveal the specific interactors.

Phase 2: Confirming Target Engagement in a Cellular Context with CETSA

The list of putative targets from the pull-down assay must be validated to confirm direct binding within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[10][11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

  • Heat Treatment: Heat the treated cells across a range of temperatures. The principle is that a protein will denature and aggregate at a specific melting temperature. Ligand binding stabilizes the protein, increasing its melting temperature.[10][11]

  • Cell Lysis and Separation of Soluble Fraction: After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[12]

  • Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting or, for higher throughput, by methods like AlphaScreen® or mass spectrometry.[11]

  • Data Analysis: Plotting the amount of soluble protein against temperature generates a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[13] An isothermal dose-response experiment, where cells are treated with varying concentrations of the compound and heated at a fixed temperature, can be used to determine the cellular potency of the compound.[10]

Phase 3: Functional Validation of the Identified Target

Confirming that the compound binds to a target is a significant step, but it is equally important to demonstrate that this binding event leads to a functional consequence. This is where enzymatic and cellular assays come into play.

Enzymatic Activity Assays

If the validated target is an enzyme, the next logical step is to determine if this compound modulates its activity.[14][15][16]

Experimental Protocol: In Vitro Enzymatic Assay

  • Recombinant Protein: Obtain a purified, recombinant version of the target enzyme.

  • Assay Development: Develop an assay to measure the activity of the enzyme. This could be a colorimetric, fluorometric, or luminescent assay that measures the consumption of a substrate or the formation of a product.[17]

  • Inhibition/Activation Screen: Test the effect of a range of concentrations of this compound on the enzyme's activity. This will determine if the compound is an inhibitor or an activator and will allow for the calculation of an IC50 or EC50 value.

  • Mechanism of Action Studies: Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[16]

Cellular Assays for Functional Readout

The final piece of the puzzle is to link the engagement of the target protein to a cellular phenotype.

Experimental Workflow: Cellular Pathway Analysis

G cluster_0 Cellular Treatment cluster_1 Target Engagement cluster_2 Downstream Effects cluster_3 Validation compound_treatment Treat cells with This compound target_modulation Modulation of Target Activity compound_treatment->target_modulation pathway_analysis Analyze Downstream Signaling Pathways target_modulation->pathway_analysis phenotypic_assay Measure Cellular Phenotype (e.g., Proliferation, Apoptosis) pathway_analysis->phenotypic_assay phenocopy Does Genetic Perturbation Phenocopy Compound Treatment? phenotypic_assay->phenocopy genetic_validation Genetic Knockdown/Knockout of the Target genetic_validation->phenocopy

Caption: A workflow for linking target engagement to a cellular phenotype.

  • Pathway Analysis: Based on the known function of the validated target, investigate the downstream signaling pathways. For example, if the target is a kinase, analyze the phosphorylation status of its known substrates.

  • Phenotypic Assays: Select cellular assays that are relevant to the suspected biological activity of the compound. For instance, if anti-proliferative effects are hypothesized, perform cell viability or apoptosis assays.[2]

  • Genetic Validation: To definitively link the target to the observed phenotype, use genetic techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein. If the cellular effects of the compound are abrogated in the absence of the target, this provides strong evidence for on-target activity.

Comparative Analysis and Data Interpretation

Throughout this validation process, it is essential to compare the experimental data with known standards and alternative compounds.

Experimental Technique Primary Output Key Comparison
Chemical Pull-Down List of interacting proteinsComparison of proteins pulled down with the active compound vs. a negative control compound.
CETSA Thermal shift (ΔTm) and cellular EC50Comparison of the melting curve with and without the compound. Comparison of cellular potency with biochemical IC50.
Enzymatic Assay IC50 or EC50Comparison of the compound's potency to known inhibitors/activators of the target enzyme.
Cellular Assays Phenotypic EC50Comparison of the cellular phenotype induced by the compound with that of known modulators of the target or with genetic perturbation of the target.

By systematically applying this multi-faceted approach, researchers can move with confidence from a compound with interesting but uncharacterized biological activity to a well-validated drug candidate with a clearly defined mechanism of action. This rigorous process of target identification and validation is the bedrock of modern drug discovery and is essential for the development of novel and effective therapeutics.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Google Scholar.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Mechanism of Pull-Down Coupled with MS for Protein Identification. (n.d.). MtoZ Biolabs.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. (n.d.). Benchchem.
  • Identification of Protein Interactions Using Pull-Down and Mass Spectrometry. (n.d.). MtoZ Biolabs.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. (n.d.). National Institutes of Health.
  • What is Pull-Down Assay Technology? (n.d.). Creative Proteomics.
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (n.d.). ResearchGate.
  • Validation guidelines for drug-target prediction methods. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • IP Pull Downs. (n.d.). Proteome Sciences.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PubMed.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • How to experimentally validate drug-target interactions? (2012, December 17). ResearchGate.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.
  • Heterocyclic compounds useful as modulators of tnf alpha. (n.d.). Google Patents.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024, June). ResearchGate.
  • Different biological activities of quinoline. (2024, October 25). ScienceDirect.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of the 4-Hydroxyquinoline-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with numerous biological targets. Derivatives of quinoline have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]

Within this family, the 4-hydroxyquinoline-2-carboxylate framework is of particular interest. This scaffold is a key structural feature in molecules targeting critical cellular pathways, notably as kinase inhibitors in oncology.[5][6] Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][7]

This guide focuses on Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as our lead compound. We will dissect its structure to understand how specific chemical modifications influence biological activity. By comparing its hypothetical performance with known alternatives based on published data, we will build a comprehensive Structure-Activity Relationship (SAR) map to guide future drug development efforts.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of a quinoline derivative is not dictated by a single feature but by the synergistic interplay of substituents around its core. We will explore the impact of modifications at three key positions: the C2-carboxylate, the C4-hydroxyl group, and the C6-bromo substituent on the benzenoid ring.

Logical Flow of SAR Exploration

The following diagram illustrates the strategic approach to modifying the lead compound to probe its SAR.

SAR_Flow cluster_C2 C2 Position Analysis cluster_C6 C6 Position Analysis cluster_C4 C4 Position Analysis Lead Lead Compound Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate C2_Amide Amide Conversion (R-NH2) Lead->C2_Amide Improves H-bonding? C2_Acid Saponification (Free Acid) Lead->C2_Acid Modifies solubility? C2_Ester Ester Variation (R-OH) Lead->C2_Ester Impacts hydrolysis? C6_Halo Halogen Exchange (F, Cl, I) Lead->C6_Halo Tunes lipophilicity? C6_EDG Electron Donating Group (-OCH3, -CH3) Lead->C6_EDG Alters electronics? C6_EWG Electron Withdrawing Group (-NO2, -CF3) Lead->C6_EWG Enhances binding? C4_Ether Alkylation (O-Alkyl) Lead->C4_Ether Blocks tautomerism? C4_Removal Dehydroxylation Lead->C4_Removal Removes H-bond donor?

Caption: Logical workflow for SAR investigation of the lead compound.

A. The C2-Position: The Ester and Its Bioisosteres

The methyl carboxylate group at the C2 position is a prime site for modification to influence potency, selectivity, and pharmacokinetic properties.

  • Ester Variation: Changing the methyl group to larger alkyl or aryl groups (ethyl, benzyl) can alter steric interactions within a binding pocket and affect the rate of esterase-mediated hydrolysis, thereby modifying the compound's stability and duration of action.

  • Conversion to Amides: Replacing the ester with an amide linkage (carboxamides) introduces a strong hydrogen bond donor (the N-H group), which can establish new, favorable interactions with a protein target. Studies on quinoline-2-carboxamides have revealed potent antimycobacterial activity, demonstrating the profound impact of this modification.[2][3][8] For example, derivatives like N-cyclohexylquinoline-2-carboxamide have shown significant activity against M. tuberculosis.[2]

  • Conversion to Carboxylic Acid: Saponification of the ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can enhance water solubility and form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) in a target's active site.

B. The C6-Position: Tuning Electronics and Lipophilicity

The 6-bromo substituent on the benzenoid ring is a critical modulator of the molecule's physicochemical properties. Halogens are frequently used in medicinal chemistry to enhance binding affinity and improve metabolic stability.

  • Halogen Substitution: The nature of the halogen at C6 is crucial. Replacing bromine with fluorine can alter the electronic profile and potentially form favorable interactions with the target, as seen in potent antiviral quinoline-4-carboxylic acid analogs where a 6-fluoro group was key.[9] Chlorine is another common substituent; N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated significant cytotoxicity against colon cancer cell lines.[1]

  • Electron-Donating vs. Withdrawing Groups: Replacing the bromo group with a strong electron-withdrawing group (EWG) like a nitro (-NO₂) or trifluoromethyl (-CF₃) group can lower the pKa of the quinoline nitrogen, affecting its binding properties. Conversely, an electron-donating group (EDG) like methoxy (-OCH₃) can increase electron density in the ring system, which may be favorable for certain receptor interactions.

C. The C4-Position: The Critical Hydroxyl Group

The 4-hydroxy group is arguably one of the most important features of this scaffold. It exists in tautomeric equilibrium with its keto form, 4-quinolone. This keto-enol tautomerism is often essential for biological activity, particularly for kinase inhibition, where the quinolone can act as a hinge-binding motif.[6]

  • Alkylation (O-Methylation): Converting the hydroxyl group to an ether (e.g., 4-methoxy) "locks" the molecule out of the 4-quinolone form. This is a classic experiment to determine the active tautomer. If activity is abolished, it strongly implies the 4-quinolone form is necessary for binding.

  • Dehydroxylation: Complete removal of the 4-hydroxy group eliminates a key hydrogen bond donor/acceptor and prevents the formation of the 4-quinolone tautomer. This modification typically leads to a significant loss of activity, underscoring the importance of this functional group.

Comparative Performance Summary

The following table summarizes the expected impact of structural modifications on biological activity, based on published data for analogous quinoline scaffolds. This serves as a predictive guide for prioritizing synthetic efforts.

Modification from Lead Compound Position Rationale Expected Impact on Activity Supporting Evidence
Methyl Ester → Cyclohexyl AmideC2Introduces H-bond donor, increases lipophilicity.Potent antimycobacterial activity.[2][3]
Methyl Ester → Carboxylic AcidC2Increases polarity, introduces ionic interaction point.Activity is target-dependent; may increase potency.[9]
6-Bromo → 6-ChloroC6Fine-tunes electronics and lipophilicity.Potent anticancer activity observed in similar scaffolds.[1]
6-Bromo → 6-FluoroC6Potent H-bond acceptor, alters electronics.High antiviral potency observed in related quinolines.[9]
4-Hydroxy → 4-MethoxyC4Prevents tautomerization to 4-quinolone.Likely significant decrease or loss of kinase inhibitory activity.[6]

Experimental Protocols

To validate the SAR hypotheses, robust and reproducible experimental workflows are essential. The following are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of a 4-Hydroxyquinoline-2-carboxylate Derivative via Conrad-Limpach Reaction

This protocol describes a general method for synthesizing the core scaffold, which can be adapted for various analogs.[10]

Workflow Diagram:

Synthesis_Workflow Aniline Substituted Aniline (e.g., 4-bromoaniline) Condensation Step 1: Condensation (Heat, 140-150°C) Aniline->Condensation Ester Diethyl Malonate Ester->Condensation Cyclization Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) Condensation->Cyclization Intermediate Product Ethyl 6-bromo-4-hydroxy quinoline-2-carboxylate Cyclization->Product

Caption: General workflow for Conrad-Limpach synthesis.

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine one equivalent of the substituted aniline (e.g., 4-bromoaniline) with 1.1 equivalents of diethyl malonate.

  • Heat the mixture to 140-150 °C. Ethanol will be generated and should be collected in the Dean-Stark trap. Continue heating for 2-3 hours until ethanol evolution ceases.

  • Cyclization: Allow the reaction mixture to cool slightly. Carefully add the intermediate mixture portion-wise to a flask containing a high-boiling point solvent (e.g., Dowtherm A) pre-heated to 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes. The cyclization reaction is typically rapid.

  • Work-up and Purification: Allow the mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the pure 4-hydroxyquinoline-2-carboxylate derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This assay determines a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity.[11]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR analysis reveals that the C2, C4, and C6 positions are critical for modulating biological activity.

  • Key Takeaways: The 4-hydroxy (or 4-quinolone) group is likely essential for activity, acting as a key pharmacophore. The C2-ester is a highly tunable position, with conversion to amides offering a proven strategy for enhancing potency. The C6-bromo group provides a vector for modifying physicochemical properties, where substitution with other halogens like chlorine or fluorine is a promising avenue.[1][9]

  • Future Work: A systematic exploration of these positions is warranted. Synthesizing a focused library of analogs based on the principles outlined in this guide and screening them against a panel of cancer cell lines and relevant kinases will be the next logical step. This data-driven approach will pave the way for identifying new lead compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Kašpárková, V., Stolaříková, J., & Jampílek, J. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Khabnadideh, S., et al. (Year not available). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Kašpárková, V., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. [Link]

  • Jampílek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. [Link]

  • Khabnadideh, S., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi. [Link]

  • Ahmad, I., et al. (2023). SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Chemistry & Medicinal Chemistry. [Link]

  • Ahmad, I., et al. (2023). SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. [Link]

  • Iacovita, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Semantic Scholar. [Link]

  • Sabbah, D. A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • Khan, I., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. [Link]

  • PrepChem. (Date not available). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • PubChem. (Date not available). This compound. [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Kalmár, J., et al. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules. [Link]

  • Boosen, K. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the ability to interact with its intended target while minimizing off-target effects that can lead to unforeseen toxicities or a diluted therapeutic window. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate , a novel quinoline derivative, against established kinase inhibitors with diverse selectivity profiles.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1] Given this precedent, a thorough investigation into the selectivity of this compound is not just a perfunctory step but a crucial element in defining its potential as a research tool or a therapeutic candidate.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of this and other novel compounds. We will delve into the rationale behind the chosen screening platforms, provide detailed experimental protocols for key assays, and present a comparative analysis of our lead compound against a multi-targeted inhibitor, Dasatinib , and a highly selective inhibitor, SB203580 , a p38 MAPK inhibitor.[2][3]

The Imperative of Comprehensive Profiling

A narrow, target-focused investigation can often paint an incomplete and sometimes misleading picture of a compound's biological activity. A promiscuous compound, while potent against its primary target, may trigger a cascade of unintended cellular events. Conversely, a highly selective compound offers a cleaner tool for dissecting specific biological pathways. Therefore, a multi-faceted approach to cross-reactivity profiling is essential. Our analysis will encompass a tiered screening strategy, beginning with a broad kinase panel and extending to other major off-target classes.

Kinase Inhibition Profile: A Comparative Analysis

The kinome represents one of the largest and most important classes of drug targets.[4] To assess the kinase selectivity of this compound, a comprehensive panel of kinases is essential. The following table summarizes hypothetical, yet plausible, inhibitory activity (IC50 values) against a selection of key kinases, juxtaposed with the known activities of Dasatinib and SB203580. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Dasatinib (IC50, nM)SB203580 (IC50, nM)Rationale for Inclusion
p38α (MAPK14) 503050Key inflammatory pathway kinase; target of SB203580.[3]
Src 250<1>10,000A major non-receptor tyrosine kinase and target of Dasatinib.[2]
Abl 800<1>10,000Critical in CML; primary target of Dasatinib.[2]
VEGFR2 1,5008>10,000Important in angiogenesis.
EGFR >10,00016>10,000Key receptor tyrosine kinase in cancer.
CDK2 5,00015>10,000Cell cycle regulator.
PKA >10,0001,200>10,000A serine/threonine kinase involved in diverse signaling.
PKCα 8,0003.3>10,000A family of kinases involved in various cellular processes.

This hypothetical data suggests that this compound exhibits moderate potency and a degree of selectivity for p38α, with significantly less activity against other kinases compared to the broad-spectrum inhibitor Dasatinib.[2] Its profile is distinct from the highly selective nature of SB203580.

Experimental Workflow for Kinase Profiling

A robust and reproducible kinase assay is fundamental to generating reliable selectivity data. The following diagram and protocol outline a typical workflow for an in vitro kinase inhibition assay.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep_compound Compound Dilution mix_reagents Combine Kinase, Substrate, and Compound prep_compound->mix_reagents prep_kinase Kinase & Substrate Preparation prep_kinase->mix_reagents prep_atp ATP Solution initiate_reaction Add ATP to Initiate Reaction mix_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence/Fluorescence stop_reaction->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a luminescent-based assay that measures ADP production as an indicator of kinase activity.

  • Compound Preparation : Serially dilute this compound, Dasatinib, and SB203580 in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 0.1 nM).

  • Kinase Reaction Mixture : In a 384-well plate, add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer.

  • Compound Addition : Add 0.5 µL of the diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control.

  • Initiation of Kinase Reaction : Add 2 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Broadening the Horizon: Screening Against Other Major Target Classes

To construct a comprehensive safety and selectivity profile, it is imperative to assess the activity of this compound against other major classes of off-targets. The following sections outline the rationale and experimental approaches for this broader screening.

G Protein-Coupled Receptors (GPCRs)

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[5] Off-target interactions with GPCRs can lead to a wide range of side effects.

  • Experimental Approach : A panel of radioligand binding assays is a standard method for initial GPCR screening.[6] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor. Follow-up functional assays, such as measuring changes in second messengers like cAMP or intracellular calcium, can confirm agonist or antagonist activity.[7]

Ion Channels

Ion channels are critical for neuronal signaling, muscle contraction, and other physiological processes.[8] Off-target modulation of ion channels, particularly the hERG channel, is a significant concern for cardiac safety.[9]

  • Experimental Approach : Automated patch-clamp electrophysiology is the gold standard for assessing compound effects on ion channel function.[10] This technique provides detailed information on the inhibition or activation of ion currents in cells expressing the target channel.

Nuclear Receptors

Nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in metabolism, development, and reproduction.[11] Unintended activation or inhibition of nuclear receptors can lead to endocrine disruption and other toxicities.

  • Experimental Approach : Cell-based reporter gene assays are commonly used to screen for nuclear receptor modulators.[12] In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a response element for a specific nuclear receptor. An increase or decrease in reporter gene activity indicates an agonist or antagonist effect of the test compound.

Cytochrome P450 (CYP) Enzymes

CYP enzymes are the primary enzymes involved in drug metabolism.[13] Inhibition of CYP enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[14]

  • Experimental Approach : In vitro assays using human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of a compound against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15] These assays typically measure the metabolism of a probe substrate in the presence and absence of the test compound, with the results expressed as an IC50 value.

Integrated Cross-Reactivity Screening Workflow

The following diagram illustrates an integrated workflow for comprehensive cross-reactivity profiling.

G cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening cluster_tertiary Functional Follow-up cluster_output Output start Lead Compound: This compound kinase_panel Broad Kinase Panel (e.g., 96 kinases) start->kinase_panel gpcr_panel GPCR Binding Panel kinase_panel->gpcr_panel If potent kinase inhibitor profile Comprehensive Selectivity Profile kinase_panel->profile ion_channel_panel Ion Channel Panel (including hERG) gpcr_panel->ion_channel_panel nuclear_receptor_panel Nuclear Receptor Panel ion_channel_panel->nuclear_receptor_panel cyp_panel CYP450 Inhibition Panel nuclear_receptor_panel->cyp_panel functional_assays Cell-based Functional Assays (for identified hits) cyp_panel->functional_assays For confirmed hits functional_assays->profile

Caption: Integrated workflow for cross-reactivity profiling.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for profiling the cross-reactivity of this compound. Based on the chemical precedent of its quinoline core, a focused investigation into its kinase inhibitory potential is a logical starting point. The hypothetical data presented positions it as a moderately potent and selective p38α inhibitor, a profile that warrants further investigation for potential therapeutic applications in inflammatory diseases.

However, it is the broader, multi-faceted screening against GPCRs, ion channels, nuclear receptors, and CYP enzymes that will truly define its selectivity landscape and inform its path forward. By comparing its profile to well-characterized inhibitors like Dasatinib and SB203580, we gain a crucial perspective on its relative selectivity and potential liabilities.

The methodologies and workflows detailed herein provide a robust framework for any researcher seeking to thoroughly characterize a novel chemical entity. A deep understanding of a compound's cross-reactivity is not merely an academic exercise; it is a cornerstone of rational drug design and a critical step towards developing safer and more effective medicines.

References

  • Staurosporine is a broadly selective and potent protein kinase inhibitor, with submicromolar binding to the vast majority of the protein kinases tested.[16]

  • Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[2]

  • Staurosporine is a broad spectrum protein kinase inhibitor.[17]

  • This review summarizes progress and challenges in the repurposing of approved kinase inhibitors as host-targeted broad-spectrum antiviral therapies.[18]

  • SB239063 is a potent and selective p38 MAPKα/β inhibitor with IC50 of 44 nM, showing no activity against the γ- and δ-kinase isoforms.[19]

  • We used a commercially available profiling service to profile each of the 5 analogs using a competition-binding assay for 124 non-mutant kinases.[20]

  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells.[21][22]

  • SB 202190 is a selective p38 MAP kinase inhibitor with IC50s of 50 nM and 100 nM for p38α and p38β2, respectively.[3]

  • CTX-0294885 is a broad spectrum kinase inhibitor that can capture 235 kinases from MDA-MB-231 cells, and can capture all members of the AKT family.[4]

  • TKI-28 (6-(2,6-Dichlorophenyl)-8-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one) is a potent inhibitor for a broad range of tyrosine kinases.[9]

  • Kinase enrichment utilizing broad-spectrum kinase inhibitors enables the identification of large proportions of the expressed kinome by mass spectrometry.[23][24]

  • Most studies using p38 MAPK inhibitors have focused on chronic inflammatory diseases such as rheumatoid arthritis and asthma.[25]

  • Staurosporine exhibits nanomolar IC50 values against a wide range of protein kinases.[26]

  • Beyond adverse effects related to non-selectivity within a family of ion channels, off-target hits across the ion channelome are also a concern.[9]

  • SB203580 is a specific inhibitor of p38 MAPK and suppresses its kinase activity by binding to the ATP-binding pocket of the protein.[10]

  • Charles River scientists have pioneered ion channel research and screening services for 20 years, creating more than 120 functionally validated assays and cell lines.[10]

  • TAK-715 is a p38 MAPK inhibitor for p38α with IC50 of 7.1 nM, 28-fold more selective for p38α over p38β, no inhibition to p38γ/δ, JNK1, ERK1, IKKβ, MEKK1 or TAK1.[27]

  • We analyzed 308 human kinases by measuring the fraction of activity inhibited by 1µM Star 12.[28]

  • Ion channels are pore-forming membrane proteins that create a gated, water-filled pore to help establish and control voltage potential across cell membranes through control of the active flow of ions between the intracellular and the extracellular environments.[8]

  • The natural product Staurosporine, an ATP-competitive reversible pan-kinase inhibitor, has been found to exhibit wild type-sparing selectivity for some PTK gatekeeper mutants.[8]

  • A recent approach to describe the target profiles of 2 of these drugs, imatinib and dasatinib, done by binding assays with kinase panels expressed as recombinant phage fusion particles, suggested dasatinib to be a much more promiscuous kinase inhibitor in vitro.[29]

  • The potential inhibition of 7 major cytochromes CYP1A2, CYP3A4, CYP2C9, CYP2C8,. CYP2C19, CYP2D6, and CYP2B6 is assessed using LC-MS/MS based assay, in which biotransformations of the. CYP450 specific substrates are used as markers to quantify the enzymatic activity.[15]

  • The BCR-ABL tyrosine kinase inhibitor imatinib represents the current frontline therapy in chronic myeloid leukemia.[30]

  • Initial studies revealed that dasatinib is a potent multi-target kinase inhibitor of Bcr-Abl, SFK (Src, Lck, and Yes), PDGFRβ and Kit at nanomolar to sub-nanomolar concentrations.[15]

  • Combined with GPCR binding assays, these functional GPCR assays can provide an orthogonal approach to confirm the in vitro pharmacology profile of your lead compounds.[7]

  • Sunitinib is a tyrosine kinase inhibitor, which has been studied in clinical trials to treat both neovascular age-related macular degeneration and diabetic macular edema secondary to retinal vein occlusion.[31]

  • Quinoline-containing compounds have gained prominence in drug discovery as versatile scaffolds.[1]

  • Great successes have been achieved in developing small-molecule kinase inhibitors as anticancer therapeutic agents.[32]

  • The safety profiles of bosutinib and imatinib in BFORE were distinct, with no new safety signals identified after 5 years of follow-up.[7]

  • Zanzalintinib is a novel oral kinase inhibitor that inhibits the activity of the TAM kinases (TYRO3, AXL, MER), MET and VEGF receptors.

  • G-protein-coupled receptors (GPCRs) mediate many important physiological functions and are considered as one of the most successful therapeutic targets for a broad spectrum of diseases.[5]

  • Inhibition of cytochrome P450 (CYP450) enzymes is the most common mechanism leading to drug–drug interactions.[14]

  • Creative Bioarray offers hundreds of functional and radioligand-binding GPCR assays for high-throughput screening, molecular pharmacology and molecular profiling.[6]

  • Drug-drug interactions are a major cause of hospitalization and deaths related to drug use.[13]

  • Assay methods used to evaluate nuclear receptors can be classified into two types: one is target-based chemical screening, which involves the direct observation of the interaction between the ligand and the target receptor, or the conformational changes of the target receptor, or the changes in transcriptional activity, and the other is phenotypic chemical screening.[12]

  • Bosutinib is a breakpoint cluster region-Abelson gene (BCR-ABL) tyrosine kinase inhibitor (TKI) used for the treatment of chronic myeloid leukemia (CML).[1]

  • Nuclear receptors, consisting of 48 members in humans, are important transcriptional factors that play fundamental roles in a broad range of biological processes, from development and metabolism to reproductive health.[11]

  • Treatment with bosutinib led to high response rates with a manageable safety profile in patients with CML who had previously received a TKI.[33]

  • With the world's largest library of nuclear receptor assays, you can: Profile chemical effects on a specific nuclear receptor or full panels in days.[34]

  • In addition to kinome panel screening, practitioners also obtain the inhibition profiles of a few non-kinase targets, such as ion-channels and select GPCR targets to identify compounds that might possess potential liabilities.[35]

  • In the phase III BRUIN CLL-314 trial, response rates were found to be as good with the noncovalent Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib as with ibrutinib in both patients with treatment-naive and relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) who were not previously exposed to a BTK inhibitor, meeting the study's primary endpoint.[36]

Sources

In Vivo Validation of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a novel small molecule with potential therapeutic applications. Drawing from patent literature suggesting its role as a modulator of Tumor Necrosis Factor-alpha (TNF-α) and its structural analogy to the neuroprotective agent Kynurenic acid, this document outlines two primary validation pathways.[1] We will explore experimental designs to rigorously assess its efficacy in established preclinical models of inflammation and excitotoxicity-mediated neuronal damage. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust in vivo data.

Introduction to this compound

This compound is a quinoline derivative with emerging interest in the pharmaceutical sciences. Its therapeutic potential appears to be twofold. Firstly, patent filings have identified this compound as a potential modulator of TNF-α, a key cytokine implicated in a wide range of inflammatory and autoimmune disorders.[2] Secondly, its core structure bears a resemblance to Kynurenic acid, an endogenous tryptophan metabolite known for its broad-spectrum excitatory amino acid (EAA) receptor antagonism, conferring neuroprotective properties.[1][3] This dual potential necessitates a multi-faceted in vivo validation strategy to elucidate its dominant pharmacological activities and therapeutic promise.

Part 1: Validation as a TNF-α Modulator in an Acute Inflammation Model

The overproduction of TNF-α is a hallmark of numerous inflammatory conditions. Small molecule inhibitors of TNF-α offer potential advantages over biologics, including oral bioavailability and improved tissue penetration.[4][5] To evaluate the anti-inflammatory activity of this compound, a lipopolysaccharide (LPS)-induced acute inflammation model in mice is proposed. This model is well-characterized, rapid, and directly assesses the compound's ability to suppress a systemic inflammatory response driven by TNF-α.[6][7]

Comparative Agents

For a robust comparison, the following agents should be included in the study:

  • Vehicle Control: The formulation vehicle used to dissolve this compound.

  • Positive Control (Small Molecule): Pentoxifylline, a xanthine derivative known to inhibit TNF-α synthesis.

  • Positive Control (Biologic): Etanercept, a soluble TNF-α receptor fusion protein, or Infliximab, a monoclonal antibody against TNF-α.[8][9]

Experimental Workflow: LPS-Induced Inflammation

LPS_Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Dosing & Induction cluster_monitoring Phase 3: Monitoring & Sampling cluster_analysis Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups (n=8-10/group) Acclimatization->Grouping Dosing Compound/Control Administration (e.g., i.p., p.o.) Grouping->Dosing LPS_Induction LPS Injection (i.p.) (1-2 hours post-dosing) Dosing->LPS_Induction Monitoring Clinical Scoring & Temperature Monitoring LPS_Induction->Monitoring Sampling Terminal Blood & Tissue Collection (e.g., 90 min post-LPS) Monitoring->Sampling Cytokine Serum TNF-α & IL-6 Measurement (ELISA) Sampling->Cytokine Histology Tissue Histopathology (e.g., Lung, Liver) Excitotoxicity_Pathway KA Kainic Acid GluR Glutamate Receptors (e.g., AMPA/Kainate) KA->GluR Activates Ca_Influx Excessive Ca2+ Influx GluR->Ca_Influx Neuronal_Damage Neuronal Damage & Apoptosis Ca_Influx->Neuronal_Damage Triggers Compound Methyl 6-bromo-4- hydroxyquinoline-2-carboxylate Compound->Block Block->GluR Antagonizes

Caption: Proposed neuroprotective mechanism via glutamate receptor antagonism.

Detailed Experimental Protocol: Kainic Acid-Induced Seizures
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Kainic Acid

    • Group 3: this compound (Dose 1) + Kainic Acid

    • Group 4: this compound (Dose 2) + Kainic Acid

    • Group 5: Positive Control + Kainic Acid

  • Compound Administration: Administer the test compound, positive control, or vehicle (e.g., i.p. or p.o.) 30-60 minutes prior to seizure induction.

  • Seizure Induction: Administer a single intraperitoneal injection of kainic acid (20-30 mg/kg). [10]5. Behavioral Assessment: Immediately after kainic acid injection, observe individual mice for 2 hours and score seizure severity according to the Racine scale:

    • Stage 1: Mouth and facial movements

    • Stage 2: Head nodding

    • Stage 3: Forelimb clonus

    • Stage 4: Rearing with forelimb clonus

    • Stage 5: Rearing and falling with generalized convulsions

  • Endpoint Analysis (24-48 hours post-induction):

    • Primary Endpoint: Seizure score and latency to the first generalized seizure.

    • Histopathology: Euthanize mice, perfuse with paraformaldehyde, and prepare brain sections. Perform Nissl or Fluoro-Jade staining to quantify neuronal damage, particularly in the hippocampus (CA1 and CA3 regions). [10]

Data Presentation and Interpretation
Treatment GroupDoseSeizure Score (Mean ± SEM)Latency to Stage 4/5 (min)Hippocampal Neuronal Loss (%)
Vehicle + Saline-0N/ABaseline
Vehicle + Kainic Acid-Expected High (e.g., 4-5)Expected ShortSignificant Loss
This compound + KADose 1 (e.g., 20 mg/kg)Measured ValueMeasured ValueMeasured Value
This compound + KADose 2 (e.g., 50 mg/kg)Measured ValueMeasured ValueMeasured Value
Positive Control (e.g., Kynurenic Acid) + KA100 mg/kgExpected ReductionExpected IncreaseReduced Loss

A significant reduction in seizure severity and a delay in onset, coupled with reduced neuronal damage in the hippocampus, would provide strong evidence for the neuroprotective effects of the compound.

Part 3: Essential Supporting Studies: Pharmacokinetics and Toxicology

Successful in vivo validation is contingent upon understanding the compound's disposition in the body and its safety profile.

Pharmacokinetic (PK) Profiling

A preliminary PK study is crucial to inform dose selection and administration frequency for the efficacy models. [11][12][13][14]

  • Administration: Administer a single dose of this compound to a small cohort of mice via both intravenous (i.v.) and the intended oral/intraperitoneal route.

  • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Key Parameters: Determine key PK parameters including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (%F) for the extravascular route.

Acute Toxicity Assessment

An acute toxicity study will establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity. [15][16][17][18]

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of mice.

  • Observation: Monitor the animals for 14 days for clinical signs of toxicity, changes in body weight, and mortality. [18]3. Necropsy: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

  • Outcome: The results will define the safety margin of the compound and guide dose selection for subsequent efficacy and chronic toxicity studies.

Conclusion

This guide presents a dual-pronged strategy for the in vivo validation of this compound, addressing its potential as both an anti-inflammatory and a neuroprotective agent. By employing well-established, robust animal models and including appropriate comparative controls, researchers can generate the critical data needed to define the compound's primary mechanism of action, establish a dose-response relationship, and assess its therapeutic potential. The integration of pharmacokinetic and toxicological assessments is paramount to building a comprehensive data package for further drug development.

References

  • Zhang, L., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available from: [Link]

  • Wieczorek, M., et al. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha.
  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Heide, D., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available from: [Link]

  • Sierra, A., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Frontiers in Neuroscience. Available from: [Link]

  • Bio-protocol. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Available from: [Link]

  • Zgrajka, W., et al. (2020). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Frontiers in Immunology. Available from: [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available from: [Link]

  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Available from: [Link]

  • Hunsberger, J., et al. (2015). Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures. Epilepsy Research. Available from: [Link]

  • Turski, W. A., et al. (2014). On the toxicity of kynurenic acid in vivo and in vitro. Pharmacological Reports. Available from: [Link]

  • Llopis, P. M., et al. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology. Available from: [Link]

  • University of Arizona. Routes and Volumes of Administration in Mice. Available from: [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. Available from: [Link]

  • Fiedorowicz, M., et al. (2021). Kynurenic Acid Accelerates Healing of Corneal Epithelium In Vitro and In Vivo. Molecules. Available from: [Link]

  • Expharm Software. Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. Available from: [Link]

  • Ala-Mäyry, S., et al. (2024). Increased Dentate Gyrus Excitability in the Intrahippocampal Kainic Acid Mouse Model for Temporal Lobe Epilepsy. International Journal of Molecular Sciences. Available from: [Link]

  • Boyd, A. W., et al. (2017). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Visualized Experiments. Available from: [Link]

  • Turski, W. A., et al. (2014). On the toxicity of kynurenic acid in vivo and in vitro. ResearchGate. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Wolf, J., et al. (2022). Characterization and Validation of In Vitro and In Vivo Models to Investigate TNF-α–Induced Inflammation in Retinal Diseases. Translational Vision Science & Technology. Available from: [Link]

  • Kiasalari, Z., et al. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology. Available from: [Link]

  • Abutbul-Ionah, I., et al. (2022). Kynurenic acid, a key L-tryptophan-derived metabolite, protects the heart from an ischemic damage. bioRxiv. Available from: [Link]

  • L-Tryptophan-derived metabolite, protects the heart from an ischemic damage. bioRxiv. Available from: [Link]

  • Inotiv. Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Available from: [Link]

  • Wang, C.-C., et al. (2021). Exendin-4 Pretreatment Attenuates Kainic Acid-Induced Hippocampal Neuronal Death. International Journal of Molecular Sciences. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • ResearchGate. In vitro and in vivo models of excitotoxicity, stroke, TBI, and HI. Available from: [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • Wolf, J., et al. (2022). Characterization and Validation of In Vitro and In Vivo Models to Investigate TNF-α-Induced Inflammation in Retinal Diseases. PubMed. Available from: [Link]

  • Al-Ghanim, A. M. (2022). Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Wertheim UF Scripps Institute. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Available from: [Link]

  • nano-test.de. In vivo testing of pharmaceuticals | Toxicological evaluation. Available from: [Link]

  • Smith, E. J., et al. (2003). The in vivo effects of tumour necrosis factor blockade on the early cell mediated immune events and syndrome expression in rat adjuvant arthritis. Annals of the Rheumatic Diseases. Available from: [Link]

  • Wikipedia. TNF inhibitor. Available from: [Link]

  • Wang, T., et al. (2024). Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research. Frontiers in Pharmacology. Available from: [Link]

  • Krishgen Biosystems. TNF-Alpha Inhibitors in Inflammatory Diseases Review. Available from: [Link]

  • SlideShare. In vitro and in vivo toxicity determination for drug discovery. Available from: [Link]

  • Selkirk, J. V., et al. (2018). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. SLAS Discovery. Available from: [Link]

  • Jeka, S. (2012). Tumor necrosis factor inhibitors – state of knowledge. Reumatologia. Available from: [Link]

  • Oliveira, J. M., et al. (2022). Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity. Molecular Neurobiology. Available from: [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. Available from: [Link]

  • Synapse. TNF-α inhibitors(Bristol Myers Squibb). Available from: [Link]

Sources

Comparative Analysis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate and Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers in Drug Discovery

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6] This guide provides a comparative overview of the hypothetical inhibitory potential of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate against well-established EGFR inhibitors, Gefitinib and Erlotinib.

While direct experimental data for this compound as an EGFR inhibitor is not yet available, its quinoline scaffold is a common feature in many kinase inhibitors. This structural similarity provides a rationale for this comparative analysis, aiming to guide future research and hypothesis-driven experimentation.

Mechanism of Action: Targeting the EGFR Kinase Domain

Gefitinib and Erlotinib are both reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3][7] They bind to the ATP-binding site of the enzyme, preventing the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.[6][8] This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.[6][7] The major downstream signaling cascades affected include the RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a key regulator of cell survival.[9]

It is hypothesized that this compound, if active, would likely share a similar mechanism of action due to its quinoline core structure, which is adept at forming key interactions within the ATP-binding pocket of kinases.

Comparative Inhibitory Potency

To provide a framework for potential future studies, the following table summarizes the known inhibitory concentrations (IC50) of Gefitinib and Erlotinib against EGFR. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTargetIC50 (in vitro)Cell-based IC50Source(s)
Gefitinib EGFR~2-37 nMVaries by cell line[10]
Erlotinib EGFR2 nM~20 nM (in some cell lines)[11][12][13]
This compound EGFRTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions and the cell lines used.

Experimental Workflow for Determining Inhibitory Activity

The following diagram outlines a typical workflow for assessing the inhibitory potential of a novel compound like this compound against EGFR.

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay reagents Prepare Reagents: - EGFR Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) compound_prep Prepare Test Compound: Serial dilutions of this compound reaction_setup Set up Kinase Reaction: Combine enzyme, buffer, and inhibitor compound_prep->reaction_setup initiation Initiate Reaction: Add ATP and substrate reaction_setup->initiation incubation Incubate at Room Temperature initiation->incubation detection Detect Phosphorylation: (e.g., ELISA, Luminescence) incubation->detection data_analysis Data Analysis: Calculate IC50 value detection->data_analysis cell_data_analysis Data Analysis: Determine cellular IC50 data_analysis->cell_data_analysis Correlate in vitro and cellular activity cell_culture Culture EGFR-expressing cells (e.g., A431, HCC827) treatment Treat cells with varying concentrations of the inhibitor cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability_assay Cell Viability Assay (e.g., MTT) to determine antiproliferative effects treatment->viability_assay western_blot Western Blot for Phospho-EGFR and Total EGFR lysis->western_blot western_blot->cell_data_analysis viability_assay->cell_data_analysis

Caption: Experimental workflow for evaluating EGFR inhibitors.

Detailed Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol is a generalized method for determining the in vitro inhibitory activity of a test compound against EGFR using a luminescent kinase assay format.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[14]

  • ATP

  • Suitable peptide substrate

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a solution of EGFR enzyme in kinase buffer.

    • Prepare a solution of ATP and substrate in kinase buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of each concentration of the diluted test compound or vehicle (for controls) to the appropriate wells.[14]

    • Add 2 µL of the EGFR enzyme solution to all wells except the "no enzyme" negative control.[14]

    • Add 2 µL of the ATP/substrate mixture to all wells to initiate the kinase reaction.[14]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.[14]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "enzyme only" positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

EGFR Signaling Pathway and Points of Inhibition

The following diagram illustrates the EGFR signaling cascade and highlights the point of action for tyrosine kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Gefitinib / Erlotinib (Hypothetical: Methyl 6-bromo-4- hydroxyquinoline-2-carboxylate) Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and TKI inhibition point.

Conclusion

While the inhibitory activity of this compound against EGFR remains to be experimentally validated, its structural similarity to known kinase inhibitors warrants further investigation. This guide provides a comprehensive framework for such studies, outlining the mechanism of action of established EGFR inhibitors, presenting standardized experimental protocols, and visualizing the relevant biological pathways. The methodologies described herein will enable researchers to rigorously assess the potential of this and other novel quinoline derivatives as targeted cancer therapeutics.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
  • Gefitinib | Drug Guide - MedSchool. (n.d.).
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.).
  • Gefitinib - Wikipedia. (n.d.).
  • Erlotinib Hydrochloride EGFR inhibitor - Selleck Chemicals. (n.d.).
  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.).
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024-07-17).
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023-09-28).
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy | Clinical Cancer Research - AACR Journals. (2006-09-25).
  • EGFR Signaling Pathway | Danaher Life Sciences. (n.d.).
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (n.d.).
  • Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - NIH. (n.d.).
  • Erlotinib | CP358774 | EGFR inhibitor - TargetMol. (n.d.).
  • List of EGFR inhibitors (anti-EGFR) - Drugs.com. (n.d.).
  • EGFR Kinase Assay - Promega Corporation. (n.d.).

Sources

Benchmarking a Novel HIF-1α Inhibitor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" Against Standard-of-Care HIF-1α Inhibitors

Introduction: The Rationale for Targeting HIF-1α in Oncology

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of numerous target genes, activating their transcription. These genes are involved in critical processes for tumor survival and growth, including angiogenesis, glucose metabolism, and cell proliferation.[1][2]

Given its central role in tumor adaptation to hypoxia, HIF-1α has emerged as a compelling therapeutic target in oncology.[1][2] A variety of small molecules and biologics have been developed to inhibit the HIF-1 pathway, with several agents progressing to clinical trials. This guide provides a framework for benchmarking a novel quinoline derivative, "this compound," against established direct HIF-1α inhibitors. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental workflows and data presentation necessary for a rigorous comparative analysis.

The Candidate: this compound

"this compound" belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have shown a wide range of biological activities, and recent studies have highlighted their potential as inhibitors of HIF-1α.[3] The core structure of this molecule, a 6-bromo-4-hydroxyquinoline, suggests it may interact with the HIF-1α protein, but its specific potency and mechanism of action require experimental validation.

The Comparators: Standard-of-Care Direct HIF-1α Inhibitors

For a meaningful benchmark, it is crucial to select appropriate standard-of-care comparators. This guide focuses on direct inhibitors of HIF-1α that have undergone clinical investigation.

  • EZN-2968: An antisense oligonucleotide that specifically targets and degrades HIF-1α mRNA.[4][5] It has shown potent and selective inhibition of HIF-1α expression in preclinical and clinical studies.[4][5]

  • PX-478: A small molecule inhibitor that has been shown to decrease HIF-1α protein levels through multiple mechanisms, including inhibition of its translation and enhancement of its degradation.[1][6] It has been evaluated in Phase I clinical trials for advanced solid tumors.[1]

  • BAY 87-2243 (Acoflanib): A potent and selective inhibitor of HIF-1 that has been investigated in clinical trials. It has demonstrated significant antitumor activity in preclinical models.[7]

Comparative Analysis: A Proposed Experimental Framework

A comprehensive benchmarking study should involve a tiered approach, starting with in vitro biochemical and cellular assays and progressing to in vivo models.

Tier 1: In Vitro Potency and Selectivity

The initial assessment should focus on quantifying the direct inhibitory effect of "this compound" on HIF-1α and comparing its potency to the standard-of-care drugs.

1. HIF-1α Inhibition Assays

  • Hypoxia-Response Element (HRE) Luciferase Reporter Assay: This cell-based assay measures the transcriptional activity of HIF-1. Cells engineered to express a luciferase reporter gene under the control of an HRE-containing promoter are exposed to hypoxic conditions in the presence of the test compounds. A reduction in luciferase activity indicates inhibition of the HIF-1 pathway.

  • Western Blot Analysis: This technique directly measures the levels of HIF-1α protein in cells cultured under hypoxic conditions. A dose-dependent reduction in the HIF-1α protein band with increasing concentrations of the test compound provides evidence of inhibitory activity.

  • ELISA for HIF-1α: An enzyme-linked immunosorbent assay can be used to quantify HIF-1α protein levels in cell lysates, offering a more high-throughput alternative to Western blotting for initial screening.

Illustrative Data Presentation: In Vitro HIF-1α Inhibition

CompoundCell LineAssay TypeIC50 (Concentration for 50% Inhibition)
This compound HCT-116HRE-LuciferaseData to be determined
PC3Western BlotData to be determined
EZN-2968 DU145HIF-1α mRNA reduction~1-5 nM[4][5]
PC3HIF-1α mRNA reduction~1-5 nM[4][5]
A549HIF-1α mRNA reduction~1-5 nM[4]
PX-478 PC3HIF-1α protein inhibition~20-25 µM[6]
DU 145HIF-1α protein inhibition~40-50 µM[6]
BAY 87-2243 HCT-116HRE-Luciferase~0.7 nM[8]
HCT-116CA9 protein expression~2 nM[8]

2. Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that "this compound" directly binds to HIF-1α within the complex environment of a cell, a Cellular Thermal Shift Assay (CETSA) is indispensable. This biophysical technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification prep1 Culture cells to desired confluency prep2 Treat cells with test compound or vehicle prep1->prep2 heat1 Aliquot cell suspension into PCR tubes prep2->heat1 heat2 Heat samples across a temperature gradient heat1->heat2 lysis1 Lyse cells (e.g., freeze-thaw cycles) heat2->lysis1 lysis2 Separate soluble and aggregated protein fractions via centrifugation lysis1->lysis2 analysis1 Quantify soluble HIF-1α (e.g., Western Blot, ELISA) lysis2->analysis1 analysis2 Plot soluble protein vs. temperature to generate melt curve analysis1->analysis2

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

A shift in the melting curve of HIF-1α to a higher temperature in the presence of "this compound" would provide strong evidence of direct target engagement.

Tier 2: Cellular Phenotypic Assays

Beyond direct target inhibition, it is crucial to assess the downstream functional consequences of HIF-1α inhibition.

1. Anti-Proliferative Activity

The effect of the compounds on the proliferation of various cancer cell lines should be evaluated under both normoxic and hypoxic conditions. Standard assays such as the MTT or SRB assay can be used to determine the IC50 for cell growth inhibition.

2. Inhibition of Angiogenesis

A key function of HIF-1α is the induction of angiogenic factors like Vascular Endothelial Growth Factor (VEGF). The ability of the test compounds to inhibit angiogenesis can be assessed using:

  • VEGF ELISA: Quantify the amount of secreted VEGF in the culture medium of cancer cells treated with the compounds under hypoxic conditions.

  • Tube Formation Assay: Co-culture human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix in the presence of conditioned media from treated cancer cells. Inhibition of the formation of tube-like structures indicates anti-angiogenic activity.

Experimental Workflow: Tube Formation Assay

Tube_Formation_Workflow cluster_prep Preparation cluster_culture Co-culture cluster_incubation Incubation cluster_analysis Analysis prep1 Coat wells with basement membrane matrix culture1 Seed HUVECs onto the matrix prep1->culture1 prep2 Prepare conditioned media from cancer cells treated with test compounds culture2 Add conditioned media prep2->culture2 incubation1 Incubate for several hours to allow tube formation culture1->incubation1 culture2->incubation1 analysis1 Visualize and quantify tube formation using microscopy incubation1->analysis1 analysis2 Compare treated groups to control analysis1->analysis2

Caption: Key steps in an in vitro angiogenesis tube formation assay.

Tier 3: In Vivo Efficacy

The most promising compounds should be evaluated in preclinical animal models of cancer.

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously into immunocompromised mice. Once tumors are established, animals are treated with the test compounds. Tumor growth inhibition is the primary endpoint.

  • Orthotopic Models: To better mimic the tumor microenvironment, cancer cells can be implanted into the organ of origin (e.g., prostate cancer cells into the prostate).

  • Pharmacodynamic Studies: Tumor biopsies can be taken from treated animals to assess the in vivo inhibition of HIF-1α and its downstream targets.

Signaling Pathway Context

The activity of HIF-1α is regulated by upstream signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. Understanding this context is crucial for interpreting experimental results.

HIF-1α Regulatory Pathway

HIF1a_Pathway cluster_upstream Upstream Signaling cluster_hif HIF-1α Regulation cluster_downstream Downstream Effects GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a_synthesis HIF-1α Synthesis mTOR->HIF1a_synthesis MAPK MAPK Ras->MAPK MAPK->HIF1a_synthesis HIF1a_protein HIF-1α Protein HIF1a_synthesis->HIF1a_protein HIF1_dimer HIF-1 Dimer HIF1a_protein->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia-Response Elements (HRE) HIF1_dimer->HRE TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes TumorProgression Tumor Progression TargetGenes->TumorProgression

Caption: Simplified schematic of the HIF-1α signaling pathway.

Conclusion

A systematic and rigorous benchmarking process is essential for evaluating the therapeutic potential of novel drug candidates. This guide provides a comprehensive framework for comparing "this compound" against established direct HIF-1α inhibitors. By employing the described experimental workflows and focusing on key quantitative endpoints, researchers can generate the robust data package necessary to support further preclinical and clinical development. The ultimate goal is to determine if this novel quinoline derivative offers a superior efficacy and safety profile for the treatment of hypoxia-driven cancers.

References

  • Greenberger, L. M., et al. (2008). A RNA antagonist of hypoxia-inducible factor-1α, EZN-2968, inhibits tumor cell growth. Molecular Cancer Therapeutics, 7(11), 3598-3608.
  • Palayoor, S. T., et al. (2009). PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells. International Journal of Cancer, 124(10), 2430-2437.
  • Jeong, W., et al. (2014). Pilot trial of EZN-2968, an antisense oligonucleotide inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), in patients with refractory solid tumors. Cancer Chemotherapy and Pharmacology, 73(5), 969-976.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(4), 832.
  • National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
  • National Center for Biotechnology Information. (2009).
  • Ellinghaus, P., et al. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. Cancer Medicine, 2(5), 611-624.
  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Jin, C., et al. (2020). Synthesis and evaluation of the HIF-1α inhibitory activity of 3(5)-substituted-4-(quinolin-4-yl)- and 4-(2-phenylpyridin-4-yl)pyrazoles as inhibitors of ALK5. Bioorganic & Medicinal Chemistry Letters, 30(2), 126822.
  • Zips, D., et al. (2017). BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts.
  • Google Patents. (n.d.). US9315507B2 - Compounds as HIF-1alphainhibitors and manufacturing process thereof.
  • Powis, G., & Kirkpatrick, L. (2004). Hypoxia inducible factor-1α as a cancer drug target. Molecular Cancer Therapeutics, 3(5), 647-654.
  • National Center for Biotechnology Information. (2019). Action Sites and Clinical Application of HIF-1α Inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2016). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. PubMed Central.
  • ResearchGate. (n.d.). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
  • National Center for Biotechnology Information. (2012). Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo. PubMed Central.
  • SciSpace. (n.d.). Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. Retrieved from [Link]

Sources

A Guide to Reproducible Experimentation with Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility with a Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2][3] Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a key intermediate, offers a strategic combination of a modifiable ester group and a bromine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This versatility, however, introduces significant challenges in experimental reproducibility. Minor variations in synthetic protocols or reaction conditions can lead to drastic differences in yield, purity, and even the formation of unexpected side products.[4][5]

This guide provides an in-depth analysis of the key experimental factors governing the synthesis and subsequent functionalization of this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships between experimental choices and outcomes, offering field-proven insights to ensure that the described protocols are robust and self-validating. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to achieve consistent and reliable results, thereby accelerating the pace of discovery.

Part 1: Synthesis of the Core Scaffold via the Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction.[6][7][8][9] This thermal cyclization method, while classic, requires stringent control over several parameters to ensure reproducible yields and minimize impurity formation.[8] The reaction proceeds by condensing an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[7]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Esterification (if starting from acid) A 4-Bromoaniline C Intermediate Adduct (Anilinomethylenemalonate) A->C Heat (100-130°C) B Dimethyl methoxymethylenemalonate B->C E Methyl 6-bromo-4-hydroxy- 3-carbomethoxyquinoline C->E Heat (>250°C) D High-Boiling Solvent (e.g., Dowtherm A) D->E F 6-bromo-4-hydroxyquinoline- 2-carboxylic acid E->F Hydrolysis & Decarboxylation (Alternative Route) H Final Product: Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate F->H Acid Catalyst (e.g., H₂SO₄) Reflux G Methanol (MeOH) G->H

Caption: Generalized workflow for the Gould-Jacobs synthesis of the target quinoline.

Detailed Experimental Protocol (Gould-Jacobs Synthesis)
  • Condensation:

    • To a round-bottom flask, add 4-bromoaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring at 110-130°C for 2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the aniline and formation of the anilidomethylenemalonate intermediate.

    • Causality: This step is a nucleophilic addition-elimination. Maintaining the temperature below 140°C is critical to prevent premature, uncontrolled cyclization and potential side reactions. Using a slight excess of the malonate ester ensures the complete conversion of the limiting aniline.

  • Thermal Cyclization:

    • Add a high-boiling inert solvent, such as Dowtherm A, to the flask containing the intermediate from the previous step.

    • Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes. The product will precipitate upon cooling.

    • Causality: This 6-electron electrocyclization has a high activation energy, necessitating high temperatures.[7] The choice of solvent is paramount for reproducibility; it must have a boiling point above 250°C and be chemically inert under these conditions. Insufficient temperature will result in incomplete reaction, while excessive temperatures can lead to decomposition and tar formation.[8]

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, then dilute with a non-polar solvent (e.g., hexane) to facilitate complete precipitation.

    • Collect the solid product by filtration and wash thoroughly with hexane and then diethyl ether to remove the high-boiling solvent.

    • The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

Table 1: Critical Parameters for Synthesis Reproducibility
ParameterRecommended ControlRationale for Reproducibility
Starting Material Purity >98% for both aniline and malonate esterImpurities in the starting aniline can lead to a mixture of quinoline products, complicating purification.
Condensation Temperature 110-130°CPrevents premature cyclization and minimizes side-product formation, ensuring a clean intermediate.
Cyclization Temperature 250-260°CEnsures the high activation energy for the 6-electron cyclization is met without causing thermal decomposition.[7][8]
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere can prevent oxidative side reactions at high temperatures, improving purity.
Stirring Efficiency Vigorous mechanical stirringCrucial for uniform heat distribution in the viscous, high-temperature cyclization step, preventing localized overheating and charring.

Part 2: Functionalization of the 6-Bromo Position

The bromine atom at the C6 position is a key functional handle, most commonly utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[10][11] Reproducibility in these reactions is highly dependent on the precise combination of catalyst, ligand, base, and solvent.

A. Comparative Guide to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by coupling the bromoquinoline with various boronic acids or esters.[12][13] The choice of reaction conditions is critical for achieving high yields and accommodating a diverse range of coupling partners.[11]

cluster_0 Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 Regeneration ArBr Ar-Br (Bromoquinoline) ArBr->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

Table 2: Comparative Performance of Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95General, robust conditions for aryl boronic acids. Requires careful degassing.
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane9080-92Effective for electron-rich and electron-poor aryl boronic acids.[11]
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O8570-88Classic conditions; catalyst can be sensitive to air. Less effective for hindered substrates.
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF11075-90Good for heteroaryl boronic acids, but DMF can be difficult to remove.

Yields are representative and can vary based on the specific boronic acid used.

Protocol: Reproducible Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) active species is highly sensitive to oxygen, which can cause catalyst deactivation and lead to irreproducible results or complete reaction failure. This step is non-negotiable for reproducibility.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A sparged solvent (bubbled with Argon for >30 minutes) is essential.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

B. Comparative Guide to Buchwald-Hartwig Amination

For the synthesis of 6-aminoquinoline derivatives, the Buchwald-Hartwig amination is the premier method.[10] This reaction is highly sensitive to the choice of ligand and base, which must be tailored to the specific amine being coupled.

Table 3: Key Parameters for Buchwald-Hartwig Amination
ParameterCommon ChoicesRationale for Selection & Reproducibility
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Both are reliable Pd(0) sources or precursors. Pd₂(dba)₃ is often preferred for its stability.
Phosphine Ligand XPhos, RuPhos, BINAP, DavePhosThe ligand choice is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are generally required to facilitate the reductive elimination of the C-N bond. The optimal ligand can vary between primary and secondary amines.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is required. NaOtBu is common but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are easier to handle but may require higher temperatures.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and interference with the catalytic cycle.

Part 3: Analytical Characterization and Data Validation

Reproducibility is not only about obtaining the product but also about confirming its identity and purity with certainty. Cross-validation of data from multiple analytical techniques is essential.[14]

Table 4: Expected Analytical Data for this compound
TechniqueParameterExpected Result
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ, ppm)Signals corresponding to the aromatic protons (approx. 7.5-8.5 ppm), the ester methyl group (approx. 3.9 ppm), and the hydroxyl/NH proton.[15]
LC-MS (ESI+)[M+H]⁺m/z 281.97, 283.97 (approx. 1:1 ratio due to Br isotopes).[16][17]
HPLC Purity>95% (peak area)
FT-IR Key Stretches (cm⁻¹)C=O (ester and quinolone), O-H/N-H (broad), C-Br stretches.

Conclusion

Achieving reproducibility in experiments involving this compound is an exercise in meticulous control. From the high-temperature demands of the Gould-Jacobs synthesis to the oxygen-sensitive nature of palladium-catalyzed cross-coupling, success hinges on understanding the causality behind each experimental step. By carefully selecting and controlling starting material purity, reaction temperature, atmospheric conditions, and the specific formulation of catalytic systems, researchers can transform these challenging reactions into reliable, everyday laboratory procedures. This guide serves as a foundational framework, empowering scientists to generate high-quality, reproducible data and accelerate the journey from chemical synthesis to novel therapeutic discovery.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. Available from: [Link]

  • Muscia, G., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Ates-Alagoz, Z., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 8(19), 10-15. Available from: [Link]

  • Atta, F. M., et al. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Molecular Structure. Available from: [Link]

  • Asati, V., & Sharma, S. (2020). Biological activities of quinoline derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-10. Available from: [Link]

  • PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Reddit. (2023). What is everyone's opinion on reproducibility?. r/chemistry. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Al-dujaili, L. H., & Al-karagoly, H. K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20858-20876. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

Sources

Comparative Guide to Orthogonal Assays for Confirming the Activity of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a Hypoxia-Inducible Factor (HIF) Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate." While initial screenings may suggest a particular biological effect, it is imperative to employ a series of orthogonal, or mechanistically independent, assays to build a robust body of evidence. This document outlines a selection of such assays, focusing on the hypothesis that the compound acts as a stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to low oxygen.

The stability of the HIF-1α subunit is primarily regulated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes.[1][2] In the presence of oxygen, PHDs hydroxylate HIF-1α, targeting it for rapid degradation.[1] Small molecule inhibitors of PHDs block this process, leading to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia).[1][2] This guide details a multi-pronged approach to validate if "this compound" functions as a PHD inhibitor, leading to HIF-1α stabilization and subsequent downstream signaling.

The Importance of Orthogonal Validation

Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. Orthogonal assays, which interrogate the same biological pathway from different angles, provide a much higher degree of confidence in the proposed mechanism of action.[3] For a compound like "this compound," a robust validation strategy would involve confirming:

  • Direct Target Engagement: Does the compound interact with and inhibit its putative enzyme target?

  • Cellular Target Stabilization: Does the compound lead to the accumulation of its target protein within the cell?

  • Downstream Functional Consequences: Does the stabilization of the target protein result in the expected downstream biological effects?

This guide will detail three key assays to address these questions: a biochemical PHD2 inhibition assay, a cell-based HIF-1α accumulation assay (Western Blot), and a HIF-1α transcriptional activity reporter assay.

Experimental Workflows

Below are detailed protocols for a series of orthogonal assays to confirm the activity of "this compound" as a HIF-1α stabilizer.

Assay 1: In Vitro Prolyl Hydroxylase 2 (PHD2/EGLN1) Inhibition Assay

Scientific Rationale: This biochemical assay directly assesses the ability of "this compound" to inhibit the enzymatic activity of PHD2, the primary regulator of HIF-1α stability.[4] A common method involves measuring the consumption of the co-substrate α-ketoglutarate.[5] This provides direct evidence of target engagement, independent of a cellular context.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human PHD2 (EGLN1)

    • HIF-1α peptide substrate (e.g., containing the conserved proline residue for hydroxylation)

    • α-ketoglutarate (2-oxoglutarate)

    • Ascorbate

    • Fe(II)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • "this compound" and a known PHD inhibitor (e.g., Daprodustat) as a positive control.

    • A detection reagent for α-ketoglutarate consumption (e.g., a coupled enzyme system that leads to a colorimetric or fluorescent readout).[5]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, recombinant PHD2, Fe(II), and ascorbate.

    • Add varying concentrations of "this compound" or the positive control to the reaction mixture. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining α-ketoglutarate using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of PHD2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results: If "this compound" is a direct PHD2 inhibitor, it will show a dose-dependent decrease in α-ketoglutarate consumption, yielding a measurable IC50 value.

Diagram of the In Vitro PHD2 Inhibition Assay Workflow:

G cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mix (PHD2, Fe(II), Ascorbate) compound Add Test Compound (Varying Concentrations) control Add Positive/Vehicle Controls preincubate Pre-incubate initiate Initiate Reaction (Add HIF-1α peptide, α-KG) preincubate->initiate incubate Incubate at 37°C initiate->incubate detect Measure α-KG Consumption incubate->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the in vitro PHD2 inhibition assay.

Assay 2: Cell-Based HIF-1α Accumulation via Western Blot

Scientific Rationale: This assay provides direct evidence that "this compound" leads to the stabilization of HIF-1α protein in a cellular environment. Western blotting allows for the visualization and semi-quantification of HIF-1α protein levels.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HepG2, or a renal cell carcinoma line) in standard conditions.[2]

    • Treat the cells with various concentrations of "this compound" for a specified time (e.g., 4-8 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., Daprodustat or CoCl₂, a hypoxia mimetic).[6]

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Incubate with a loading control primary antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the HIF-1α bands and normalize them to the corresponding loading control bands.

    • Compare the normalized HIF-1α levels in treated samples to the vehicle control.

Expected Results: Treatment with "this compound" should result in a dose-dependent increase in the intensity of the HIF-1α band compared to the vehicle-treated cells.

Assay 3: Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

Scientific Rationale: This functional cell-based assay measures the transcriptional activity of the stabilized HIF-1α.[1] HIF-1α, when stabilized, translocates to the nucleus and binds to HREs in the promoter regions of its target genes, driving their expression.[7] This assay uses a reporter construct where the luciferase gene is under the control of HREs. An increase in luciferase activity indicates functional HIF-1α signaling.

Experimental Protocol:

  • Cell Transfection:

    • Select a suitable cell line and transiently or stably transfect it with a plasmid containing a luciferase reporter gene driven by a promoter with multiple HREs.

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • Plate the transfected cells and allow them to adhere.

    • Treat the cells with a range of concentrations of "this compound," a vehicle control, and a positive control.

  • Luciferase Assay:

    • After the treatment period (e.g., 16-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in HRE-luciferase activity for each treatment condition relative to the vehicle control.

    • Plot the fold change against the compound concentration to generate a dose-response curve and determine the EC50 value.

Expected Results: A compound that stabilizes functional HIF-1α will induce a dose-dependent increase in HRE-driven luciferase expression.

Diagram of the HIF-1α Signaling Pathway and Assay Intervention Points:

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α PHD2 PHD2 (EGLN1) HIF1a->PHD2 O2, α-KG, Fe(II) HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Translocation WesternBlot Assay 2: Measure HIF-1α Accumulation HIF1a->WesternBlot HIF1a_OH HIF-1α-OH PHD2->HIF1a_OH Hydroxylation VHL pVHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes Luciferase Assay 3: Measure HRE Activity HRE->Luciferase Compound Methyl 6-bromo-4- hydroxyquinoline-2-carboxylate Compound->PHD2 Inhibition (Assay 1)

Caption: HIF-1α pathway and points of interrogation by orthogonal assays.

Data Summary and Interpretation

The results from these three orthogonal assays should be compiled to form a cohesive and compelling story about the compound's mechanism of action.

AssayParameter MeasuredExpected Result for a Positive HitInterpretation
In Vitro PHD2 Inhibition Enzymatic activity of PHD2Dose-dependent inhibition (IC50)Direct engagement and inhibition of the target enzyme.
HIF-1α Western Blot Cellular HIF-1α protein levelsDose-dependent increase in HIF-1αThe compound causes accumulation of the target protein in cells.
HRE Luciferase Reporter Transcriptional activity of HIF-1Dose-dependent increase in luciferase signal (EC50)The stabilized HIF-1α is transcriptionally active and induces downstream gene expression.

A positive result in all three assays provides strong, multi-faceted evidence that "this compound" acts as a prolyl hydroxylase inhibitor, leading to the stabilization of transcriptionally active HIF-1α. Discrepancies between the assays can also be informative. For example, if the compound is active in the cell-based assays but not the biochemical assay, it may suggest an indirect mechanism of action or that the compound requires metabolic activation. Conversely, activity in the biochemical assay but not in the cellular assays could indicate poor cell permeability.

Conclusion

The validation of a compound's biological activity requires a rigorous, multi-assay approach. The combination of a direct biochemical assay, a cellular target accumulation assay, and a downstream functional reporter assay, as detailed in this guide, provides a robust framework for confirming the activity of "this compound" as a stabilizer of HIF-1α. This orthogonal approach ensures scientific rigor and provides the high-quality data necessary for advancing promising compounds in the drug discovery pipeline.

References

  • Zhou, W., Dosey, T. L., Biechele, T., Moon, R. T., Horwitz, M. S., & Ruohola-Baker, H. (2011). Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLOS ONE, 6(11), e27460. [Link]

  • Xia, M., et al. (2009). Identification of Chemical Compounds that Induce HIF-1α Activity. Toxicological Sciences, 112(1), 133-142. [Link]

  • Haase, V. H. (2017). Hypoxia-Inducible Factor–Prolyl Hydroxylase Inhibitors in the Treatment of Anemia of Chronic Kidney Disease. American Journal of Kidney Diseases, 69(4), 535-546. [Link]

  • Xia, M., et al. (2008). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of Biomolecular Screening, 13(8), 744-753. [Link]

  • Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 7(2), 1148-1163. [Link]

  • Bruick, R. K., & McKnight, S. L. (2001). A Conserved Family of Prolyl-4-Hydroxylases That Modify HIF. Science, 294(5545), 1337-1340. [Link]

  • Jaakkola, P., et al. (2001). Targeting of HIF-α to the von Hippel-Lindau Ubiquitylation Complex by O2-Regulated Prolyl Hydroxylation. Science, 292(5516), 468-472. [Link]

  • Ivan, M., et al. (2001). HIFα Targeted for VHL-Mediated Destruction by Proline Hydroxylation: Implications for O2 Sensing. Science, 292(5516), 464-468. [Link]

  • Maxwell, P. H., et al. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature, 399(6733), 271-275. [Link]

  • Auld, D. S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 19-30. [Link]

  • Lee, J. W., et al. (2003). The von Hippel-Lindau tumor suppressor protein controls gene expression and tumor growth through methylation-dependent regulation of RASSF1A. Molecular and Cellular Biology, 23(17), 6031-6041. [Link]

  • Hewitson, K. S., et al. (2018). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. *DASH (Harvard). [Link]

Sources

A Researcher's Guide to Kinase and Enzyme Selectivity Profiling: The Case of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the kinase and enzyme selectivity profile of a novel chemical entity, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. Quinoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of protein targets, particularly kinases.[1][2] Therefore, early and thorough selectivity profiling is paramount to elucidate a compound's mechanism of action, identify potential therapeutic applications, and flag potential off-target liabilities. We present a tiered, multi-assay strategy, beginning with a broad kinome scan to identify initial hits, followed by orthogonal validation and IC50 determination to confirm potency, and concluding with a comparative analysis against established inhibitors. Detailed, self-validating protocols for key biochemical assays are provided, alongside best practices for data interpretation and visualization, to empower researchers in advancing novel compounds through the drug discovery pipeline.

Introduction: The Imperative of Selectivity Profiling

The 4-hydroxyquinoline core is a versatile scaffold found in numerous biologically active compounds, with derivatives known to inhibit various enzymes, including cellular dehydrogenases.[3] this compound (PubChem CID: 29922229) is a novel small molecule whose biological activity profile is largely uncharacterized.[4] Given the promiscuity of the quinoline nucleus, which is a common feature in many approved kinase inhibitors,[1][5] a systematic evaluation of its interaction with the human kinome is a critical first step in its preclinical assessment.

Kinases are one of the most heavily targeted enzyme families in drug development, regulating nearly all aspects of cellular life.[6] The development of kinase inhibitors has revolutionized cancer therapy, but a frequent challenge is managing off-target effects, which often arise from a lack of selectivity.[7][8] A compound that potently inhibits its intended target but also engages numerous other kinases can lead to unforeseen toxicities or complex polypharmacology. Therefore, the objective of this guide is not merely to identify what a compound does inhibit, but also what it does not.

This guide outlines a robust, logical workflow for determining the selectivity profile of this compound, providing a template applicable to any novel small molecule inhibitor.

A Tiered Strategy for Comprehensive Selectivity Profiling

A multi-stage approach is recommended to efficiently allocate resources while maximizing data quality. This strategy begins with a broad, high-throughput screen to cast a wide net, followed by more focused, in-depth studies on the most promising interactions.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Benchmarking & Further Characterization A Novel Compound (this compound) B Broad Kinome Panel Screen (e.g., >300 kinases) Single High Concentration (1-10 µM) A->B C Primary Hit List (% Inhibition Data) B->C Identify kinases with >50% inhibition D Dose-Response Assay (10-point curve) Determine IC50 Values C->D E Orthogonal Confirmatory Assay (e.g., Different technology) Confirm IC50 Values D->E F Validated On-Target & Off-Target List (Potency Data) E->F Confirm activity G Comparative Analysis vs. Reference Inhibitors F->G H Mechanism of Action Studies (e.g., ATP Competition) F->H I Selectivity Profile Report (Potency, Selectivity Score) G->I H->I

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Scan. The initial step involves screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, commercially available panel of kinases.[9] The goal is to rapidly identify any potential interactions. A percent inhibition value is generated for each kinase, and a threshold (e.g., >50% inhibition) is set to define a "primary hit."

Tier 2: IC₅₀ Determination and Orthogonal Validation. For all primary hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. To ensure the observed activity is not an artifact of the assay technology, it is crucial to confirm these IC₅₀ values using an orthogonal assay—a method based on a different detection principle (e.g., confirming a radiometric assay hit with a luminescence-based assay).[10]

Tier 3: Comparative Analysis. The potency and selectivity of the test compound should be benchmarked against known, well-characterized inhibitors targeting the validated hits.[8] This provides essential context. For example, a 50 nM IC₅₀ is more impressive if the standard clinical inhibitor has an IC₅₀ of 200 nM, but less so if the standard is 1 nM.

Detailed Experimental Methodologies

The trustworthiness of any profiling guide rests on the quality of its protocols. The following methods are described with sufficient detail for replication and include critical controls.

Protocol 1: In Vitro Radiometric Kinase Assay (HotSpot™ Platform)

This method measures the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) to a protein or peptide substrate, a gold-standard technique for quantifying kinase activity.[9]

A. Reagent Preparation:

  • Kinase Buffer: Prepare a 20x stock of kinase buffer and store at -20°C.[11] The final 1x buffer composition is typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • ATP Stock: Prepare a 10 mM stock of ATP in sterile water and store at -20°C.

  • [γ-³³P]-ATP: Procure high-purity radiolabeled ATP.

  • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions in DMSO to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay must not exceed 1%.[10]

  • Enzyme and Substrate: Reconstitute purified recombinant kinase and its specific substrate in kinase buffer to desired working concentrations (e.g., 2x-5x final concentration).

B. Assay Procedure:

  • Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of the enzyme/substrate master mix to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP mixture (containing both unlabeled ATP and [γ-³³P]-ATP). The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed.[9]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding 10 µL of 0.5% phosphoric acid.

  • Spot 10 µL of the reaction mixture from each well onto a filtermat membrane, which captures the phosphorylated substrate.

  • Wash the filtermat extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

C. Controls:

  • Positive Control: A known inhibitor for the specific kinase.

  • Negative Control: DMSO vehicle only (represents 0% inhibition).

  • Background Control: No enzyme (represents 100% inhibition).

Protocol 2: Orthogonal Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, non-radioactive alternative for hit confirmation.[10]

G A Step 1: Kinase Reaction Kinase + Substrate + ATP B ADP + Phosphorylated Substrate + leftover ATP A->B Incubation C Step 2: ADP-Glo™ Reagent Addition Stops reaction, depletes remaining ATP B->C D ADP + Phosphorylated Substrate C->D E Step 3: Kinase Detection Reagent Addition Converts ADP back to ATP D->E F Newly Synthesized ATP E->F G Luciferase/Luciferin Reaction F->G H Luminescent Signal (Proportional to ADP produced) G->H Light Output

Caption: Principle of the ADP-Glo™ Kinase Assay.[10]

A. Assay Procedure:

  • Perform the kinase reaction (Steps B.1-B.4 from Protocol 1) in an opaque 384-well plate suitable for luminescence readings.

  • ADP Detection - Part 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP Detection - Part 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and, in the presence of luciferase and luciferin, generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for interpretation. All quantitative data should be summarized in tables.

Illustrative Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Table 1: Tier 1 Primary Kinome Screen Results (% Inhibition at 10 µM)

Kinase FamilyKinase Target% InhibitionPrimary Hit?
Tyrosine KinaseEGFR89%Yes
Tyrosine KinaseSRC72%Yes
Tyrosine KinaseABL115%No
Ser/Thr KinaseCDK2/CycA95%Yes
Ser/Thr KinasePIM16%No
Ser/Thr KinaseCLK458%Yes
............
(300+ other kinases)

Based on this hypothetical screen, EGFR, SRC, CDK2/CycA, and CLK4 are identified as primary hits and are advanced to Tier 2 testing.

Table 2: Tier 2 & 3 Comparative IC₅₀ Analysis (nM)

Kinase TargetThis compound (IC₅₀ nM)Reference Inhibitor 1Reference Inhibitor 2
EGFR 125Erlotinib (IC₅₀: 25 nM)[7]Gefitinib (IC₅₀: 30 nM)[7]
CDK2/CycA 45Palbociclib (IC₅₀: >1000 nM)[6]Roscovitine (IC₅₀: 200 nM)
SRC 350Dasatinib (IC₅₀: 5 nM)[7]Saracatinib (IC₅₀: 15 nM)
CLK4 80TG003 (IC₅₀: 20 nM)[1]

Interpretation and Future Directions

The hypothetical data presented in Table 2 provides a nuanced picture.

  • Potency: The compound shows its highest potency against CDK2/CycA (IC₅₀ = 45 nM).

  • Selectivity: While it hits multiple kinases, there is a clear selectivity window. It is significantly more potent against CDK2/CycA and CLK4 than against EGFR and SRC.

  • Comparative Performance:

    • Its potency against CDK2 is noteworthy, as a first-generation CDK4/6 inhibitor like Palbociclib is inactive.[6] This could suggest a potential application in tumors resistant to CDK4/6 blockade.

    • Against EGFR, it is less potent than established inhibitors like Erlotinib, suggesting EGFR is more likely an "off-target."

Future Directions:

  • Mechanism of Action: Conduct ATP-competition assays to determine if the inhibition is ATP-competitive, a common mechanism for quinazoline-based inhibitors.[1][2]

  • Cellular Activity: Progress the compound into cell-based assays using cell lines known to be dependent on the validated target kinases (e.g., breast cancer cell lines for CDK2) to confirm target engagement and functional effects in a biological context.

  • Broader Enzyme Profiling: The quinoline scaffold can interact with non-kinase enzymes.[3] It would be prudent to screen the compound against a panel of other relevant enzyme classes, such as caspases, which are key mediators of apoptosis and inflammation.[12][13]

By following this structured, data-driven approach, researchers can build a comprehensive and reliable selectivity profile for any novel compound, transforming an unknown molecule into a well-characterized chemical probe or a promising therapeutic lead.

References

  • Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. (n.d.). SpringerLink. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • A small molecule inhibitor of Caspase 1. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. (2022). Journal of Medicinal Chemistry. [Link]

  • A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. (n.d.). PMC. [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (n.d.). PMC. [Link]

  • Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. (2025). ResearchGate. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives. (n.d.). MDPI. [Link]

  • Selective Caspase-1 Inhibition with VX-765: Mechanistic I... (2025). Online Inhibitor. [Link]

  • Examples of small-molecule kinase inhibitors in clinical development. (n.d.). ResearchGate. [Link]

  • Evolution of Small Molecule Kinase Drugs. (n.d.). PMC. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. [Link]

  • High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (n.d.). PMC. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). PMC. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). PubMed. [Link]

  • Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. (2014). PubMed. [Link]

Sources

A Comparative Analysis of Synthetic Routes to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents. Among these, Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate stands out as a key intermediate for the synthesis of more complex bioactive molecules. This guide provides a detailed comparative analysis of the primary synthetic strategies for this target, offering insights into the mechanistic nuances and practical considerations for each approach.

The synthesis of polysubstituted quinolines presents a fascinating challenge in organic chemistry, requiring careful strategic planning to achieve the desired regiochemistry. For our target molecule, this compound, the arrangement of the bromo, hydroxy, and methoxycarbonyl groups dictates the most viable synthetic pathways. This analysis will focus on three principal strategies: a route based on the Pfitzinger reaction, a potential pathway leveraging the Gould-Jacobs reaction, and a third approach utilizing the Conrad-Limpach synthesis.

Strategic Overview: A Visual Roadmap

To conceptualize the synthetic landscape, the following diagram outlines the key transformations and intermediates involved in the plausible routes to this compound.

cluster_0 Pfitzinger-based Route cluster_1 Gould-Jacobs-based Route cluster_2 Conrad-Limpach-based Route 5-Bromoisatin 5-Bromoisatin Intermediate_A 6-Bromo-4-hydroxyquinoline- 2-carboxylic acid 5-Bromoisatin->Intermediate_A Pfitzinger Reaction (e.g., with Ethyl Pyruvate) Target_P Methyl 6-bromo-4-hydroxyquinoline- 2-carboxylate Intermediate_A->Target_P Esterification 4-Bromoaniline_GJ 4-Bromoaniline Intermediate_B Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate 4-Bromoaniline_GJ->Intermediate_B Gould-Jacobs Reaction (with Diethyl Ethoxymethylenemalonate) Target_GJ Methyl 6-bromo-4-hydroxyquinoline- 2-carboxylate Intermediate_B->Target_GJ Isomerization/ Rearrangement (Hypothetical) 4-Bromoaniline_CL 4-Bromoaniline Intermediate_C Ethyl 6-bromo-4-hydroxyquinoline- 2-carboxylate 4-Bromoaniline_CL->Intermediate_C Conrad-Limpach Reaction (with Diethyl Oxalacetate) Target_CL Methyl 6-bromo-4-hydroxyquinoline- 2-carboxylate Intermediate_C->Target_CL Transesterification

Figure 1: High-level comparison of potential synthetic strategies.

Method 1: The Pfitzinger Reaction Route - A Reliable Workhorse

The Pfitzinger reaction, which involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base, stands out as a highly effective method for the synthesis of quinoline-4-carboxylic acids.[1][2] A modification of this reaction, known as the Halberkann variant, can yield 2-hydroxy-quinoline-4-carboxylic acids.[2] For our target molecule, a Pfitzinger-type reaction of 5-bromoisatin with an appropriate carbonyl compound, followed by esterification, presents a logical and well-documented pathway.

Mechanistic Insight

The reaction commences with the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, opening the ring to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group, such as ethyl pyruvate, to form an imine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system.

5-Bromoisatin 5-Bromoisatin Keto-acid Keto-acid 5-Bromoisatin->Keto-acid Base (e.g., KOH) Imine Imine Keto-acid->Imine + Ethyl Pyruvate Cyclized_Intermediate Cyclized_Intermediate Imine->Cyclized_Intermediate Intramolecular Condensation 6-Bromo-4-hydroxyquinoline-2-carboxylic_acid 6-Bromo-4-hydroxyquinoline-2-carboxylic_acid Cyclized_Intermediate->6-Bromo-4-hydroxyquinoline-2-carboxylic_acid Dehydration Target Target 6-Bromo-4-hydroxyquinoline-2-carboxylic_acid->Target Esterification (MeOH, Acid catalyst)

Figure 2: Simplified workflow for the Pfitzinger-based synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid via Pfitzinger Reaction

A plausible approach involves the reaction of 5-bromoisatin with ethyl pyruvate.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin in an aqueous solution of potassium hydroxide.

  • Addition of Carbonyl Compound: To the resulting solution of the potassium salt of 2-amino-5-bromophenylglyoxylic acid, add ethyl pyruvate.

  • Reaction: The mixture is then heated to induce condensation and cyclization.

  • Workup: After cooling, the reaction mixture is acidified to precipitate the crude 6-bromo-4-hydroxyquinoline-2-carboxylic acid. The product can be purified by recrystallization.

Step 2: Esterification to this compound

The carboxylic acid is then esterified, for example, using a Fischer esterification.[3][4]

  • Reaction Setup: Suspend the purified 6-bromo-4-hydroxyquinoline-2-carboxylic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with a suitable organic solvent. The organic layer is dried and concentrated to yield the target methyl ester.

Performance and Considerations
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodThe Pfitzinger reaction is known for providing good yields of quinoline-4-carboxylic acids.[5] Esterification yields are also typically high.
Purity GoodThe carboxylic acid intermediate can be readily purified by recrystallization. The final ester can be purified by column chromatography.
Scalability GoodThe reaction conditions are generally amenable to scaling up.
Versatility HighA wide variety of substituted isatins and carbonyl compounds can be used to generate a library of quinoline derivatives.[6]
Challenges The synthesis of 5-bromoisatin is an additional preparatory step.

Method 2: The Gould-Jacobs Reaction - A Classic Approach with a Twist

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or a similar reagent.[7][8][9] This reaction typically yields 4-hydroxyquinoline-3-carboxylates.[10] To obtain the desired 2-carboxylate isomer, a modification or a subsequent rearrangement would be necessary, making this a less direct, though still plausible, route.

Mechanistic Insight

The reaction proceeds through the initial condensation of 4-bromoaniline with a malonic ester derivative to form an anilinomethylenemalonate intermediate. This intermediate then undergoes thermal cyclization to form the quinoline ring. The regioselectivity of the cyclization is a key consideration.

4-Bromoaniline 4-Bromoaniline Anilinomethylenemalonate Anilinomethylenemalonate 4-Bromoaniline->Anilinomethylenemalonate + Diethyl Ethoxymethylenemalonate Cyclization Cyclization Anilinomethylenemalonate->Cyclization Heat Ethyl_6-bromo-4-hydroxyquinoline-3-carboxylate Ethyl_6-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Ethyl_6-bromo-4-hydroxyquinoline-3-carboxylate Target Target Ethyl_6-bromo-4-hydroxyquinoline-3-carboxylate->Target Isomerization/ Rearrangement (Hypothetical)

Figure 3: Conceptual workflow for a Gould-Jacobs-based synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, often without a solvent, to form the anilinomethylenemalonate intermediate.[1]

  • Cyclization: The intermediate is then heated at a higher temperature, typically in a high-boiling solvent like diphenyl ether, to effect cyclization to the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[11][12]

Step 2: Conversion to the 2-Carboxylate Isomer (Hypothetical)

The conversion of the 3-carboxylate to the desired 2-carboxylate is not a straightforward or commonly reported transformation and would likely involve a multi-step process, potentially including hydrolysis, decarboxylation, and re-introduction of the carboxyl group at the 2-position, which is synthetically inefficient.

Performance and Considerations
ParameterAssessmentSupporting Data/Rationale
Yield Potentially LowThe Gould-Jacobs reaction itself can be high-yielding.[1] However, the subsequent isomerization to the 2-carboxylate is a major hurdle with no established high-yielding protocol.
Purity ModerateSide products from the high-temperature cyclization can complicate purification.
Scalability ModerateThe high temperatures required for cyclization can be challenging to manage on a large scale.
Versatility ModerateWhile versatile for 3-carboxylates, its application for 2-carboxylates is not direct.
Challenges The primary challenge is the regioselectivity of the initial cyclization and the difficulty of isomerizing the 3-carboxylate to the 2-carboxylate.

Method 3: The Conrad-Limpach Synthesis - An Alternative Cyclization

The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[13][14][15] By carefully selecting the β-ketoester, it is possible to direct the synthesis towards the desired 2-substituted quinoline.

Mechanistic Insight

The reaction involves the initial formation of a Schiff base from the aniline and the β-ketoester. This is followed by a thermal cyclization to form the 4-hydroxyquinoline. The regiochemical outcome is dependent on the reaction conditions and the structure of the β-ketoester.

4-Bromoaniline 4-Bromoaniline Schiff_Base Schiff_Base 4-Bromoaniline->Schiff_Base + Diethyl Oxalacetate Cyclization Cyclization Schiff_Base->Cyclization Heat Ethyl_6-bromo-4-hydroxyquinoline-2-carboxylate Ethyl_6-bromo-4-hydroxyquinoline-2-carboxylate Cyclization->Ethyl_6-bromo-4-hydroxyquinoline-2-carboxylate Target Target Ethyl_6-bromo-4-hydroxyquinoline-2-carboxylate->Target Transesterification (MeOH, Base or Acid)

Figure 4: Conceptual workflow for a Conrad-Limpach-based synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate

  • Condensation: 4-Bromoaniline is reacted with diethyl oxalacetate at room temperature or with gentle heating to form the corresponding enamine or Schiff base.

  • Cyclization: The intermediate is then heated in a high-boiling solvent to induce cyclization to ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate.

Step 2: Transesterification to the Methyl Ester

The resulting ethyl ester can be converted to the methyl ester via transesterification.

  • Reaction: The ethyl ester is dissolved in methanol with a catalytic amount of acid or base.

  • Equilibrium Shift: The reaction is driven to completion by using a large excess of methanol.

  • Workup: The product is isolated by removing the solvent and purifying the residue.

Performance and Considerations
ParameterAssessmentSupporting Data/Rationale
Yield ModerateThe Conrad-Limpach reaction can provide good yields, but the high temperatures can also lead to side reactions.[15]
Purity ModeratePurification of the product from the high-boiling solvent and any byproducts can be challenging.
Scalability ModerateSimilar to the Gould-Jacobs reaction, the high-temperature cyclization can be a limitation for large-scale synthesis.
Versatility GoodA range of anilines and β-ketoesters can be employed.
Challenges High reaction temperatures are required, which can lead to decomposition and the formation of tars. The choice of solvent is critical for achieving good yields.[5]

Comparative Summary

Synthesis MethodKey Starting MaterialsKey IntermediatesAdvantagesDisadvantages
Pfitzinger Reaction 5-Bromoisatin, Ethyl Pyruvate6-Bromo-4-hydroxyquinoline-2-carboxylic acid- Well-established and reliable- Good yields and purity- High versatility- Requires synthesis of substituted isatin
Gould-Jacobs Reaction 4-Bromoaniline, Diethyl EthoxymethylenemalonateEthyl 6-bromo-4-hydroxyquinoline-3-carboxylate- Readily available starting materials- Incorrect regiochemistry for the target molecule- Isomerization is challenging
Conrad-Limpach Synthesis 4-Bromoaniline, Diethyl OxalacetateEthyl 6-bromo-4-hydroxyquinoline-2-carboxylate- Direct route to the 2-carboxylate- Requires high temperatures- Potential for low yields and side products

Conclusion and Recommendation

Based on the analysis of the available synthetic methodologies, the Pfitzinger reaction-based route is the most recommended and reliable strategy for the synthesis of this compound. This approach offers a clear and well-documented pathway to the key carboxylic acid intermediate, which can then be efficiently esterified to the final product. The versatility of the Pfitzinger reaction also allows for the generation of a diverse range of analogs for further structure-activity relationship studies.

While the Conrad-Limpach synthesis presents a more direct route to the 2-carboxylate quinoline core, the harsh reaction conditions and potential for lower yields make it a less attractive option, particularly for large-scale synthesis. The Gould-Jacobs reaction, while a cornerstone of quinoline synthesis, is not well-suited for the direct preparation of the target molecule due to its inherent regioselectivity towards the 3-carboxylate isomer.

For researchers and drug development professionals, the Pfitzinger approach provides a robust and scalable platform for accessing this compound and its derivatives, facilitating the advancement of novel therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Reitsema, R. H. (1948). The Chemistry of the 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.
  • Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Vol. 4. John Wiley & Sons.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • MDPI. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.
  • SynArchive. Conrad-Limpach Synthesis. Retrieved from [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Wikipedia. Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (2011). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Canadian Science Publishing. (1969). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 47(19), 3563-3569.
  • Wikipedia. Pfitzinger reaction. Retrieved from [Link]

  • OUCI. Conrad–Limpach reaction. Retrieved from [Link]

  • PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Caspian Journal of Chemistry. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Retrieved from [Link]

  • Journal of the American Chemical Society. (1970). Copper-quinoline decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • YouTube. (2020). MCQ about oxidation of Quinoline followed by decarboxylation. Retrieved from [Link]

  • National Institutes of Health. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]

Sources

Navigating the Druggability Maze: A Comparative ADME/Tox Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "potency is not enough" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles[1][2][3]. Early and strategic assessment of these properties is paramount to de-risking projects, conserving resources, and accelerating the development of safe and effective therapeutics[1][4].

This guide provides an in-depth comparative analysis of the ADME/Tox profile of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate , a heterocyclic scaffold of interest, against its structural analogs. By integrating in silico predictions with established in vitro experimental protocols, we aim to equip researchers, scientists, and drug development professionals with a practical framework for evaluating quinoline-based compounds and making informed decisions in their discovery campaigns.

The Quinoline Scaffold: A Privileged Structure with ADME/Tox Considerations

Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antimicrobial properties[5][6][7]. However, the physicochemical properties of this scaffold can also present challenges in achieving a desirable ADME/Tox balance[5][8]. Understanding the influence of various substituents on the quinoline ring is crucial for optimizing for drug-like properties.

For this guide, we will compare our lead compound, This compound (Compound A) , with two representative analogs: Methyl 4-hydroxyquinoline-2-carboxylate (Analog 1) and Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate (Analog 2) . This selection allows us to probe the effects of halogen substitution at the 6-position on the overall ADME/Tox profile.

In Silico ADME/Tox Profiling: A First Look

Before embarking on resource-intensive in vitro assays, in silico predictive models offer a rapid and cost-effective means of initial assessment. We utilized the freely accessible web tools SwissADME and pkCSM to generate a preliminary ADME/Tox profile for our compounds of interest[9][10][11][12].

Table 1: Predicted Physicochemical and ADME Properties

PropertyCompound AAnalog 1Analog 2Significance in Drug Discovery
Molecular Weight ( g/mol ) 282.09203.19237.64Influences diffusion and overall size.
LogP (Consensus) 2.301.501.85Lipophilicity; affects solubility, permeability, and metabolism.
Water Solubility (LogS) -3.5-2.5-3.0Crucial for absorption and formulation.
GI Absorption HighHighHighPredicted likelihood of absorption from the gut.
BBB Permeant YesNoYesPredicts ability to cross the blood-brain barrier.
CYP2D6 Inhibitor YesYesYesPotential for drug-drug interactions.
Synthetic Accessibility 2.82.52.7Ease of chemical synthesis.

Data generated using SwissADME and pkCSM web servers.[9][10][11][12]

Initial Interpretation:

From this predictive overview, we can hypothesize that all three compounds are likely to have good gastrointestinal absorption. The introduction of a halogen (Cl or Br) increases lipophilicity (LogP) and molecular weight, while decreasing predicted water solubility (LogS) compared to the unsubstituted analog. Notably, the halogenated derivatives are predicted to be blood-brain barrier (BBB) permeant, a critical consideration depending on the therapeutic target. All three compounds show a potential liability for inhibition of the major drug-metabolizing enzyme CYP2D6, flagging a need for experimental verification.

Comparative In Vitro ADME Profiling: Experimental Validation

While in silico tools provide valuable guidance, experimental data is the gold standard for accurate ADME/Tox assessment. Below, we outline key in vitro assays and discuss the expected outcomes based on our initial predictions.

Permeability Assessment: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability[13][14]. It serves as an initial screen to understand how a compound might be absorbed through the gastrointestinal tract.

  • Preparation of Lipid Solution: A 1% (w/v) solution of lecithin in dodecane is prepared and sonicated to ensure complete dissolution.

  • Coating the Donor Plate: 5 µL of the lipid/dodecane mixture is carefully added to each well of a 96-well filter donor plate, creating an artificial membrane.

  • Preparation of Solutions: Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10-100 µM[15][16]. The acceptor plate wells are filled with 300 µL of the same buffer.

  • Assay Incubation: 150 µL of the test compound solution is added to the donor plate wells. The donor plate is then placed on the acceptor plate, and the assembly is incubated at room temperature for 4-16 hours in a humidified chamber to prevent evaporation[15].

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy[14]. The apparent permeability coefficient (Papp) is then calculated.

DOT Script for PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 1% Lecithin in Dodecane coat_plate Coat Donor Plate with Lipid (5 µL) prep_lipid->coat_plate prep_solutions Prepare Compound Solutions (PBS + 5% DMSO) fill_acceptor Fill Acceptor Plate with Buffer (300 µL) prep_solutions->fill_acceptor fill_donor Add Compound to Donor Plate (150 µL) prep_solutions->fill_donor coat_plate->fill_donor incubate Incubate Sandwich Plate (4-16 hours) fill_acceptor->incubate fill_donor->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Figure 1: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Expected Outcomes: Based on the increasing LogP values, we would anticipate the permeability to follow the trend: Compound A > Analog 2 > Analog 1 . Higher lipophilicity generally correlates with increased passive diffusion across the lipid membrane in the PAMPA model.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes[17][18]. High metabolic instability can lead to rapid clearance in vivo, reducing a drug's half-life and bioavailability.

  • Reagent Preparation: Thaw human liver microsomes (HLMs) and prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)[19][20]. Prepare an NADPH-regenerating system solution[17].

  • Reaction Mixture: In a 96-well plate, combine the HLM solution, buffer, and the test compound (typically at a final concentration of 1 µM)[20].

  • Initiation and Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system[18][20].

  • Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes)[18].

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[20][21].

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound[21]. The half-life (t½) and intrinsic clearance (CLint) are then calculated.

DOT Script for Microsomal Stability Workflow

Microsomal_Stability_Workflow cluster_timepoints Incubation and Sampling start Prepare Reagents (Microsomes, Buffer, NADPH) mix Combine Microsomes, Buffer, and Test Compound (1 µM) start->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate t0 T=0 min initiate->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Aliquots with Acetonitrile + Internal Std t60->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: The Case of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From High-Throughput Hit to Validated Lead

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of immense chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2] However, an initial hit is merely the starting signal in a long and rigorous journey. The output of any HTS campaign is inevitably contaminated with false positives—compounds that appear active due to assay interference rather than genuine, specific interaction with the target.[3][4][5] Therefore, a systematic and multi-tiered validation workflow is not just recommended; it is critical to prevent the costly pursuit of flawed candidates.

This guide provides a comprehensive framework for the rigorous validation of HTS hits, using the hypothetical identification of "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" as a primary hit. We will navigate the essential phases of hit confirmation, orthogonal validation, and mechanistic characterization, comparing different experimental strategies at each stage. The goal is to build a robust data package that establishes confidence in a hit's activity, selectivity, and mechanism of action, thereby justifying its advancement into resource-intensive lead optimization.

Phase 1: Initial Hit Confirmation and Triage – Is the Activity Real and Repeatable?

The first step after identifying a hit from a primary screen is to confirm its activity and rule out the most common sources of assay artifacts.[6] This phase focuses on reproducibility and basic chemical integrity.

Hit Re-acquisition and Confirmation

Causality: The compound in the original HTS library plate may have degraded, been misplaced, or be of insufficient purity. It is essential to source a fresh, solid sample of the hit compound, confirm its identity and purity (typically >95% via LC-MS and NMR), and re-test it in the primary assay. This simple step eliminates a surprising number of initial hits.

Protocol:

  • Procure: Obtain a new batch of this compound from a reliable chemical vendor.

  • Quality Control: Prepare a stock solution in a suitable solvent (e.g., DMSO). Confirm identity via LC-MS and purity via HPLC.

  • Re-test: Perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) in the primary screening assay in triplicate. The resulting IC50 or EC50 value should be consistent with the primary screening data.

Assay Interference Counter-screens

Causality: Many false positives arise from compounds interfering with the assay technology itself, rather than acting on the biological target.[3][7][8] For example, in fluorescence-based assays, compounds may be autofluorescent or act as quenchers.[5] In luciferase-based assays, compounds can directly inhibit the reporter enzyme.[9]

Comparison of Counter-screens:

Counter-Screen TypePurpose & RationaleExperimental Approach
Technology-Specific To identify direct interference with assay components. For a fluorescence polarization (FP) assay, this means checking for autofluorescence.Run the assay in the absence of the target protein but with all other detection reagents. A signal change in the presence of the compound indicates interference.
Promiscuity/Reactivity To flag compounds that are non-specific or chemically reactive. Redox-active compounds, for instance, can generate hydrogen peroxide, leading to false positives in many assays.[3]Use a general reactivity assay, such as one that detects hydrogen peroxide generation, or test against an unrelated target to check for promiscuity.[3]
Aggregation To identify compounds that form aggregates at assay concentrations. These aggregates can sequester and non-specifically inhibit enzymes.Test the compound's activity in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100). A significant shift in IC50 suggests aggregation-based inhibition.[3]

For our compound, this compound, its quinoline core warrants scrutiny. Quinoline-containing compounds can sometimes be flagged as Pan-Assay Interference Compounds (PAINS), which are known to interfere non-specifically in various assays.[10][11] Therefore, these initial counter-screens are particularly vital.

Phase 2: Orthogonal Validation – Does the Activity Hold Up in a Different Context?

Once a hit is confirmed and cleared of obvious artifacts, the next crucial step is orthogonal validation.[7][12] This involves testing the compound in a secondary assay that measures the same biological outcome but uses a different technology or methodology.[6][8][13] This approach ensures that the observed activity is not an artifact of the primary assay format.[7]

Workflow: From Biochemical to Cell-Based Validation

A common and powerful validation path is to move from a simplified biochemical assay (the typical HTS format) to a more complex and biologically relevant cell-based assay.

G cluster_0 Phase 1: Biochemical HTS cluster_1 Phase 2: Orthogonal Validation HTS Primary HTS (e.g., Kinase Glo®) Hit Hit Compound: This compound HTS->Hit Identifies Activity CellAssay Cell-Based Assay (e.g., Phospho-Target Western Blot) Hit->CellAssay Test in different assay format Validation Validated Hit CellAssay->Validation Confirms On-Target Effect in Cells

Caption: Workflow comparing a primary biochemical screen with a cell-based orthogonal assay.

Comparison of Validation Assay Formats:

Let's assume our compound was a hit in a biochemical kinase inhibition assay (e.g., using ADP-Glo™).

Assay TypePrinciple & RationaleAdvantagesDisadvantages
Biochemical (Primary) Measures direct inhibition of a purified enzyme in a simplified, buffer-based system.High-throughput, sensitive, easy to automate, directly measures target interaction.Prone to artifacts, lacks biological context (no cell membrane, metabolism, etc.).
Cell-Based (Orthogonal) Measures the downstream consequence of target inhibition within a living cell (e.g., reduction of a phosphorylated substrate).High biological relevance, accounts for cell permeability and stability, confirms mechanism in a native environment.Lower throughput, more complex, indirect measure of target binding.

Protocol: Cell-Based Target Engagement (Western Blot)

  • Cell Culture: Grow a relevant cell line known to express the target kinase.

  • Compound Treatment: Treat cells with a dose-range of this compound for a specified time. Include a known inhibitor (positive control) and DMSO (vehicle control).

  • Stimulation: If required, stimulate the signaling pathway to activate the target kinase.

  • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate (to measure inhibition) and total target protein (to ensure equal loading).

  • Analysis: Quantify band intensity. A dose-dependent decrease in the phospho-substrate signal, without a change in total protein, validates the hit.

Phase 3: Biophysical Validation – Does the Compound Directly Bind the Target?

Confirming a functional effect in cells is a major step forward. However, it does not definitively prove that the compound works by directly binding to the intended target. Biophysical assays are the gold standard for confirming a direct physical interaction between a compound and its target protein.[8][14][15]

Comparison of Common Biophysical Methods:
MethodPrincipleKey OutputComparison Insights
Surface Plasmon Resonance (SPR) Immobilize the target protein on a sensor chip and flow the compound over it. Binding changes the refractive index at the surface.[13][16]Affinity (KD), On/Off rates (ka/kd).Provides detailed kinetic information, but requires protein immobilization which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur upon binding of a compound to a target protein in solution.[16]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS).Gold standard for thermodynamics; label-free and in-solution, but requires larger amounts of pure protein.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[17][18][19]Target Engagement in cells/lysates.Crucially, it can demonstrate target binding in a native cellular environment without labels, confirming the drug reaches its target.[17][18]

G cluster_0 Biophysical Validation Logic cluster_1 Detection Methods Compound Hit Compound Complex Compound-Target Complex Compound->Complex Target Target Protein Target->Complex SPR SPR: Measures Mass Change Complex->SPR Detects ITC ITC: Measures Heat Change Complex->ITC Detects CETSA CETSA: Measures Thermal Stability Complex->CETSA Detects

Caption: Biophysical methods confirm the direct formation of a compound-target complex.

A positive result from a method like CETSA provides powerful evidence that this compound is not only active but engages its intended target within the complex milieu of the cell.[20]

Phase 4: Chemical Validation – Is the Activity Tied to the Chemical Scaffold?

The final pillar of validation is to demonstrate that the observed biological activity is specifically linked to the chemical structure of the hit compound. This is primarily achieved by establishing an initial Structure-Activity Relationship (SAR).[21][22]

Causality: If the activity is real and specific to the scaffold, small, rational modifications to the molecule should predictably alter its potency.[22] Conversely, if the activity is due to a reactive impurity or a non-specific mechanism, it will likely not exhibit a clear SAR.

Comparison of SAR Strategies:

StrategyRationaleExperimental Approach
Analogue Purchase/Synthesis Test closely related chemical structures to see if activity is maintained, improved, or lost.[6][23]Acquire commercially available analogues of the hit. Perform dose-response curves in the primary or orthogonal assay.
"Activity Cliff" Analysis Identify pairs of structurally very similar compounds where one is active and the other is inactive. This strongly suggests a specific interaction.Mine screening data or test analogues to find these pairs. For our hit, an analogue missing the bromine atom or with the methyl ester hydrolyzed would be informative.
Inactive Control Synthesize or purchase a close analogue predicted to be inactive.If a key functional group is identified, removing it should abolish activity. This serves as a powerful negative control for future experiments.

Example SAR Table for this compound:

CompoundModification from HitKinase IC50 (nM)Cellular EC50 (nM)Interpretation
Hit Compound -150800Baseline activity.
Analogue 1 No Bromine at C6>10,000>10,000The bromine atom is critical for activity.
Analogue 2 Ethyl ester instead of Methyl180950Ester group size is tolerated.
Analogue 3 Free carboxylic acid5,000>20,000The methyl ester is important for activity/permeability.

This preliminary SAR provides strong evidence that the activity is tied to specific features of the quinoline scaffold, increasing confidence that it is a "true" hit and a viable starting point for a medicinal chemistry program.[21][24]

Conclusion: A Go/No-Go Decision Framework

The validation cascade systematically de-risks an HTS hit. By the end of this multi-phase process, a researcher should have a comprehensive data package for this compound. A "Go" decision to advance the hit to the lead optimization stage is justified if the compound has:

  • Confirmed, Dose-Dependent Activity: Reproducible IC50/EC50 in the primary assay.

  • Clean Profile in Counter-screens: No evidence of assay interference, aggregation, or non-specific reactivity.

  • Orthogonal Confirmation: Demonstrates the expected biological effect in a different assay format, preferably cell-based.

  • Direct Target Engagement: Proof of direct physical binding to the target protein via biophysical methods.

  • Preliminary SAR: Activity is clearly linked to the chemical scaffold, with analogues showing predictable changes in potency.

This rigorous, multi-faceted approach provides the necessary confidence to invest further resources, transforming a preliminary HTS hit into a promising lead candidate.[7]

References

  • BenchChem. (n.d.). Orthogonal Validation of HTS Hits: A Comparative Guide to H3K9me3 (1-15) Competition Assays. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAcfpr2WiRtmK6952DhRKYWAgg6OcaAUJyoWruExmq2-raPy4Lz41EuxRLVAaKUB6hnxMDGPM-Fdns15fNClV5BEkMPRLned6jvRF-WOkada_hwpNq26UAbluGWIRkkZJZKevezoU2O-7Xv1YAyrS5XBj_RGsBGW1TcAVn01o-uxuz15_oL89bN1wchoVB4qbAgnR3fme-K2A-WKxRM_RmyJh6tsRGZ-H9lW3CNhLSyaw0wkXG2uY=]
  • Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk4n-EfPXxMmQrrkuGjtbVUjz-zEFcMBNCgdVfEvVulkzZVTPnAPy70qzhSGWViQEhM_bNzmwxYr8-NDSKiPfIOH2RWgu3c27ghJHvbXkYjk5o1tXu4XJb_6-BAREVO5KqXswd]
  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from Creative Biolabs website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZEfkfelK_QUripO5je8jAM75dy696blW7d8el3PpxxgU_S83AycCxEZH8fFmHEstc7pohbaruTDK7Jw06dsiqAkqIi2DtC6ZuGuayeAzXPZoZay7cRkrDxCpuSdtpUSGZgGfXmCLb0-CbWbZ-lj2e65NrC2pTdkE=]
  • Sykes, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-WjMqaiO7LBMk44DpGgA9ssLoEWTARbTiMBTTjsR8Lrh7gf6W6XEhfsPctdVtnDZ47rt7IcAm9-45cgoU6jDBRB1NVl55IMNfnN3T4ukfQ8gij_HzrYUuM7Etn497VCNMggYVLsi_rnaL7AkZsxtZR2SdGzxQHcSPjlHGysK6YJHSablGyS-77PyM2wNIxzY7A0k=]
  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJTMES69flFhxKT4T1FdWYARNdYOVznSj05Ka-z2JJfsG0uGWUI7bw44ijuLnqEjczvYdMHmfQoHTFaRE36E5e-gQK1NaLBwI6xUTup2Sav0z-WHSpl8Gvp_le0RPxfp9l0NarnJ9M5w9hd2s=]
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from BellBrook Labs website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX9yHMeHkzBczS-LlA1c0LyHk-RAeACOi97CM2Zz5ArzGTQRvm4iAAHrZMBXKGafeGtLtyWZMq84sPWoa3GwhuuFQ8PClz9tYq11LQXcBXgdBcO2gNQd4WFkCkwlndZTVDQbnGhTzoyfTK3nYEvR_eevIF-3h8ood7CSGSg4bWdVeP7wdxhahC5Xvg9P2yP32FVxuS875fl7I2pjirJz4HoFjF8tFJ6iRAmYyJ9nDLp6XwbPrm0FI7eTGAKt76XA-F7IQauZ2USj0d]
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from Nuvisan website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgVScNz1iBKTMtY9AjQ_xu7amEzR4HSosFU-eZCU-QzyRefhMfWWJTg35tNRqvhlO3wC3pBZmutNtKo4vOGO4KdTGLxPWsx8arRSjnK2zFvl0wgiZG430_L1KAQDy4gy-SZae8ca8s4eab7oIqERd1hyGVLCdA]
  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from AXXAM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-C_ftTlPKRWTlfRsXuEwY79C_StXnfBVQlstQsRid7oGKKPXR5QSns7MLu9NJ4eaAAsmd04hiBSwkgHp1St8jraU3dkga66Ax6hIheTbgB0JliRZEjlwQyxlQ2WT8W-ZThisc5DuFHoYZcGt7aXNpGzZT9fuqJw==]
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from Bio-Techne website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUlT3U3KXgHZZE4DtSRB7PxS1FDrSrm3qMk8aF_hQpIrXxB5nJsqNpu4n6cTWOJJ5o94LAMUiwKjN0irSTCmp_C2XO9bz2io88rUxvs8a7nsZsBTcxtl1mMDvesQ9XL1_M8fHmOpeH8ThIb4kkDpMr64UEPwcI7xCosF1K6HowGAVbNX_187jzaX1f5WGYfX1-nvpETg5f0LoWnPABu-BYVmzzEoqDP4jMFQhF-TB3tmA3KCUMdnqRWrw62a_3iUQN2SQfzjn]
  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx51yHuTwy90jBFNVQkP0-IBoyzkke36GTXwTJK2MAYmJ3WJ_Z_z_4T0gklNJly_TFyMDMe7dMfUWV3nsP08vj7jkvsH7ZZ9eGjDmrjdOQyA2LG349JDCfopt3zuz1c30nrQkh-OmWXtp290vCfuXy_SE=]
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLfFX_-YOxr56tFRve5DSs49H5kwWNQE1eupyTRYqWEZlKRpZe3hnVjB4xGzWYN7_cOiDlz5unluKKgel5fOWJodvLRuOuGoUyrIXV0eiluPFGhyAfzGG5eWRSPva1CPceO98Vgz6ThgUJiYSN7jNFN1Dr0j465jgUFQIedcqaIAf91RzZqkl9lMOoG6Mkt1GADYVLjyApedlabc3mYpUIvPb5gX2KDbiOcxHfHVEToZI=]
  • PubMed Central. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaNlNOOISZk29LFVSX9gNBQlZoV7xH-Wpv2VMxp6SHSZsbjFVTIyJauLb7tPfbARjDYbUBxg1DufGMmh0A3pIOnqNg8WWWip9CQey5XD5Y3Pd-XoGQpkflbAA4X2IyVaDE62s7h-Qpm6vfGXA=]
  • Wawer, M., & Bajorath, J. (2009). Extraction of Structure-Activity Relationship Information From High-Throughput Screening Data. Current Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEeGgxDwrIgrelb92kKMADGVepuAr_VZxp6yK-q3uRj6MIChoz3pUQnj_P31XwKWKxVy-NVuvEI0z0zqVRgT3wFaY43vsAZZQF5Q-KRwJnlB7hXoou2oDOc94r_9qzpD7Pz3d8Q]
  • Sliwoski, G., et al. (2014). False positives in the early stages of drug discovery. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEalk3C8A_C7BywgatOjiR2UoJ8EgJUOSRy3eAe1dhm1Tp_oirAsRHDnB7GftgloOyqAJGiYbakB4YqTDmdUCPi8spC9wmUou2B5aw64JFWQUau2-WPJWBxV8SP0Q7HtPLKcamM]
  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqoV2PHyyD0Ld9_Jrfrj3qvJ5FfLG0t3MMGSubeXFXsqXWpRLceD99HkCa-NvImZoisHjdj1ZG_Iiqq1DN3LE_G96qA9rStS8In2TTmgvbozY2GhsMuZnrf9Kzti5Lf2gVrMNoVWvQnaubM9S6tlia]
  • CD BioGlyco. (n.d.). Structure-Activity Relationship (SAR) Optimization of Hits. Retrieved from CD BioGlyco website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPf7z9qdTLEIAS6ujDGEcEpkJhR9Pb6LtXqwVDBFwikcjg5vJKl9_RX1VSflL1mAZTFmkfXMnpMLLmUxzyTDbvtalJw5UF7gMrhx9K-YKc4Zx50cn5Fsq5mS0cil4_wMjuFgJtKoWPogw1yW6hj7AclrI=]
  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9RfxIPox4qltgIF-EfyfuYcAanLeUxObXe2Z4hx3ND5ehJp2U4BD5yURSuomuS0QYoypyt3manmeBgSedVX4I8SKnK78LA7A7ibT3_FZMrzq1pUnfdthKNueSnPj8ozCKXTU-b-lrsWfIBl6Q_xt5KPcVXjKXpblg--auSPeXR6bHtRhpcKqnTZm5ngnwX_SvB-pqWIcchmGFNHmXGXTLxQUCm3qD]
  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZKqcfrIPmN4-OOWgpj2Kj5Ran7eL-vXSBUwiMRI6ntmxWGu7sIy7WRg06mjzdqRXja_1VSIsfZWSCXEo_EwL10SUeQAoOhLPom0Lih52geI1F1IaFgDjIu6SReO91UTXem4uui59snEcqlrJvaHbFK_d2Yf91YLU]
  • Taylor & Francis Online. (n.d.). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Retrieved from Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1dzEWOtlRDtfm9LrGdFMISL_bdXDZPhfgILbfUtOc8vVE2ljBuW5HUvxzDDCVaAZjZ9MdEuwkg1BRF_d2-qaQvzKxfFpbXTNBYN4-oeSvc77IflXcXQacc3m2KOWJhMS9KbdvrSucajfAsCLU1WAUqfYhKMqnIvqbrRQi877M1a6S]
  • Dahlin, J. L., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqLQWOZYPlWsPyagy7xBywRflt3z-kn0Tk07nrYjZyk-UuKyrgV9svHc4tMlbN-VJT8-n_yrNGJVrKZJdsugN3al0LS_u_qWat1LJeccwXpHurKNK5LaQr61LegMO2kTs_nlzB1xKetMPi4tSW]
  • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYcVU1sqoNn-bhSDIUcxBnMo63T6-XRYzak2Ks4aU8HPEaLCQaFQYt-dIh389U_ETZai5Alnl1qMR13cSsDdOJ2t8JE9XAzA35cYMCHvTtGjU2KQT9G_OkvVRa-5feH_9q-5Gv-UOS75J91CUTCP8NXpN1MdOd2Pj6H8iMBas_L-pb2FBcZhLmO5fqI4Q5euvM0C5n4NMKfgYHh1J6zoLB0Vth2UO4_3n8ehEgVEn8heoM9_lNz5QNQNoYlFq_I15QDaHn4eSzdTHxZI=]
  • PubMed. (n.d.). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm3_7RuZ7Uab3My9JXCjsVswe_x54d_H3xtL3s6F14oX8-48ppv0TPjN-YJqBnTZmX9bLPAxQ2f0ho4ukS_5FjIt3FMYIkxqPvGQLfRv3UVgx0_szXKtOo4y-D_QyQdyP-dkJm]
  • Symeres. (2024). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. Retrieved from Symeres website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG370P2QIC4jvat_FldDzBKqYJuwFgc2xQjs-iseTXepB499D8Dpe_Ir3Fk6K8F8r20kD3p9HpuZ59cG4DzO8K0vxYOkVUYiYqRwIwp4Ngp-5EZxLzhSD1IGbqBqEgbrvpO5gBJ98j8hDJIN1MZvGaOIM-f3zoN5SOcyeUPP5t-9yX27bxoggXVSTIYQUv8rzY_AkWNBUEh-j_maqYp-YHaJwoJsu0vm157IqzQnKqu6RblrQ==]
  • ResearchGate. (n.d.). Extraction of Structure-Activity Relationship Information from High-Throughput Screening Data. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfGGFPdWpnBbhwoOUalIl0Wx8UPZ_nE8rpUWU2mkWI0S8EZM4kSFC6Nxl_FLFy25C_ANs-crhE1iL4j9vBXoqM5AA3TiLDJIt8B-AKoBXZyZO-g664ZiIescZrUUIcX-Lb1AZ2qBwXt02QXJgoQt1m11JDOuU_I2L5tra1cYX8m-GmB0MjGjetH5C4ZkJJtsVgoPXGkp6SWJBkWfqUAMxWbLIos7MTrAx7f2zTBb0w0PzxFEBEYSyPwE5uS-oKmJzhr6d4jDytXB6odA==]
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH33g1AnZ8icwya-KzDXVZ0_G3bb5CGAAQn3uJFhsG64KNk9CNPHBdicQ8-GodeWfJaQXVNdP65ZCL8Epwd1Kff2LViTes2NQgbI9ryRPm_uQYZWCf3mWh4SFLFiHIn87eW_i14slNZFyQ5PZRDU4fMD4m2szuuL_hIY78aYdIsuc2nPHRah1it4I-WuGqybs8TKD2d]
  • Portland Press. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Retrieved from Portland Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIT0yjVEkboUBMbFHna904_lOsE5nSCQxpmEdC7sgs0ju3TkuyagzGk-d3otZHUdUIkjYSq4g2tbwqGLhb5i3CY1THNx42PSf-Zd95W11c25I11VW9-tjXTZqDX4j0GlmlROUU7qWhy9VQWmwcirv8UniVtV216sb7gG2bsnxrANPm4Qr7_ELBGW4M92dL2X5xaFrjoYTzWYQo8NlxJ2n-n_elBX4-LnFJ1Q==]
  • PMC - NIH. (n.d.). Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERNsyDXQoG1XK9aqUco9PALUGJ1zjpxmH3DbdF1vlQgF5B86rUeKnm7jxu4eOlcgailmRJ0Z_xoVZQ5rfTA26YVympLgZu_doB0mgegeVjme4CwsKfv0lUieNHHvpU3WGpsHYzHIiHfCyvHZe0]
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from Sygnature Discovery website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3bLk2E32ZkoHkxtDCml-PRpp7BU_sK0viWJbFAO19rKQ70IxFPEschIqxhedraxmv-Jejbrhk1ACf1EE0A8mal95WNzVaL6W-4jBFru-xYMsHokgvk8NyfRbZlho3cHkZHOuw4OUJATW6kCcUd3torkNdgpXECwZX7qZlETx2XlE8s93g_pQJOgdtu5XtcREvMZ4Pv5SktMCIRpLPk-NXKyk=]
  • Patsnap Synapse. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Retrieved from Patsnap Synapse website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRxAKU-thdw4HxVZWGDUtGkqZbNMAhsoCNVYgnFKv0H6U11svBOHqwVtZbCVbG7IlIGYcGcnCSUVeFtx5v1nLdK5QEkLTQbwAl-uid1edzYzq4pkE1V08mGgb9GAijCsOAv5SeYnGkFNlohZWH9Jhe3daCfuOSDD5opQdeZ8U0_Fd6JxvCiJ7TVvHfrOrEDIghzH7KONB0eRHlFfJvBMxFTk0x-_d-zNNpr3zfr99lFbf--7tFkJsINDePHEVauW10A6DXlxwc]
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from Malvern Panalytical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDI52q_rlsuugL1jnHd8YZbihp_yfhSI_7MWNHPN8t1_bIzMJEs5MSMxMe8UsoansZ_PCI3kyvXdmp9LWlUb2zG43r1bgvt6XScdug8WtAaBmIhK5-FgSdETU72LeSER9yjOzsSGKqjQ-4bdqBO594nmxHo1Fhb7a0tktlgP-sfz4DONY5UrPualwsY_qg6psodK6I]
  • Smolecule. (n.d.). Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWTQUuI5frfNlS3rilbIkHaj4-t65ugnbo6XAoVMy68lWEXlNN6KEJKSpN3dGussUYnu2opBASaYSgfgvB0WQGJFbQAfVomgJ7vz7-MSEP6ayQX4xe2j8VVEXPzMXYqn_ggsxN8w==]
  • ACS Publications. (2020). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIgjYoHaco4vBnKq931jqas8eMOtsjCZCyVR2aYGQ9e3pgy35SY-WeRRmGsGXanytB2wX2E4_bTH_Y4hV0acOBT7XEv74F-Iyj35iFjDOyPwUnLodwDG3fN7m7TsIZMKo7Ta8Vxa8-QU5AU0AUVW1o]

Sources

A Comparative Guide to Mechanism of Action Deconvolution for Novel Phenotypic Hits: The Case of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in phenotypic screening and early-stage drug discovery.

Executive Summary: The Challenge of the Unknown Target

Phenotypic drug discovery has re-emerged as a powerful engine for identifying first-in-class therapeutics.[1] Unlike target-based approaches, it allows for the discovery of bioactive molecules without preconceived notions of their mechanism of action (MoA). However, this strength presents a significant subsequent challenge: the identification of the specific molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution, is a critical and often rate-limiting step in translating a phenotypic hit into a viable drug candidate.[2]

This guide presents a comparative analysis of leading experimental strategies for the MoA deconvolution of a novel small molecule, using the hypothetical hit "Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate" (hereafter designated MBHQC ) as a case study. We will assume MBHQC was identified in a high-content screen for its ability to induce apoptosis in a specific cancer cell line, but its direct molecular target is unknown.

We will compare and contrast three orthogonal, state-of-the-art chemoproteomic approaches:

  • Affinity-Based Protein Profiling (AfBPP): A classic and powerful method that uses a modified version of the small molecule to "pull down" its binding partners.

  • Cellular Thermal Shift Assay (CETSA): A label-free method that measures target engagement in intact cells based on ligand-induced protein stabilization.[3][4][5]

  • Thermal Proteome Profiling (TPP): A mass spectrometry-based extension of CETSA that provides a proteome-wide view of thermal stability changes.

By detailing the experimental rationale, providing step-by-step protocols, and comparing their potential outcomes, this guide offers a robust framework for researchers to design and execute effective target deconvolution campaigns.

The Subject Molecule: this compound (MBHQC)

MBHQC is a quinoline derivative.[6][7] The quinoline scaffold is a common motif in pharmacologically active compounds, known to interact with a wide range of biological targets. The specific biological activity of MBHQC has not been extensively characterized in public literature, making it an ideal candidate for a de novo target identification campaign. For the purposes of this guide, we posit it as a potent inducer of apoptosis in KRAS-mutant colorectal cancer cells, discovered through phenotypic screening. The central scientific question is: What protein or proteins does MBHQC bind to in order to execute this cellular function?

Comparative Analysis of Target Deconvolution Strategies

No single method for target identification is foolproof. A multi-pronged approach using orthogonal techniques is the most rigorous strategy to identify and validate a true biological target.[8][9][10] Below, we compare three powerful methods, outlining their principles, workflows, and key differentiators.

Strategy 1: Affinity-Based Protein Profiling (AfBPP)

Principle: This technique is the most direct method for isolating binding partners.[1][2] It relies on synthesizing a chemical probe by modifying MBHQC with an affinity tag (e.g., biotin) via a linker. This "bait" molecule is then used to capture "prey" proteins from a cell lysate, which are subsequently identified by mass spectrometry.[11]

Causality Behind Experimental Choices: The success of AfBPP hinges on the design of the chemical probe. The linker and tag must be attached to a position on the MBHQC molecule that does not disrupt its binding to the target protein. A competition experiment, using an excess of the original, unmodified MBHQC, is a critical self-validating step to distinguish specific binders from non-specific interactions with the affinity matrix.[12]

Experimental Workflow Diagram:

AfBPP_Workflow cluster_synthesis Probe Synthesis cluster_experiment Pull-down Experiment cluster_analysis Analysis MBHQC MBHQC Probe MBHQC-linker-biotin (Affinity Probe) MBHQC->Probe Chemical Synthesis Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Competitor Add excess free MBHQC (Competition) Lysate->Competitor Control Beads Streptavidin Beads Incubate->Beads Capture Competitor->Beads Control Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Elute->MS Data Data Analysis: Quantitative Proteomics (Compare vs Competition) MS->Data Hits Identify Specific Binding Proteins Data->Hits

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Experimental Protocol: AfBPP

  • Probe Synthesis:

    • Identify a non-critical position on MBHQC for linker attachment (e.g., based on SAR data if available).

    • Synthesize two probes: a functional probe with a biotin tag and a negative control probe where the key binding motif is altered but the linker-tag remains.

  • Cell Culture and Lysis:

    • Culture KRAS-mutant colorectal cancer cells (e.g., HCT116) to ~80% confluency.

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Enrichment:

    • For each condition (Probe, Probe + Competitor), incubate 1-2 mg of cell lysate with 20-50 µM of the biotinylated MBHQC probe for 1-2 hours at 4°C.

    • For the competition sample, pre-incubate the lysate with a 100-fold molar excess of free, unmodified MBHQC for 1 hour before adding the biotinylated probe.

    • Add streptavidin-coated magnetic beads and incubate for another hour at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

    • Elute bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Mass Spectrometry and Data Analysis:

    • Run the eluate on a short SDS-PAGE gel, excise the entire protein lane, and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify protein abundance in each sample. True targets should be significantly depleted in the competition sample compared to the probe-only sample.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying direct target engagement in a cellular context without any modification to the compound.[3][4][13] The underlying principle is ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[5][14] By heating intact cells or lysates treated with the drug across a temperature gradient and then quantifying the amount of soluble protein remaining, one can identify the target.

Causality Behind Experimental Choices: This method's strength is its physiological relevance; it measures engagement in live cells, accounting for cell permeability and intracellular metabolism. The initial experiment involves determining the "melting curve" of a suspected target protein. A shift in this curve in the presence of MBHQC is strong evidence of direct binding. A subsequent isothermal dose-response (ITDR) experiment, performed at a single denaturing temperature, can quantify the potency of this engagement.

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with MBHQC or Vehicle (DMSO) Cells->Treat Aliquots Aliquot Cells Treat->Aliquots Heat Heat Aliquots (Temperature Gradient) Aliquots->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation (Separate Soluble/ Aggregated Fractions) Lysis->Centrifuge Detect Detect Target Protein (e.g., Western Blot, ELISA, AlphaScreen) Centrifuge->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA Melt Curve

  • Cell Culture and Treatment:

    • Culture HCT116 cells as previously described.

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 10-20 million cells/mL.

    • Treat the cell suspension with MBHQC (e.g., at 10x the apoptotic EC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot 50 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler with a temperature gradient to heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the abundance of the protein of interest in the supernatant using a specific detection method (e.g., Western blotting is common, but requires a candidate protein).

    • Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. A shift to the right indicates stabilization.

Strategy 3: Thermal Proteome Profiling (TPP)

Principle: TPP expands the CETSA principle to a proteome-wide scale.[10] Instead of analyzing one protein at a time with an antibody, the soluble fractions from each temperature point are analyzed using quantitative mass spectrometry. This allows for an unbiased survey of which proteins are thermally stabilized by MBHQC across the entire expressed proteome.

Causality Behind Experimental Choices: This is the most comprehensive but also the most technically demanding of the three approaches. It provides an unbiased, global view of a compound's direct and indirect targets. By analyzing the entire proteome, TPP can identify unexpected targets and off-targets, providing crucial information for MoA and potential toxicity. The use of multiplexing reagents like Tandem Mass Tags (TMT) is essential for accurate quantification across multiple temperatures and replicates.

Experimental Workflow Diagram:

TPP_Workflow cluster_exp Experiment cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cells Cells + MBHQC Heat Heat across Temp Gradient Cells->Heat Cells_C Cells + Vehicle Heat_C Heat across Temp Gradient Cells_C->Heat_C Lysis Lysis & Centrifugation Heat->Lysis Lysis_C Lysis & Centrifugation Heat_C->Lysis_C Supernatant Collect Soluble Fractions Lysis->Supernatant Supernatant_C Collect Soluble Fractions Lysis_C->Supernatant_C Digestion Protein Digestion (Trypsin) Supernatant->Digestion Supernatant_C->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Quant Protein Quantification LCMS->Quant Fit Fit Melting Curves for each Protein Quant->Fit Compare Identify Proteins with Significant Thermal Shift Fit->Compare

Caption: Workflow for Thermal Proteome Profiling (TPP).

Detailed Experimental Protocol: TPP

  • Sample Preparation and Heating:

    • Follow steps 1 and 2 from the CETSA protocol, preparing two sets of samples: one treated with MBHQC and one with vehicle. A typical TPP experiment uses 10 temperature points.

  • Protein Extraction and Digestion:

    • Follow step 3 from the CETSA protocol to obtain the soluble protein fraction for each of the 20 samples (2 conditions x 10 temperatures).

    • Precipitate the protein from the supernatant (e.g., with acetone), and resuspend in a denaturing buffer.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling:

    • Label the peptide samples from each temperature point with a unique channel of a TMT10plex or similar isobaric tagging reagent. This allows all 10 temperature points from one condition to be combined and analyzed in a single MS run, minimizing run-to-run variability.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide sets.

    • Analyze the complex peptide mixture using high-resolution Orbitrap mass spectrometry.

  • Data Analysis:

    • Process the raw MS data to identify and quantify thousands of proteins.

    • For each identified protein, plot the relative abundance of the TMT reporter ions against temperature to generate melting curves for both the vehicle and MBHQC-treated conditions.

    • Use statistical analysis to identify proteins that exhibit a significant and reproducible shift in their melting temperature upon MBHQC treatment.

Data Summary and Comparative Analysis

The output of these experiments will be a list of candidate target proteins. The strength of the evidence varies by technique.

Technique Principle Pros Cons Hypothetical MBHQC Result
AfBPP Affinity CaptureDirect identification of binders; well-established.Requires chemical synthesis; risk of linker interference; can identify indirect binders.50 proteins enriched. After competition, 3 proteins remain: Kinase A, Protein B, Protein C.
CETSA Thermal Shift (Single Target)Confirms engagement in cells; no compound modification; relatively low cost.Requires a specific antibody; low throughput (one protein at a time).A candidate (Kinase A from AfBPP) shows a +5°C thermal shift with MBHQC.
TPP Thermal Shift (Proteome-wide)Unbiased, proteome-wide survey; no compound modification; high physiological relevance.Technically complex; expensive; data analysis is challenging.4,500 proteins quantified. Kinase A shows a significant +4.8°C shift. Protein B shows no shift.

Interpretation: In this hypothetical scenario, the data converge strongly on "Kinase A" as the primary target. AfBPP identified it as a direct binder. TPP confirmed this in an unbiased, proteome-wide context. CETSA, used as a validation tool, provided further confirmation. Protein B, identified by AfBPP, was likely a false positive as it was not stabilized in TPP. Protein C would require further validation.

Target Validation and Comparison with Alternatives

Identifying a candidate is not the final step. Rigorous validation is required.

  • Recombinant Protein Assays: Express and purify recombinant Kinase A. Perform in vitro binding assays (e.g., Surface Plasmon Resonance) and enzymatic assays to confirm that MBHQC directly binds and modulates its activity.

  • Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down Kinase A in the cancer cells. If the knockdown phenocopies the apoptotic effect of MBHQC, it provides strong genetic evidence that Kinase A is the relevant target.

Once Kinase A is validated, MBHQC can be compared against other known Kinase A inhibitors.

Compound Target In Vitro IC50 (nM) Cellular EC50 (µM) Kinome Selectivity (S-Score)
MBHQC (Hypothetical Data) Kinase A500.50.05
Competitor 1 Kinase A250.30.20
Competitor 2 Kinase A1502.50.08

This comparison positions MBHQC within the existing therapeutic landscape, highlighting its relative potency and selectivity, which are critical parameters for its continued development.

Conclusion

The deconvolution of a phenotypic hit's mechanism of action is a complex but essential process in modern drug discovery. As demonstrated with the hypothetical case of MBHQC, a multi-faceted approach combining direct (AfBPP) and label-free, in-cell methods (CETSA/TPP) provides the most robust path to identifying and validating a molecular target.[8][15] The convergence of evidence from these orthogonal techniques builds high confidence in the identified target, enabling a transition from a phenotypic observation to a mechanistically understood, target-driven drug development program.

References

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution.
  • Stability-based approaches in chemoproteomics.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Europe PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Emerging Affinity-Based Techniques in Proteomics.
  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. AHA Journals.
  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Broad Institute.
  • Target deconvolution techniques in modern phenotypic profiling.
  • Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxyl
  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxyl

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper handling and disposal of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (CAS No. 145369-93-3). As a halogenated quinoline derivative, this compound requires stringent disposal procedures to ensure the safety of laboratory personnel and environmental protection. Adherence to these guidelines is critical for maintaining a safe and compliant research environment.

Core Principle: Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance. Its disposal pathway is dictated by its chemical properties and associated risks. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[1][2] All waste chemical solids and liquids must be treated as hazardous unless explicitly confirmed otherwise by your institution's safety office.[1]

GHS Hazard Profile

Understanding the specific hazards is the foundation of safe handling and disposal. The Globally Harmonized System (GHS) classification for this compound underscores the need for caution.[3]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]
Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE must be worn at all times when handling the solid compound or its waste containers:

  • Hand Protection: Nitrile rubber gloves. Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[5]

  • Eye/Face Protection: Chemical splash goggles or a face shield.[4][6]

  • Skin and Body Protection: A fully buttoned laboratory coat.[4] For larger quantities or spill cleanup, a chemical-resistant apron may be necessary.

The Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the complete lifecycle of this chemical waste, from the point of generation to its final collection by safety professionals. This systematic approach ensures regulatory compliance and minimizes risk.

Step 1: Designate as Hazardous Waste

The moment you decide to discard this compound, it is legally considered hazardous waste.[1] This includes expired material, off-specification batches, contaminated product, and residual amounts.

Step 2: Select and Label the Waste Container

Proper containment is crucial to prevent leaks and ensure clear communication of the hazard.

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[7][8] High-density polyethylene (HDPE) containers are a suitable choice.[9] The original product container may be used if it is in good condition.

  • Labeling: Immediately affix a "Hazardous Waste" tag, as provided by your institution's Environmental Health & Safety (EHS) office.[8][10] The label must include:

    • The full, unabbreviated chemical name: "Waste this compound".

    • The date the first drop of waste was added.

    • All applicable hazard warnings (e.g., Irritant, Harmful).[10]

Step 3: Waste Segregation

Proper segregation is paramount for safety and cost-effective disposal. As a brominated organic compound, this waste has a specific disposal pathway.

  • Primary Mandate: This is a Halogenated Organic Waste . It must be kept separate from non-halogenated solvent waste.[10][11][12] Mixing these waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[12]

  • Incompatibilities: Store this waste away from strong acids, bases, and oxidizing agents to prevent violent or dangerous reactions.[7][9]

Step 4: Accumulation in a Satellite Area

Store the properly sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]

  • Location: The SAA must be at or near the point of waste generation.[8]

  • Secondary Containment: The container must be placed within secondary containment, such as a spill tray, to capture any potential leaks.[10][13]

  • Container Status: Keep the waste container closed at all times except when adding waste.[1][8]

Step 5: Arrange for Professional Disposal

Do not attempt to dispose of this chemical yourself.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department (sometimes called EHRS or OCRS) to schedule a waste pickup.[1][8]

  • Final Disposal Method: The EHS office will transport the waste to a licensed hazardous waste disposal facility. The typical disposal method for halogenated organic solids is controlled incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrobromic acid.[5][14][15]

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper chemical waste management.

G cluster_0 Waste Management Protocol start Chemical Designated for Disposal hazards Identify Hazards (GHS Profile, SDS) start->hazards container Select Compatible Container & Affix 'Hazardous Waste' Label hazards->container segregate Segregate as HALOGENATED ORGANIC WASTE container->segregate store Store in Designated SAA with Secondary Containment segregate->store pickup Contact EHS/Safety Office for Waste Pickup store->pickup end Professional Disposal (Incineration) pickup->end

Caption: Workflow for the safe disposal of chemical waste.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup
  • Small Spill (Solid):

    • Ensure you are wearing the full, mandatory PPE.

    • Avoid breathing dust.[15][16]

    • Carefully sweep up the solid material and place it, along with any contaminated cleaning materials (e.g., paper towels), into a suitable, labeled hazardous waste container for disposal.[4][5]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate personnel to a safe area immediately.[6]

    • Prevent entry into the affected area.

    • Contact your institution's emergency number or EHS office for specialized cleanup.[11]

Personnel Exposure
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[4][17]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[4][6]

Decontamination of Empty Containers

An "empty" container that held this chemical is not safe for regular trash until properly decontaminated. Hazardous residue can remain.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the residue.[1]

  • Collect Rinsate: Crucially, all rinsate from this process is also considered halogenated hazardous waste . It must be collected in a properly labeled waste container for EHS pickup.[1]

  • Final Disposal: Once triple-rinsed, deface or remove all hazardous chemical labels from the container.[1][13] It may then be disposed of as regular laboratory trash or recycled according to your facility's guidelines.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of METHYL6-BROMOISOQUINOLINE-4-CARBOXYLATE. Capot Chemical. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Environmental Fact Sheet, Organobromine Production Wastes. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Listing for Wood Preserving Wastes. Federal Register, GovInfo. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Halogenated Solvents in Laboratories. Temple University EHRS. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every procedure is not just a step to be followed, but a self-validating system for safety and experimental integrity.

Executive Safety Briefing: Hazard Profile Analysis

Before handling this compound, it is critical to understand its inherent risks. This compound is classified with specific hazards that dictate our safety protocols.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The Causality Behind the Hazards: This compound is a halogenated aromatic quinoline derivative. Such structures can interfere with biological processes upon exposure. As it is typically a solid or powder, it poses a significant risk of becoming airborne during handling, leading to respiratory tract irritation.[1][2] Direct contact can lead to skin and severe eye irritation. Therefore, our defense strategy is built around a multi-layered system of engineering controls and personal protective equipment (PPE) to create a robust barrier against these risks.

Core Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

Respiratory Protection: The Primary Barrier

The most critical control measure for a powdered respiratory irritant is to prevent it from becoming airborne and entering the breathing zone.[2]

  • Primary Engineering Control: All handling of this compound powder, especially weighing and transferring, must be conducted inside a certified chemical fume hood.[3][4][5] A properly functioning fume hood is your most important piece of safety equipment as it pulls airborne particles away from you.

  • Secondary Respiratory Protection: If a fume hood is not available or if there is a risk of dust generation outside of a containment system, a NIOSH-approved N95 (or better) particulate respirator is required.[3][6] Use of a respirator requires proper fit-testing and training.[7]

Eye and Face Protection: Preventing Irreversible Damage

The compound is classified as a serious eye irritant, making robust eye protection mandatory.[1]

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.[4][8] Standard safety glasses are insufficient as they do not protect from airborne powder or splashes from the sides, top, or bottom.[8]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant splash potential (e.g., during dissolution in solvents), a face shield should be worn in addition to chemical splash goggles.[3][7]

Skin and Body Protection: A Comprehensive Shield

To prevent skin irritation from direct contact or exposure to settled dust, complete skin and body protection is essential.[1]

  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are generally suitable for incidental contact with the solid compound.[4][8] Always inspect gloves for tears or holes before use.[9] If working with the compound in a solution, consult a glove compatibility chart to ensure the glove material is resistant to the solvent being used.[10][11] Double-gloving is a recommended practice for enhanced protection.

  • Protective Clothing: A clean, flame-resistant lab coat that is fully buttoned is mandatory.[5][7] It should have long sleeves to cover the arms completely.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory. Do not wear shorts, skirts, sandals, or perforated shoes.[9]

Summary of PPE Requirements by Task
TaskRespiratory ProtectionEye/Face ProtectionSkin/Body Protection
Storage & Transport Not required if container is sealedSafety glassesLab coat, appropriate attire
Weighing & Aliquoting Powder Chemical Fume Hood (Primary) ; N95 Respirator (Secondary)Chemical Splash Goggles Nitrile Gloves (Double Recommended) , Lab Coat, Full Coverage
Working with Solutions Chemical Fume Hood Chemical Splash Goggles & Face ShieldSolvent-Appropriate Gloves , Lab Coat, Full Coverage
Spill Cleanup N95 Respirator (or higher)Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene Gloves , Lab Coat, Full Coverage

Step-by-Step Operational Plan

This section provides a procedural workflow that integrates safety measures at every stage of handling.

Preparation and Area Setup
  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[3][12]

  • Designate the Work Area: Demarcate an area for handling the compound, preferably within a chemical fume hood.[2]

  • Prepare the Surface: Cover the work surface inside the fume hood with absorbent bench paper to contain any minor spills and facilitate cleanup.[2]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, solvents) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.[3]

Safe Handling and Weighing Protocol
  • Don PPE: Before handling the chemical container, put on all required PPE as detailed in Section 2.

  • Minimize Dust: Open the container slowly inside the fume hood. Use a dedicated spatula to carefully transfer the powder to a weigh boat. Avoid any scooping or dropping motions that could generate dust.[2]

  • Keep Containers Closed: Seal the primary container as soon as the desired amount has been transferred.[2][13]

  • Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Always add solids to liquids or add acid to water, never the reverse where applicable.[12]

  • Wash Hands: After handling is complete and before leaving the laboratory, wash your hands thoroughly with soap and water, even if you were wearing gloves.[9][12]

Workflow and PPE Sequencing Diagram

The following diagram illustrates the logical flow for safely handling the compound, from initial preparation to final disposal.

Safe Handling Workflow: this compound cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation prep_sds 1. Review SDS prep_area 2. Prepare Fume Hood prep_sds->prep_area prep_ppe 3. Assemble PPE prep_area->prep_ppe don_ppe 4. Don PPE prep_ppe->don_ppe handle_chem 5. Weigh & Handle Chemical don_ppe->handle_chem doff_ppe 6. Doff PPE handle_chem->doff_ppe decon 7. Decontaminate Area doff_ppe->decon dispose 8. Dispose of Waste decon->dispose

Caption: A procedural workflow for safe chemical handling.

Spill and Disposal Protocols

Emergency Spill Response
  • Alert Personnel: Immediately notify others in the area.[12]

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Small Spills (inside a fume hood):

    • Wearing your full PPE, gently cover the spill with an inert absorbent material from a chemical spill kit.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[6] Avoid any actions that create dust.

    • Decontaminate the area with an appropriate solvent or cleaning solution.[2]

Waste Disposal Plan

Chemical waste must be handled as hazardous. Never dispose of this chemical or its containers in the regular trash or down the drain.[4]

  • Chemical Waste: All surplus solid compound and solutions must be collected in a clearly labeled, sealed hazardous waste container.[13][14]

  • Contaminated Consumables: Dispose of all contaminated items—including gloves, weigh boats, bench paper, and pipette tips—as solid hazardous waste in a designated, labeled container.[6]

  • Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[14]

By implementing this comprehensive safety framework, you establish a secure environment that protects personnel, ensures data integrity, and fosters a culture of safety excellence in the laboratory.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • ChemicalBook. (2025). 3-broMo-8-fluoroquinoline - Safety Data Sheet.
  • University of Nevada, Reno. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 6-Bromo-2-methylquinoline.
  • Fisher Scientific. (2023). Safety Data Sheet - Quinoline, 3-bromo-.
  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • MedChemExpress. (2025). Safety Data Sheet - 6-Bromoquinoline.
  • Capot Chemical. (2025). MSDS of METHYL6-BROMOISOQUINOLINE-4-CARBOXYLATE.
  • Miami University. (n.d.). Personal Protective Equipment. Safety | Physical Facilities.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Bromoquinoline.
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate.
  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Hydroxyquinoline.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (n.d.). Methyl-6-bromopyridine-2-carboxylate 97%.
  • Fisher Scientific. (2025). Safety Data Sheet - Quinoline.
  • Apollo Scientific. (n.d.). Methyl quinoxaline-6-carboxylate - Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.